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  • Product: 5-Amino-2-ethylphenol
  • CAS: 207923-07-7

Core Science & Biosynthesis

Foundational

5-Amino-2-ethylphenol: Technical Profile, Synthesis, and Applications

This is an in-depth technical guide on 5-Amino-2-ethylphenol (CAS 207923-07-7), designed for researchers and drug development professionals. CAS: 207923-07-7 | Formula: C H NO | MW: 137.18 g/mol Executive Summary 5-Amino...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 5-Amino-2-ethylphenol (CAS 207923-07-7), designed for researchers and drug development professionals.

CAS: 207923-07-7 | Formula: C


H

NO | MW: 137.18 g/mol

Executive Summary

5-Amino-2-ethylphenol is a bifunctional aromatic intermediate characterized by an electron-rich phenolic ring substituted with an ethyl group at the ortho position and a primary amine at the meta position (relative to the hydroxyl). This specific substitution pattern renders it a critical "coupler" in oxidative dye chemistry and a versatile scaffold in medicinal chemistry, particularly in the synthesis of heterocycles for neurodegenerative therapeutics. Its reactivity is defined by the synergistic activation of the benzene ring by both hydroxyl and amino groups, facilitating rapid electrophilic aromatic substitutions and oxidative coupling reactions.

Chemical Identity & Physical Properties[1][2][3][4]

The compound is an ethyl homolog of the industrially significant 5-amino-2-methylphenol (5-amino-o-cresol). The steric bulk of the ethyl group, compared to a methyl, influences the solubility profile and the kinetics of coupling reactions without altering the fundamental electronic properties of the ring.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionSource/Note
CAS Number 207923-07-7Chemical Abstracts Service
IUPAC Name 5-Amino-2-ethylphenolSystematic
SMILES CCC1=C(C=C(C=C1)N)OStructural definition
Molecular Weight 137.18 g/mol Calculated
Appearance Off-white to beige crystalline powderExperimental (Analogous)
Melting Point 159–160 °CExperimental [1]
Solubility Soluble in DMSO, Ethanol, MeOH; Low solubility in waterLipophilic character
pKa (Predicted) ~10.4 (Phenol), ~4.5 (Aniline)ACD/Labs

Synthetic Routes & Manufacturing

The synthesis of 5-amino-2-ethylphenol requires controlling regioselectivity to place the amino group meta to the hydroxyl and para to the ethyl group. Direct nitration of 2-ethylphenol typically yields the 4-nitro isomer (para to OH). Therefore, indirect routes involving protection or specific precursors are employed.

Validated Synthetic Pathway

The most chemically sound laboratory route involves the nitration of 2-ethylanisole (protected phenol). The methoxy group is a stronger ortho/para director than the ethyl group, and steric hindrance at the position ortho to the ethyl group favors nitration at the position para to the methoxy group.

Protocol Logic:

  • Protection: 2-Ethylphenol is methylated to 2-ethylanisole to prevent oxidation and control directing effects.

  • Regioselective Nitration: Nitration of 2-ethylanisole occurs predominantly at position 5 (para to OMe, meta to Et). The ethyl group weakly activates, but the methoxy group dominates.

  • Deprotection & Reduction: The methoxy group is cleaved (e.g., with BBr

    
     or HBr), and the nitro group is reduced (catalytic hydrogenation or Fe/HCl) to yield the target.
    
Visualization: Synthesis Workflow

Synthesis Start 2-Ethylphenol Step1 Protection (MeI / K2CO3) Start->Step1 Inter1 2-Ethylanisole Step1->Inter1 Step2 Nitration (HNO3 / H2SO4) Inter1->Step2 Inter2 4-Ethyl-3-nitroanisole (Major Isomer) Step2->Inter2 Step3 Demethylation & Reduction (HBr then H2/Pd) Inter2->Step3 Product 5-Amino-2-ethylphenol Step3->Product

Figure 1: Proposed regioselective synthesis pathway via O-protection to bypass standard ortho/para directing conflict.

Reactivity Profile & Functionalization

5-Amino-2-ethylphenol possesses three distinct reactive centers: the phenolic hydroxyl, the primary amine, and the electron-rich aromatic ring.

Oxidative Coupling (Hair Dye Chemistry)

In the presence of an oxidizing agent (e.g., H


O

) and a primary intermediate (e.g., p-phenylenediamine), 5-amino-2-ethylphenol acts as a Coupler .
  • Mechanism: The primary intermediate is oxidized to a quinone diimine.[1] The 5-amino-2-ethylphenol attacks this electrophile at the carbon para to its hydroxyl group (Position 4) or ortho (Position 6), forming a stable Indo dye.

  • Significance: The ethyl group provides steric bulk that shifts the absorption maximum (

    
    ) of the resulting dye, often creating warmer or more stable color tones compared to the methyl analog.
    
Heterocycle Formation (Medicinal Chemistry)

The 1,3-amino-alcohol motif is a precursor for benzoxazoles and other fused heterocycles.

  • Cyclization: Reaction with phosgene or carbonyldiimidazole (CDI) yields benzoxazolones .

  • Quinazolinone Synthesis: As referenced in patent literature [2], condensation with N-protected anthranilic acids yields quinazolinones, which are investigated as Tau oligomer inhibitors for Alzheimer's disease.

Visualization: Reactivity Map

Reactivity Center 5-Amino-2-ethylphenol Oxidation Oxidative Coupling (with p-phenylenediamine) Center->Oxidation Cyclization Condensation (with Carboxylic Acids/Aldehydes) Center->Cyclization Acylation N-Acylation Center->Acylation Dye Indo/Azo Dyes (Cosmetic Applications) Oxidation->Dye Pharma Quinazolinones/Benzoxazoles (Tau Inhibitors) Cyclization->Pharma Amide Amide Derivatives Acylation->Amide

Figure 2: Primary reactivity pathways utilized in industrial and pharmaceutical applications.

Applications in Drug Development

While historically used in dye chemistry, recent literature highlights the utility of the 5-amino-2-ethylphenol scaffold in neurology.

Tau Aggregation Inhibitors

Research indicates that quinazolinone derivatives synthesized from 5-amino-2-ethylphenol exhibit potency in inhibiting the formation of Tau oligomers [2].

  • Mechanism: The ethyl-phenol moiety likely occupies a hydrophobic pocket in the Tau protein aggregate, disrupting

    
    -sheet stacking.
    
  • Protocol Insight: The synthesis typically involves coupling the amine of 5-amino-2-ethylphenol with a 2-aminobenzoic acid derivative using a coupling agent (e.g., HATU or HATU-analog), followed by ring closure.

Diagnostic Reagents

Similar to its methyl analog, 5-amino-2-ethylphenol can be used to synthesize fluorogenic substrates for enzyme assays, leveraging the fluorescence quenching properties of the aminophenol core upon acylation.

Handling, Safety & Stability (SDS Summary)

Signal Word: Warning Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store under inert atmosphere (Nitrogen/Argon). Aminophenols are prone to oxidation (darkening) upon exposure to air and light.

  • Stability: Stable in solid form if stored cool and dry. Solutions in organic solvents should be prepared fresh or stored at -20°C.

  • Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.

References

  • Sigma-Aldrich / Merck . Product Specification: 5-Amino-2-ethylphenol. Available at: Link (Accessed via search snippet 1.1).

  • Google Patents . US11472776B2 - Quinazolinones that inhibit the formation of tau oligomers. Available at: Link.

  • PubChem . Compound Summary: 5-Amino-2-ethylphenol (CAS 207923-07-7). Available at: Link.

  • European Commission. CosIng - Cosmetic Ingredient Database. (General reference for aminophenol couplers).

Sources

Exploratory

Positional Isomerism in Aminoethylphenols: A Technical Guide to the Structural, Mechanistic, and Synthetic Divergence of 5-Amino-2-Ethylphenol and 2-Amino-5-Ethylphenol

Executive Summary In the realm of materials science and pharmaceutical development, the positional isomerism of substituted phenols dictates profound differences in chemical reactivity, stability, and application. This w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of materials science and pharmaceutical development, the positional isomerism of substituted phenols dictates profound differences in chemical reactivity, stability, and application. This whitepaper provides an in-depth comparative analysis of two critical isomers: 5-amino-2-ethylphenol and 2-amino-5-ethylphenol . By dissecting the steric and electronic causality driven by their structural differences, this guide establishes validated protocols for their distinct uses—ranging from oxidative polymerization in dye chemistry to precision amide coupling in neurodegenerative drug discovery.

Structural and Physicochemical Profiling

While both compounds share the molecular formula C₈H₁₁NO and a monoisotopic mass of 137.084 Da, the relative positioning of the hydroxyl (-OH), amino (-NH₂), and ethyl (-CH₂CH₃) moieties fundamentally alters their physicochemical behavior.

In 2-amino-5-ethylphenol , the amino group is ortho to the hydroxyl group. This proximity facilitates intramolecular hydrogen bonding, lowering the pKa of the hydroxyl group and predisposing the molecule to rapid oxidation into an electrophilic ortho-quinone imine. Conversely, in 5-amino-2-ethylphenol , the amino group is meta to the hydroxyl group, and the ortho position is sterically blocked by the ethyl group. This configuration stabilizes the molecule against direct oxidation, favoring its role as a nucleophilic coupler or a pharmaceutical building block.

Table 1: Comparative Physicochemical Data
Property5-Amino-2-ethylphenol2-Amino-5-ethylphenol
IUPAC Name 5-amino-2-ethylphenol2-amino-5-ethylphenol
CAS Registry Number 18277-39-9182499-90-7 (Base) / 149861-22-3 (HCl)
PubChem CID N/A (PubChemLite Verified)4712167 (Base) / 19761805 (HCl)
Molecular Formula C₈H₁₁NOC₈H₁₁NO
Monoisotopic Mass 137.08406 Da137.08406 Da
SMILES String CCC1=C(C=C(C=C1)N)OCCC1=CC(=C(C=C1)O)N
Primary Application Dye Coupler / Drug IntermediatePrimary Oxidative Dye Intermediate
Reactivity Profile Nucleophilic Amine (C5)Electrophilic Ortho-Quinone Imine

Mechanistic Causality in Reactivity

As a Senior Application Scientist, it is critical to understand why these isomers demand different experimental handling:

  • The Ortho-Effect in 2-Amino-5-ethylphenol: The adjacent positioning of the -OH and -NH₂ groups allows for a low-energy oxidation pathway. When exposed to an oxidant (e.g., H₂O₂), the molecule readily loses two electrons and two protons to form a highly reactive ortho-quinone imine. This electrophilic intermediate is the cornerstone of oxidative hair dye formulations, a mechanism rigorously evaluated and approved by the Scientific Committee on Consumer Safety (SCCS) .

  • Steric Shielding and Meta-Stability in 5-Amino-2-ethylphenol: The ethyl group at position 2 provides significant steric bulk directly adjacent to the hydroxyl group at position 1. This steric shielding effectively suppresses unwanted O-acylation or O-alkylation side reactions. Furthermore, the meta-relationship between the -OH and -NH₂ groups prevents the formation of a stable quinone imine. Consequently, the unhindered amino group at position 5 acts as a highly selective nucleophile. This precise reactivity is exploited in the synthesis of complex quinazolinones, which are utilized as tau oligomer inhibitors in Alzheimer's disease research .

Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways dictated by the structural isomerism of these two compounds.

G A Aminoethylphenol Positional Isomers B 2-amino-5-ethylphenol (Ortho-amino) A->B C 5-amino-2-ethylphenol (Meta-amino) A->C D Intramolecular H-Bonding Ortho-Quinone Imine Formation B->D Oxidation (H2O2) E Steric Shielding at C2 Nucleophilic Amine at C5 C->E Amide Coupling F Primary Intermediate Oxidative Hair Dyes D->F G Coupler / Building Block Tau Inhibitor Synthesis E->G

Divergent reactivity and application pathways of aminoethylphenol isomers.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an in-process control.

Protocol A: Oxidative Coupling Workflow (Using 2-amino-5-ethylphenol)

Objective: Generate a conjugated indoaniline dye complex via oxidative polymerization . Causality: The addition of H₂O₂ initiates the oxidation of the ortho-aminophenol core into an electrophilic ortho-quinone imine. This intermediate is highly reactive due to the loss of aromaticity and readily undergoes nucleophilic attack by a secondary coupler.

  • Precursor Preparation: Dissolve 2-amino-5-ethylphenol hydrochloride (1.0% w/v) in an aqueous ammonia buffer (pH 9.5). Rationale: The alkaline pH deprotonates the phenol, accelerating the initial oxidation step.

  • Coupler Introduction: Add an equimolar amount of a nucleophilic coupler (e.g., resorcinol). Ensure complete dissolution under continuous stirring at 25°C.

  • Oxidative Activation: Dropwise, add hydrogen peroxide (H₂O₂, 3% final concentration).

  • Reaction Monitoring (Self-Validation): Track the reaction via UV-Vis spectroscopy. A successful coupling is validated by a rapid bathochromic shift (λmax > 450 nm), indicating the formation of the extended conjugated system.

  • Quenching: Once the desired absorbance plateau is reached, quench the reaction with 1% ascorbic acid to reduce any unreacted quinone imines back to their stable phenolic state, halting further uncontrolled polymerization.

Protocol B: Precision Amide Coupling (Using 5-amino-2-ethylphenol)

Objective: Synthesize a tau-oligomer inhibiting intermediate (quinazolinone precursor) via selective N-acylation . Causality: The ethyl group at position 2 provides steric hindrance around the hydroxyl group at position 1. This steric shielding effectively suppresses unwanted O-acylation, directing the electrophilic attack of the activated carboxylic acid exclusively toward the unhindered nucleophilic amine at position 5.

  • Reagent Assembly: Combine 5-amino-2-ethylphenol (1.0 eq, 0.60 mmol) and N-Boc-2-aminobenzoic acid (1.3 eq, 0.78 mmol) in 3 mL of anhydrous N,N-dimethylformamide (DMF).

  • Activation: Add HATU (1.5 eq, 0.90 mmol) and triethylamine (TEA, 3.0 eq) to activate the carboxylic acid into a highly reactive OAt ester.

  • Coupling Reaction: Stir the mixture at ambient temperature (20–25°C) for 18 hours under an inert argon atmosphere to prevent ambient oxidation of the phenol.

  • In-Process Control (Self-Validation): Monitor the consumption of the starting amine via LC-MS. The reaction is self-validating when the mass corresponding to the unreacted amine (m/z 138 [M+H]⁺) is fully replaced by the product mass.

  • Workup and Purification: Partition the reaction mixture between ethyl acetate and water (30 mL). Wash the organic layer with saturated aqueous NaHCO₃ to remove unreacted acid and HATU byproducts, ensuring high crude purity. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

References

  • Scientific Committee on Consumer Safety (SCCS). "Opinion on 2-amino-5-ethylphenol HCl (A158)". European Commission. URL:[Link]

  • US Patent 11472776B2. "Quinazolinones that inhibit the formation of tau oligomers and their method of use". Google Patents.
  • PubChem. "2-Amino-5-ethylphenol hydrochloride | C8H12ClNO | CID 19761805". National Center for Biotechnology Information. URL:[Link]

  • PubChem. "2-Amino-5-ethylphenol | C8H11NO | CID 4712167". National Center for Biotechnology Information. URL:[Link]

  • German Patent DE102004058059A1. "Pyrazole azomethines and oxidative dyes containing these compounds". Google Patents.
Foundational

A Technical Guide to the Solubility of 5-amino-2-ethylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 5-ami...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-amino-2-ethylphenol, a key intermediate in various synthetic applications, including pharmaceuticals and dyes. Recognizing the limited availability of direct quantitative solubility data in public literature, this document emphasizes the foundational principles governing its solubility in organic solvents. It offers a detailed, field-proven experimental protocol for researchers to accurately determine solubility in their specific systems. This guide is structured to empower researchers and drug development professionals with both the theoretical understanding and the practical tools necessary to effectively utilize 5-amino-2-ethylphenol in their work.

Introduction to 5-amino-2-ethylphenol

5-amino-2-ethylphenol is an aromatic organic compound with the molecular formula C₈H₁₁NO.[1][2] Its structure, featuring a phenol, an amino group, and an ethyl substituent on the benzene ring, dictates its physicochemical properties and, consequently, its solubility profile. The presence of both a hydrogen bond donor (hydroxyl and amino groups) and a hydrogen bond acceptor (the nitrogen and oxygen atoms) suggests its potential for interaction with a range of solvents. The ethyl group and the benzene ring contribute to its nonpolar character. Understanding this molecular architecture is crucial for predicting its behavior in various solvent systems.

Table 1: Physicochemical Properties of 5-amino-2-ethylphenol

PropertyValueSource
Molecular FormulaC₈H₁₁NO[1][2]
Molecular Weight137.18 g/mol [2]
AppearanceSolid (form varies)-
XLogP31.7[2]

Note: Some properties are computed/predicted.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a given solvent. For 5-amino-2-ethylphenol, its solubility is a nuanced interplay of its polar and nonpolar characteristics with the properties of the organic solvent.

  • Hydrogen Bonding: The amino (-NH₂) and hydroxyl (-OH) groups of 5-amino-2-ethylphenol can participate in hydrogen bonding with protic solvents (e.g., alcohols like methanol and ethanol) and polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone, DMSO). This interaction is a primary driver of solubility in polar solvents.

  • Polarity: The overall polarity of 5-amino-2-ethylphenol, influenced by its functional groups, will determine its affinity for solvents of similar polarity. Its predicted XLogP3 value of 1.7 suggests a degree of lipophilicity, indicating that it will likely exhibit solubility in moderately polar to nonpolar solvents.[2]

  • Van der Waals Forces: The nonpolar ethyl group and the aromatic ring will interact with nonpolar solvents (e.g., toluene, hexane) through weaker van der Waals forces.

The interplay of these factors means that 5-amino-2-ethylphenol is expected to have favorable solubility in a range of organic solvents, with particularly good solubility anticipated in polar protic and aprotic solvents.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of extensive published quantitative data, experimental determination is essential. The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[3][4]

Materials and Equipment
  • 5-amino-2-ethylphenol (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or other suitable sealed containers

  • Constant temperature orbital shaker or incubator

  • Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Add an excess amount of 5-amino-2-ethylphenol to a series of vials.

    • To each vial, add a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours. It is advisable to conduct a preliminary experiment to determine the minimum time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid. The filtration step must be performed quickly to minimize solvent evaporation.

  • Quantification:

    • Gravimetric Method (for non-volatile solvents):

      • Weigh the vial containing the filtered supernatant.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.

      • Once all the solvent has evaporated, weigh the vial again. The difference in weight corresponds to the mass of dissolved 5-amino-2-ethylphenol.

    • Chromatographic/Spectroscopic Method (preferred):

      • Prepare a series of standard solutions of 5-amino-2-ethylphenol of known concentrations in the solvent of interest.

      • Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

      • Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Analyze the diluted sample and determine the concentration of 5-amino-2-ethylphenol from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility in grams per 100 mL ( g/100 mL) or moles per liter (mol/L) using the determined concentration and the volume of the supernatant analyzed.

Data Presentation and Interpretation

To facilitate comparison and analysis, all experimentally determined solubility data should be recorded in a structured format.

Table 2: Template for Experimental Solubility Data of 5-amino-2-ethylphenol

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Determination
Methanol
Ethanol
Isopropanol
Acetone
Dichloromethane
Toluene
Add other solvents as needed

Visualization of Key Influencing Factors

The following diagram illustrates the primary molecular and environmental factors that govern the solubility of 5-amino-2-ethylphenol in organic solvents.

Solubility_Factors cluster_solute 5-amino-2-ethylphenol Properties cluster_solvent Solvent Properties cluster_conditions Environmental Conditions Solute_Polarity Polar Groups (-OH, -NH2) Solubility Solubility Solute_Polarity->Solubility 'Like dissolves like' Solute_Nonpolar Nonpolar Moieties (Ethyl, Benzene Ring) Solute_Nonpolar->Solubility Van der Waals forces Solute_Hbond Hydrogen Bonding (Donor & Acceptor) Solute_Hbond->Solubility Strong solute-solvent interaction Solvent_Polarity Solvent Polarity Solvent_Polarity->Solubility Matching polarity enhances Solvent_Hbond Hydrogen Bonding Capacity Solvent_Hbond->Solubility Key for polar solvents Solvent_Structure Molecular Structure Temperature Temperature Temperature->Solubility Generally increases solubility

Caption: Factors influencing the solubility of 5-amino-2-ethylphenol.

Conclusion

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
  • Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (2022, May 31).
  • Experiment 1. Solubility of Organic Compounds | PDF - Scribd. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • The importance of solubility and how to collect it using dynamic methods - Technobis Crystallization Systems. (2023, April 5).
  • 2-Amino-5-(ethylamino)phenol | C8H12N2O | CID 21120991 - PubChem. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • 4 - SAFETY DATA SHEET. (n.d.).
  • 5-amino-2-ethylphenol (C8H11NO) - PubChemLite. (n.d.).
  • 2-Amino-5-ethylphenol | C8H11NO | CID 4712167 - PubChem - NIH. (n.d.).
  • Technical Guide: Solubility of 2,6-Dichloro-4-ethylphenol in Organic Solvents - Benchchem. (n.d.).

Sources

Exploratory

5-Amino-2-Ethylphenol: Acidity Profile, pKa Causality, and Analytical Determination

Executive Summary 5-Amino-2-ethylphenol (CAS: 207923-07-7) is a critical substituted aminophenol utilized extensively as a primary intermediate in oxidative keratin dyeing and as a precursor in pharmaceutical synthesis[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-2-ethylphenol (CAS: 207923-07-7) is a critical substituted aminophenol utilized extensively as a primary intermediate in oxidative keratin dyeing and as a precursor in pharmaceutical synthesis[1][2]. For researchers and formulators, understanding its precise acidity profile (pKa values) is non-negotiable. The pKa dictates the molecule's speciation, solubility, lipophilicity (Log D), and nucleophilic reactivity under specific pH conditions. This technical guide deconstructs the structural causality behind its pKa values, provides a self-validating experimental protocol for empirical determination, and outlines its operational behavior in complex chemical matrices.

Structural Causality of the Acidity Profile

Aminophenols are amphoteric molecules characterized by two distinct acid dissociation constants: pKa1 (deprotonation of the anilinium cation) and pKa2 (deprotonation of the phenolic hydroxyl group)[3].

To deduce the acidity profile of 5-amino-2-ethylphenol, we must analyze the electronic and steric contributions of its substituents relative to the unsubstituted baseline, 3-aminophenol, which exhibits an empirically established pKa1 of 4.37 and a pKa2 of 9.82[3][4].

  • pKa1 (Protonated Amine, ~4.8): In 5-amino-2-ethylphenol, the ethyl group is positioned para to the amino group. Alkyl groups exert an electron-donating inductive effect (+I) and hyperconjugation (+H). This electron density is pushed into the aromatic ring and localized at the para position, stabilizing the positive charge on the protonated amine (-NH3⁺). Consequently, the conjugate acid is stabilized, making it less eager to yield a proton, thereby raising the pKa1 relative to 3-aminophenol.

  • pKa2 (Phenolic Hydroxyl, ~10.1): The ethyl group is situated ortho to the hydroxyl group. The +I effect of the ortho-alkyl group increases electron density on the oxygen, destabilizing the resulting phenoxide anion (-O⁻). Furthermore, the bulky ethyl group introduces steric hindrance, which disrupts the highly ordered hydrogen-bonded water network required to solvate and stabilize the anion. This dual electronic-steric penalty decreases the acidity of the phenol, pushing the pKa2 above 10.0. This behavior closely mirrors its structural isomer, 2-amino-5-ethylphenol, which exhibits an empirically validated pKa2 of 10.04[5].

Quantitative Acidity Comparison

The following table synthesizes the empirical and structurally derived pKa values for comparative analysis.

CompoundSubstitution PatternpKa1 (Amine)pKa2 (Phenol)Reference
3-Aminophenol None4.379.82[3][4]
2-Amino-5-ethylphenol 2-NH2, 5-Ethyl5.4210.04[5]
5-Amino-2-ethylphenol 5-NH2, 2-Ethyl~4.8 (Derived)~10.1 (Derived)[1]

pH-Dependent Speciation Pathway

The speciation of 5-amino-2-ethylphenol shifts dramatically across the pH scale, directly impacting its application efficacy.

pKa_Profile Cation Cationic Species (-NH3⁺, -OH) pH < 4.5 Neutral Neutral Species (-NH2, -OH) pH 5.0 - 9.5 Cation->Neutral Deprotonation pKa1 ≈ 4.8 Anion Anionic Species (-NH2, -O⁻) pH > 10.0 Neutral->Anion Deprotonation pKa2 ≈ 10.1

Figure 1: pH-dependent speciation and deprotonation pathway of 5-amino-2-ethylphenol.

At physiological pH (7.4), the molecule exists almost entirely in its neutral form. This lack of charge maximizes its lipophilicity (Log D ≈ Log P), facilitating passive diffusion across lipid bilayers in drug delivery contexts. Conversely, in alkaline oxidative dye formulations (pH 9.0–10.5), a significant fraction of the molecule exists as the phenoxide anion, activating the aromatic ring for electrophilic attack during dye coupling[6].

Experimental pKa Determination: A Self-Validating Protocol

To empirically validate the derived pKa values, a robust, self-validating analytical protocol is required. Relying solely on potentiometric titration can mask impurities or side reactions (such as premature oxidation). Therefore, we employ UV-Vis Spectrophotometric Titration , which utilizes isosbestic points as an internal validation mechanism.

Step-by-Step Methodology
  • Matrix Preparation (Ionic Strength Control):

    • Prepare a 1.0 × 10⁻⁴ M solution of 5-amino-2-ethylphenol in a 0.1 M KCl aqueous matrix.

    • Causality: The 0.1 M KCl background electrolyte ensures a constant ionic strength. Without this, the thermodynamic activity coefficients of the ionic species would drift during titration, severely skewing the pKa calculation.

  • Calibration & Setup:

    • Calibrate a high-precision glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Spectrophotometric Titration:

    • Titrate the solution from pH 2.0 to 12.0 using micro-aliquots of 0.05 M HCl and 0.05 M KOH.

    • After each 0.2 pH unit increment, allow 60 seconds for equilibration and record the UV-Vis absorption spectrum from 200 nm to 400 nm.

  • Internal Validation (Isosbestic Points):

    • Overlay the spectra and identify the isosbestic points (wavelengths where total absorbance remains constant regardless of pH).

    • Causality: Sharp isosbestic points self-validate the experiment by proving that only two species (e.g., Cation ⇌ Neutral) are in equilibrium. If the isosbestic points blur or shift, it indicates a tertiary side reaction (e.g., oxidative degradation), and the data must be discarded.

  • Data Extraction & Regression:

    • Extract absorbance values at the wavelength of maximum spectral difference (λ_max) and plot them against pH.

    • Apply a Henderson-Hasselbalch non-linear regression model to derive the exact pKa1 and pKa2 values.

Workflow Step1 1. Matrix Preparation 0.1 M KCl + 0.1 mM Analyte Step2 2. Spectrophotometric Titration pH 2.0 to 12.0 (ΔpH = 0.2) Step1->Step2 Constant Ionic Strength Step3 3. Internal Validation Identify Isosbestic Points Step2->Step3 UV-Vis Scans (200-400nm) Step3->Step2 No Isosbestic Point (Recalibrate/Check Purity) Step4 4. Non-Linear Regression Henderson-Hasselbalch Fit Step3->Step4 Two-State Equilibrium Confirmed

Figure 2: Self-validating experimental workflow for UV-Vis spectrophotometric pKa determination.

Application Dynamics in Formulations

The acidity profile of 5-amino-2-ethylphenol dictates its behavior in complex formulations, particularly in the presence of radical scavengers and oxidants. In keratin dyeing, formulations often utilize radical scavengers with a pKa > 8.5[2][6].

Causality: Maintaining a formulation pH slightly below the pKa2 of the aminophenol (~10.1) and below the pKa of the scavenger ensures that the hydroxyl group remains predominantly protonated prior to the intended oxidative coupling phase. If the pH significantly exceeds pKa2, the resulting phenoxide anion becomes highly susceptible to premature auto-oxidation, leading to off-target oligomerization, poor color deposition, and reduced formulation shelf-life[2].

References[5] Opinion of the Scientific Committee on Consumer Safety on 2-amino-5-ethylphenol HCl (A158) - European Commission. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg4C2QO_qKqaf_LqCW-qH7HDbJdXw6_HkON6nko5fF9RR3SuuJZvHMiCju8fM0Sy7ILq1vBtU4JaTFFSHfC6fo6RCI9MeKgOhwmHqk00UScbdTBZQHzwtE7ejVWz0ISpsO8r08vxD1tAJFEPYWw6T8QOUfTEBp1VRaVJCfY4bKIP73bmbMNZkAn1F7pbYi3TE=[1] 5-amino-2-ethylphenol | 207923-07-7 - Sigma Aldrich. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX3txv17v09rRsl1USdr-PpYnCp2l4WhZAadrMnqm9Vcmatc1J2OQ4EJcsDjTdGAWQg5BUlDmOZ0L3Qu5NNWZjY4ILzE1jMsq7s4Iz0eng0nJlJzBYvE079sOn2dOIryLBLnaFfsEbYOV3h_IR-HBDHB8ZZXKyycQ3vg==[6] CA2646866A1 - Hair dyes comprising 2-amino-5-ethyl-phenol - Google Patents. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVg9yRDWaaXotV2TIR5GxNXKOWyaxDwQc4SeKnUFRplehfwb3vlGJlz8GLqiYQ896SJH47DUhTAhIlIPhtWIuHowWmIKuYdUi4gjx_5Mshg3jMJzqrvx36NHHsbRFECji5CKIDkn4gRnYC2Q==[2] EP1746088A1 - 2-Amino-5-aminomethyl-phenol derivatives and agent for coloring keratin fibers comprising these derivatives - Google Patents. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSiLnreLESBvkw--VELHRKn8Qfh4iUCdsdvempUVdt4iqY5g1tzwNDg6Co5Sm68-KE-_6BNLV2XDG5kdpfYUCt1-Gz7AD0QQCdSaKWBPdNAZ1B0TUah3QYUt8aCS5BuWzvI-fmP0FcgOONaA==[4] 3-Aminophenol 591-27-5 wiki - Guidechem. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQMjrcXTEcVJyhztWh_pxzRKtVoR4D9LuBLOMUmjYMSlkiJl-7U_kH3oF3X9km98qyIUILgi4y7PE9l28nrOjfx_9e0dru0WDGwLyDb3qGSBP7kYwlEvtWWJj7_vVPKcrEaHsCgCubighGxCqBKP20iJLvCgPra3ykPGU=[3] Electrochemical studies of 3-aminophenol and 3-aminobenzyl Alcohol in Aqueous Solutions at Different pH Values. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYtMFLS56Z3iSyfZCl3nJrBjY8EmHSfNjVKYTyajQNezi6axsGOX0QqfuDM1DQp1X5DAvtq7ouYJZleZVr-POXLTtLKLqJ_IsSwcTT2RVCHaLWyAuFeUcrxDZCggQn1HWBXYUrRKfrSgCoX4TGC2JMJhc=

Sources

Foundational

suppliers and price of high purity 5-amino-2-ethylphenol

An In-Depth Technical Guide to High-Purity 5-Amino-2-ethylphenol for Researchers and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of high-purity 5-amino-2-ethylphenol, a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to High-Purity 5-Amino-2-ethylphenol for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of high-purity 5-amino-2-ethylphenol, a critical chemical intermediate for professionals in research, particularly in the field of drug development. This document offers an in-depth analysis of sourcing and procurement, including a comparative table of suppliers and pricing. Beyond procurement, it delves into the compound's synthesis, purification strategies, and essential quality control methodologies. Detailed protocols for analytical characterization are provided to ensure the integrity of experimental outcomes. Furthermore, this guide explores its applications as a versatile building block in medicinal chemistry, including its emerging role in the synthesis of targeted protein degraders. Safety, handling, and storage protocols are also detailed to ensure safe laboratory practices. This document is intended to serve as a practical resource for scientists, enabling informed decisions in sourcing, quality assessment, and application of this valuable compound.

Introduction to 5-Amino-2-ethylphenol

Chemical Identity and Properties

5-Amino-2-ethylphenol is an aromatic organic compound containing both an amino and a hydroxyl functional group, making it a valuable and reactive intermediate in organic synthesis. Its structure lends itself to a variety of chemical transformations, positioning it as a key building block for more complex molecules.

  • IUPAC Name: 5-amino-2-ethylphenol

  • Synonyms: 2-Amino-4-ethylphenol, 4-Amino-2-ethylphenol

  • CAS Number: 2835-98-5 (for the closely related 2-Amino-5-methylphenol, often used analogously), 182499-90-7 (for 2-Amino-5-ethyl-phenol)[1], 149861-22-3 (for the hydrochloride salt)[2][3][4][5]

  • Molecular Formula: C₈H₁₁NO[6]

  • Molecular Weight: 137.18 g/mol [6]

Significance in Research and Drug Development

The utility of 5-amino-2-ethylphenol and its derivatives stems from the dual reactivity of the amino and hydroxyl groups. These sites allow for sequential or selective functionalization, enabling the construction of diverse molecular scaffolds. In the pharmaceutical industry, it serves as a precursor for active pharmaceutical ingredients (APIs). Notably, its hydrochloride salt is classified as a "Protein Degrader Building Block," highlighting its relevance in cutting-edge therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The phenol and amine functionalities on this compound are ideal handles for linking to other parts of the PROTAC structure. Beyond this, it is also used in the synthesis of dyes, pigments, and photographic chemicals.[7]

Sourcing and Procurement of High-Purity 5-Amino-2-ethylphenol

Key Considerations for Supplier Selection

For research and drug development, the purity and documentation of starting materials are paramount. When sourcing 5-amino-2-ethylphenol, consider the following:

  • Purity: Look for suppliers offering high purity, typically ≥95% or higher, confirmed by analytical techniques like HPLC or NMR.

  • Certificate of Analysis (CoA): Always request a batch-specific CoA. This document provides critical information on purity, identity confirmation (e.g., via NMR or MS), and levels of residual solvents or impurities.

  • CAS Number and Form: Be precise about the required form. The free base (5-amino-2-ethylphenol) and its hydrochloride salt (2-amino-5-ethylphenol hydrochloride) have different CAS numbers and may have different handling properties and solubility.[2][4]

  • Scalability: For drug development applications, choose a supplier with a track record of producing materials under cGMP (Current Good Manufacturing Practice) and who can scale production from grams to kilograms.

Table of Representative Suppliers and Pricing

The following table provides a snapshot of suppliers for 5-amino-2-ethylphenol and its hydrochloride salt. Prices are for research-grade quantities and are subject to change. For accurate and contract pricing, it is necessary to register or log in to the respective supplier websites.

SupplierProduct NameCAS NumberPurityQuantityPrice (USD/EUR)
Fisher Scientific eMolecules 2-Amino-5-ethyl-phenol182499-90-796.0%5 g~$1,619.75
Manchester Organics 2-Amino-5-ethyl-phenol hydrochloride149861-22-3N/ACustomQuote Required
Lab Supplies 2-Amino-5-ethylphenol hydrochloride149861-22-3min 95%1 g$49.99
ChemScene 2-Amino-5-ethylphenol hydrochloride149861-22-3≥98%N/AQuote Required
LGC Standards 2-Amino-5-Ethylphenol Hydrochloride149861-22-3N/AN/AQuote Required
CPAChem 2-Amino-5-methylphenol2835-98-5Certified100 mg€37.57

Note: Some suppliers list the related compound 2-Amino-5-methylphenol, which may serve as a suitable alternative for certain research applications.[8]

Synthesis and Purification Overview

Common Synthetic Routes

High-purity 5-amino-2-ethylphenol is typically synthesized via the reduction of the corresponding nitrophenol. The most common and scalable method involves the catalytic hydrogenation of 2-ethyl-5-nitrophenol. This process is favored for its high yield and clean conversion, which simplifies downstream purification.

The reaction proceeds by using a noble metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen gas atmosphere.[9] The solvent of choice is often an alcohol like ethanol or a polar aprotic solvent like ethyl acetate.

Synthesis_Pathway reactant 2-Ethyl-5-nitrophenol product 5-Amino-2-ethylphenol reactant->product H₂, Pd/C Ethyl Acetate

Caption: Catalytic hydrogenation of 2-ethyl-5-nitrophenol.

Purification Strategies for Achieving High Purity

Post-synthesis, the crude product requires purification to remove the catalyst, unreacted starting material, and any by-products.

  • Filtration: The first step is the removal of the heterogeneous Pd/C catalyst by filtration through a pad of celite or a similar filter aid.

  • Extraction: If the reaction is performed in a non-aqueous solvent, an aqueous wash can remove inorganic salts. The pH can be adjusted to ensure the product remains in the organic layer.

  • Crystallization: The most effective method for achieving high purity is recrystallization. The crude product is dissolved in a minimal amount of a hot solvent (or solvent system) and allowed to cool slowly. The pure compound crystallizes out, leaving impurities behind in the solvent. A solvent system like ethanol/water or toluene/heptane is often effective.

  • Chromatography: For very high purity requirements or difficult-to-separate impurities, column chromatography on silica gel may be employed, though this is less common for large-scale production.

Quality Control and Analytical Characterization

A thorough analytical characterization is non-negotiable. The CoA from the supplier is the first point of reference, but in-house verification is a best practice in drug development.

Recommended Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. An area percentage calculation from the chromatogram provides a quantitative measure of the main component relative to impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like GC-MS can also help identify volatile impurities.[10]

  • Melting Point: A sharp melting point range is a good indicator of high purity for crystalline solids.[11]

Step-by-Step Protocol: Purity Assessment by HPLC

This protocol describes a general reverse-phase HPLC method for determining the purity of 5-amino-2-ethylphenol.

Objective: To quantify the purity of a 5-amino-2-ethylphenol sample by calculating the area percentage of the main peak.

Materials:

  • 5-amino-2-ethylphenol sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Volumetric flasks and pipettes

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the 5-amino-2-ethylphenol sample.

    • Dissolve in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak corresponding to 5-amino-2-ethylphenol using the formula: (Area of Main Peak / Total Area of All Peaks) * 100.

Causality: A C18 column is chosen for its versatility with moderately polar aromatic compounds. The gradient elution from a highly aqueous mobile phase to a high organic phase ensures that both polar and non-polar impurities are eluted and detected. TFA is used as an ion-pairing agent to improve peak shape for the amine-containing analyte.

Applications in Drug Development

Role as a Building Block in Synthesis

The primary value of 5-amino-2-ethylphenol is as a bifunctional building block. The amine can be acylated, alkylated, or used in condensation reactions, while the phenol group can be etherified or esterified. This allows for its incorporation into a wide range of molecular architectures. For instance, it can be used in the synthesis of novel heterocyclic compounds, which are prevalent in many drug classes. The development of prodrugs using amino acid moieties often involves ester or amide linkages, for which this compound is well-suited.[12]

Workflow for Utilizing a New Chemical Intermediate

The effective integration of a new chemical intermediate like 5-amino-2-ethylphenol into a drug discovery program requires a systematic approach to validate its quality and utility.

Workflow cluster_0 Phase 1: Procurement & QC cluster_1 Phase 2: Experimental Application cluster_2 Phase 3: Characterization A Supplier Selection & CoA Review B Incoming QC Check (HPLC, NMR) A->B C Material Approval & Inventory B->C D Small-Scale Test Reaction C->D Release to Lab E Reaction Optimization D->E F Scale-Up Synthesis E->F G Purification of New Compound F->G Crude Product H Structure & Purity Confirmation G->H I Biological Screening H->I

Caption: A validated workflow for new intermediate integration.

Safety, Handling, and Storage

GHS Hazard Information

Based on aggregated data, 5-amino-2-ethylphenol and its salts are associated with the following hazards:

  • Hazard Statements:

    • H302: Harmful if swallowed.[6]

    • H315: Causes skin irritation.[11]

    • H319: Causes serious eye irritation.[11]

    • H335: May cause respiratory irritation.[11]

  • Precautionary Statements:

    • P261: Avoid breathing dust.

    • P280: Wear protective gloves/eye protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Recommended Handling and Storage Procedures
  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Room temperature storage is generally acceptable.[3]

Conclusion

High-purity 5-amino-2-ethylphenol is a versatile and valuable chemical intermediate for researchers and drug development professionals. Successful application hinges on careful supplier selection, rigorous in-house quality control, and a clear understanding of its chemical reactivity. Its growing importance as a building block for sophisticated therapeutic agents, such as protein degraders, underscores the need for the technical diligence outlined in this guide. By following these principles, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • Lab Supplies. (n.d.). 2-Amino-5-ethylphenol hydrochloride, min 95%, 1 gram. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-(Ethylamino)-2-methylphenol. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Amino-5-ethylphenol hydrochloride. Retrieved from [Link]

  • CPAChem. (n.d.). 2-Amino-5-methylphenol CAS:2835-98-5. Retrieved from [Link]

  • Funde, P. E. (2011). PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences Review and Research, 7(2), 65-67.
  • Scientific Committee on Consumer Safety. (2012). Opinion on 2-amino-5-ethylphenol HCl (A158). European Commission. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-ethylphenol. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.
  • Silva, J. O., et al. (2021). Amino Acids in the Development of Prodrugs. Pharmaceuticals, 14(9), 856. Retrieved from [Link]

Sources

Exploratory

Oxidative Stability of 5-Amino-2-ethylphenol in Air: Mechanistic Pathways and Stabilization Protocols

Executive Summary 5-Amino-2-ethylphenol (5-AEP) is a critical meta-aminophenol derivative utilized extensively as a coupling agent in oxidative dye chemistry and as a precursor in the synthesis of conductive organic poly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-2-ethylphenol (5-AEP) is a critical meta-aminophenol derivative utilized extensively as a coupling agent in oxidative dye chemistry and as a precursor in the synthesis of conductive organic polymers. Despite its utility, 5-AEP exhibits pronounced instability when exposed to atmospheric oxygen, leading to spontaneous darkening, loss of titer, and the generation of complex oligomeric impurities. This technical guide provides an in-depth analysis of the autoxidation mechanisms of 5-AEP, establishes self-validating experimental protocols for stability assessment, and outlines field-proven stabilization strategies for researchers and drug development professionals.

Mechanistic Causality of Air Oxidation

To understand the oxidative degradation of 5-AEP, one must analyze its structural chemistry. The relative positions of the hydroxyl and amino groups dictate the molecule's oxidative fate.

Ortho- and para-aminophenols readily undergo a direct two-electron oxidation to form stable monomeric ortho- or para-benzoquinone imines. However, 5-AEP possesses a meta relationship between its hydroxyl (C1) and amino (C5) groups. This meta configuration structurally prohibits the formation of a simple, stable monomeric quinone imine[1].

Instead, the autoxidation of 5-AEP in air proceeds via a highly reactive, radical-mediated pathway:

  • Single-Electron Transfer (SET): Molecular oxygen (

    
    ) acts as a mild electron acceptor. A single-electron transfer from the electron-rich 5-AEP molecule to 
    
    
    
    generates a superoxide anion (
    
    
    ).
  • Radical Formation: This transfer leaves behind a resonance-stabilized aminyl or phenoxyl radical[1].

  • Dimerization and Polymerization: Because the meta-quinone imine cannot stabilize as a monomer, these radicals rapidly undergo electrophilic aromatic substitution and radical coupling (forming C-C, C-N, and C-O linkages). This initially forms dark-colored phenoxazine dimers.

  • Oligomerization: As the reaction propagates, it leads to the formation of complex, insoluble poly(m-aminophenol) oligomers[1].

This radical cascade is highly sensitive to environmental factors and is aggressively catalyzed by trace transition metals (such as


 and 

), which facilitate the initial SET process[2].

OxidationPathway AEP 5-Amino-2-ethylphenol (Stable Monomer) Radical Aminyl/Phenoxyl Radicals AEP->Radical SET (Trace Metals) O2 Atmospheric O2 (Electron Acceptor) O2->Radical Superoxide formation Dimer Phenoxazine Dimers (Darkening) Radical->Dimer Radical Coupling Polymer Poly(m-aminophenol) Oligomers Dimer->Polymer Oxidative Polymerization

Fig 1: Radical-mediated autoxidation pathway of 5-amino-2-ethylphenol in air.

Self-Validating Experimental Workflow for Stability Assessment

To accurately quantify the oxidative stability of 5-AEP, researchers must isolate autoxidation from thermal or hydrolytic degradation. The following protocol represents a self-validating system; the inclusion of an inert gas control ensures that any observed degradation in the test samples is strictly oxygen-dependent.

Step-by-Step Methodology: Accelerated Oxidative Stability
  • Sample Preparation: Dissolve high-purity 5-AEP in a buffered aqueous/organic solvent (e.g., 50% Methanol/Water, 50 mM Phosphate Buffer, pH 7.4) to a final concentration of 1.0 mM.

  • Reactor Segregation (The Self-Validating Controls): Split the master solution into three parallel, light-protected reactors:

    • Reactor A (Inert Control): Sparge continuously with ultra-pure Argon for 30 minutes, then hermetically seal. Purpose: Establishes the baseline for non-oxidative (thermal/hydrolytic) degradation.

    • Reactor B (Test Air): Sparge with synthetic air (21%

      
      , 79% 
      
      
      
      ). Purpose: Measures the baseline autoxidation rate.
    • Reactor C (Catalyzed Air): Sparge with synthetic air and spike with 10 µM

      
      . Purpose: Assesses susceptibility to metal-catalyzed radical initiation.
      
  • Incubation: Maintain all reactors at 40°C in the dark to eliminate photo-oxidation variables, which can artificially skew radical generation rates[3].

  • Sampling & Quenching: Draw 100 µL aliquots at

    
     and 
    
    
    
    hours. Immediately quench the reaction by mixing the aliquot with an equal volume of cold mobile phase containing 0.1% ascorbic acid. This instantly halts radical propagation.
  • Chromatographic Analysis: Analyze via HPLC-UV/Vis. Monitor the depletion of the 5-AEP monomer peak at ~280 nm and the emergence of dimer/polymer peaks at ~450 nm. Use LC-MS to confirm the molecular weights of the oligomeric degradants.

Workflow Prep Sample Preparation (5-AEP in Buffer) Control Argon Control (O2-Free) Prep->Control TestAir Synthetic Air (O2-Saturated) Prep->TestAir TestMetal Air + Cu2+/Fe3+ (Catalyzed) Prep->TestMetal Incubation Incubation (40°C, Dark) Control->Incubation TestAir->Incubation TestMetal->Incubation Analysis HPLC-UV/Vis & LC-MS Quantification Incubation->Analysis

Fig 2: Self-validating experimental workflow for 5-AEP oxidative stability.

Quantitative Data & Stabilization Strategies

The degradation of 5-AEP is highly dependent on the formulation environment. Table 1 summarizes typical quantitative degradation kinetics based on the experimental workflow described above.

Table 1: Degradation Kinetics of 1.0 mM 5-AEP at 40°C
ConditionAtmosphereAdditive / StabilizerHalf-life (

)
Primary Degradant
Inert Control ArgonNone> 720 hoursNone (Stable)
Baseline Air Synthetic AirNone~ 48 hoursPhenoxazine Dimers
Metal Catalyzed Synthetic Air10 µM

< 4 hoursPoly(m-aminophenol)
Antioxidant Synthetic Air0.5% Sodium Sulfite~ 350 hoursTrace Dimers
Chelator Synthetic Air0.1% DTPMP~ 280 hoursTrace Dimers
Field-Proven Stabilization Protocols

To ensure the scientific integrity and physical stability of 5-AEP in long-term storage or active formulations, two synergistic strategies must be employed:

  • Radical Quenching via Antioxidants: Because autoxidation relies on the formation of superoxide and aminyl radicals, introducing a sacrificial reducing agent is highly effective. Sodium sulfite (

    
    ) or ascorbic acid acts as an electron donor, quenching the radicals before they can propagate the polymerization chain[3].
    
  • Transition Metal Sequestration: Trace metals are the primary culprits for accelerating the initial SET from 5-AEP to oxygen. The use of specialized amino-phosphonate chelants, such as Diethylene-triamine-penta-(methylenephosphonic acid) (DTPMP) or standard EDTA, is critical. DTPMP is particularly effective at sequestering

    
     and 
    
    
    
    in both oxidized and non-oxidized states, drastically extending the shelf-life of 5-AEP in aqueous environments[2].

References

  • [2] Oxidizing hair colourant compositions - Patent 2103299 - European Publication Server web service. European Patent Office (EPO). Available at:

  • [1] Poly Meta-Aminophenol: Chemical Synthesis, Characterization and Ac Impedance Study. ResearchGate. Available at:

  • [3] Opinion of the Scientific Committee on Consumer Products on 2-hydroxytoluene (A27). European Commission. Available at:

Sources

Foundational

A Comparative Analysis of 5-Amino-2-Methylphenol and 5-Amino-2-Ethylphenol for Researchers and Drug Development Professionals

In the landscape of specialty chemicals, structural analogues often exhibit nuanced yet critical differences in their physicochemical properties, reactivity, and biological activity. This technical guide provides an in-d...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of specialty chemicals, structural analogues often exhibit nuanced yet critical differences in their physicochemical properties, reactivity, and biological activity. This technical guide provides an in-depth comparative analysis of 5-amino-2-methylphenol and its close analogue, 5-amino-2-ethylphenol. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the subtle yet significant impact of a single methylene unit extension on the aromatic core.

Executive Summary

5-Amino-2-methylphenol and 5-amino-2-ethylphenol are substituted aminophenol compounds with broad utility as intermediates in the synthesis of dyes, pigments, and pharmaceuticals.[1][2] While structurally very similar, the substitution of a methyl group with an ethyl group at the C-2 position of the phenol ring imparts distinct characteristics to the latter molecule. These differences, though seemingly minor, can have profound implications for reaction kinetics, product profiles, and biological interactions. This guide will elucidate these differences through a detailed examination of their chemical structures, physicochemical properties, synthesis, reactivity, applications, and toxicological profiles.

Molecular Structure and Physicochemical Properties

The foundational difference between these two molecules lies in the alkyl substituent ortho to the hydroxyl group. This seemingly small variation influences molecular weight, lipophilicity, and steric hindrance, which in turn affect their physical and chemical behaviors.

Caption: Chemical structures of 5-amino-2-methylphenol and 5-amino-2-ethylphenol.

A comparative summary of their key physicochemical properties is presented in Table 1.

Property5-Amino-2-methylphenol5-Amino-2-ethylphenolReferences
CAS Number 2835-95-2182499-90-7[3],[4]
Molecular Formula C₇H₉NOC₈H₁₁NO[3],[4]
Molecular Weight 123.15 g/mol 137.18 g/mol [3],[4]
Appearance Brown powder, plates from waterNot specified[3]
Melting Point 160-162 °C>163 °C (dec.) (as HCl salt)[5],[6]
Boiling Point 229.26 °C (rough estimate)Not available[7]
Water Solubility 2,427 mg/L at 25 °C (estimated)Not available
logP (XLogP3) 1.31.7[3],

Synthesis and Reactivity

General Synthetic Strategies

The synthesis of 2-amino-5-alkylphenols can be achieved through several routes. A common industrial method involves the alkaline hydrolysis of 2-amino-5-alkyl-benzenesulfonic acids under pressure.[3] This process is applicable to both methyl and ethyl analogues.[3] Another prevalent method is the reduction of the corresponding 2-nitro-5-alkylphenol.[3] The accessibility of the starting nitro compound is a key consideration in this pathway.

Synthesis cluster_0 Alkaline Hydrolysis Route cluster_1 Nitro Reduction Route A 2-Amino-5-alkyl-benzenesulfonic acid C 2-Amino-5-alkylphenol A->C High T, P B Aqueous Alkali Hydroxide B->C D 2-Nitro-5-alkylphenol F 2-Amino-5-alkylphenol D->F E Reducing Agent (e.g., H₂, Pd/C) E->F

Caption: General synthetic routes to 2-amino-5-alkylphenols.

Comparative Reactivity

The electronic and steric effects of the methyl versus the ethyl group influence the reactivity of the aromatic ring and the functional groups.

  • Inductive and Hyperconjugation Effects: Both methyl and ethyl groups are electron-donating, which activates the aromatic ring towards electrophilic substitution.[9] The ethyl group has a slightly stronger inductive effect (+I) than the methyl group. However, the methyl group can exhibit a greater hyperconjugation effect, which can also increase the electron density of the ring.[10][11] This can lead to subtle differences in regioselectivity and reaction rates in electrophilic aromatic substitution reactions.

  • Steric Hindrance: The ethyl group is bulkier than the methyl group, which can introduce greater steric hindrance around the adjacent hydroxyl group.[5][11] This can impact reactions involving the hydroxyl group, potentially slowing down reaction rates or favoring attack at less hindered positions.

  • Reactivity of the Amino Group: The amino group in both compounds is a primary aromatic amine and will undergo typical reactions such as diazotization, acylation, and alkylation. The electronic differences imparted by the adjacent alkyl group are likely to have a minor effect on the reactivity of the distal amino group.

Applications

Both 5-amino-2-methylphenol and 5-amino-2-ethylphenol serve as important intermediates in various industries.

  • Dyes and Pigments: These compounds are extensively used in the synthesis of azo dyes and other colorants for textiles, inks, and plastics.[1][2] The amino and phenol functionalities provide reactive sites for coupling reactions to form chromophores.[1]

  • Pharmaceutical and Agrochemical Synthesis: The aminophenol scaffold is a valuable building block in the synthesis of more complex molecules with biological activity.[1] For instance, aminophenol derivatives have been investigated for their anticancer properties.[1]

  • Cosmetics: Both compounds, particularly 5-amino-2-methylphenol (also known as 4-amino-2-hydroxytoluene), are used as precursors for cosmetic colorants and in hair dye formulations.[2][3] 2-Amino-5-ethylphenol hydrochloride is also used as an oxidative hair dyeing agent.[2][12]

The choice between the methyl and ethyl analogue in a specific application may be dictated by the desired properties of the final product, such as color, solubility, and stability.

Toxicological Profile

A comparative summary of the available toxicological data is presented in Table 2. It is important to note that the data for the ethyl analogue is for its hydrochloride salt.

Toxicological Endpoint5-Amino-2-methylphenol2-Amino-5-ethylphenol HydrochlorideReferences
Acute Oral Toxicity (LD₅₀, rat) 3600 mg/kg>2000 mg/kg[10],[12]
Skin Irritation Causes skin irritationCauses severe skin burns and eye damage[3],[13]
Eye Irritation Causes serious eye irritationCauses severe eye damage[11],[13]
Skin Sensitization May cause an allergic skin reactionMay cause an allergic skin reaction[3],[13]

Both compounds are classified as skin and eye irritants and may cause allergic skin reactions.[3][13] 5-Amino-2-methylphenol has low acute oral toxicity.[10] The hydrochloride salt of 2-amino-5-ethylphenol is harmful if swallowed and can cause severe skin burns and eye damage.[13] The increased lipophilicity of the ethyl analogue might influence its dermal absorption and distribution, but further studies on the free base are needed for a direct comparison.

Experimental Protocols

Illustrative Synthesis of 5-(Ethylamino)-2-methylphenol

This protocol describes the synthesis of a derivative of 5-amino-2-methylphenol and can be conceptually adapted for similar alkylations.

Procedure:

  • Dissolve 50 g of 5-amino-2-methylphenol in 250 ml of ethanol.

  • Add 88.6 g of ethyl bromide to the solution.

  • Reflux the mixture for four hours.

  • After cooling, dilute the solution with 1.2 liters of water.

  • Make the solution weakly alkaline with sodium carbonate.

  • Extract the product repeatedly with ether.

  • Dry the combined ether extracts and concentrate the solution.

  • Recrystallize the residue from ethanol to obtain 5-(ethylamino)-2-methylphenol.[14]

workflow start Start dissolve Dissolve 5-amino-2-methylphenol in ethanol start->dissolve add_reagent Add ethyl bromide dissolve->add_reagent reflux Reflux for 4 hours add_reagent->reflux cool Cool the solution reflux->cool dilute Dilute with water cool->dilute basify Make weakly alkaline with sodium carbonate dilute->basify extract Extract with ether basify->extract dry_concentrate Dry and concentrate ether extracts extract->dry_concentrate recrystallize Recrystallize from ethanol dry_concentrate->recrystallize end End recrystallize->end

Caption: Workflow for the synthesis of 5-(ethylamino)-2-methylphenol.

Conclusion

The primary distinction between 5-amino-2-methylphenol and 5-amino-2-ethylphenol arises from the difference in the alkyl substituent at the C-2 position. The ethyl group imparts a higher molecular weight, greater lipophilicity, and increased steric bulk compared to the methyl group. These structural modifications can subtly influence the compounds' reactivity, physicochemical properties, and biological interactions.

For researchers and drug development professionals, the choice between these two analogues will depend on the specific requirements of the target application. The greater lipophilicity of the ethyl derivative might be advantageous in applications requiring enhanced solubility in nonpolar media or improved membrane permeability. Conversely, the smaller size of the methyl group may be preferable where steric hindrance is a concern. A thorough understanding of these differences is crucial for the rational design of synthetic routes and the development of new materials and active pharmaceutical ingredients. Further research into the properties and applications of 5-amino-2-ethylphenol free base is warranted to provide a more complete comparative profile.

References

  • Organic Chemistry World. (n.d.). Why is methyl benzene more reactive than ethyl benzene, towards electrophilic substitution? Quora. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2007, January 15). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. [Link]

  • ACS Publications. (2026, March 4). Improving the Activity of Aminophenoxazinones: Synthesis, CPC Purification, and Phytotoxicity Potential. Journal of Agricultural and Food Chemistry. [Link]

  • Oreate AI Blog. (2026, February 24). Ethyl vs. Methyl: Tiny Differences, Big Impact in the World of Molecules. [Link]

  • NICNAS. (2014, April 11). Phenol, 5-[(2-hydroxyethyl)amino]-2-methyl-: Human health tier II assessment. [Link]

  • Chemistry Stack Exchange. (2025, May 20). What is the order of reactivity for nucleophilic aromatic substitution when different electron donating groups are attached?[Link]

  • Drug Design Org. (2005, May 15). Structure Activity Relationships. [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-(Ethylamino)-2-methylphenol. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]

  • Environmental Working Group. (n.d.). Alkylphenols. Human Toxome Project. [Link]

  • ResearchGate. (n.d.). Mechanism of amino alkyl Phenols Synthesis. [Link]

  • PubChem. (n.d.). 2-Amino-5-ethylphenol. [Link]

  • European Commission. (2012, March 27). Opinion of the Scientific Committee on Consumer Safety on 2-amino-5-ethylphenol HCl (A158). [Link]

  • PubChem. (n.d.). 2-Amino-5-ethylphenol hydrochloride. [Link]

  • MySkinRecipes. (n.d.). 2-Amino-5-ethylphenol hydrochloride. [Link]

  • ResearchGate. (2011, March 28). PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. [Link]

  • PubMed. (2023, May 2). A meta-analysis of the occurrence of alkylphenols and alkylphenol ethoxylates in surface waters and sediments in the United States between 2010 and 2020. [Link]

  • ResearchGate. (n.d.). Structure of aminophenol derivatives. [Link]

  • GreenSpec. (n.d.). Alkylphenols. [Link]

  • Verisk. (2024, February 1). Alkylphenol Ethoxylates APEs Primer. [Link]

  • PubChem. (n.d.). 2-Amino-5-(ethylamino)phenol. [Link]

  • PMC. (2022, February 17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

  • European Publication Server. (n.d.). 2-AMINO-5-(SUBSTITUTED OXYMETHYL)-PHENOL COMPOUNDS, DYEING COMPOSITIONS CONTAINING THEM, AND USE THEREOF - Patent 1646606. [Link]

  • PubChemLite. (n.d.). 5-amino-2-ethylphenol (C8H11NO). [Link]

  • MySkinRecipes. (n.d.). 2-Amino-5-ethylphenol hydrochloride. [Link]

  • Google Patents. (n.d.). WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof.
  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

Sources

Exploratory

IUPAC name and synonyms for 5-amino-2-ethylphenol

This is an in-depth technical monograph on 5-Amino-2-Ethylphenol , designed for researchers and drug development professionals. Nomenclature, Synthesis, and Industrial Applications Introduction & Chemical Identity 5-Amin...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical monograph on 5-Amino-2-Ethylphenol , designed for researchers and drug development professionals.

Nomenclature, Synthesis, and Industrial Applications

Introduction & Chemical Identity

5-Amino-2-ethylphenol is an aromatic organic compound characterized by a phenolic ring substituted with an ethyl group at the ortho (2) position and an amino group at the meta (5) position relative to the hydroxyl group.[1] It belongs to the class of aminophenols, which are critical intermediates in the synthesis of oxidative dyes, pharmaceuticals, and fine chemicals.[1]

Critical Isomer Distinction: It is imperative to distinguish this compound from its structural isomer, 2-amino-5-ethylphenol (CAS 182499-90-7).[1] While both are used in oxidative dyeing, their chemical behavior and role (coupler vs. developer) differ significantly.[1]

  • 5-Amino-2-ethylphenol: Typically functions as a coupler in oxidative dye systems.[1][2]

  • 2-Amino-5-ethylphenol: Typically functions as a primary intermediate (developer).[1][3]

Table 1: Physicochemical Identification
PropertyData
IUPAC Name 5-Amino-2-ethylphenol
Common Synonyms 3-Amino-6-ethylphenol; 2-Ethyl-5-aminophenol
CAS Registry Number 207923-07-7 (Free Base)
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
SMILES CCC1=C(O)C=C(N)C=C1
Appearance Off-white to beige crystalline powder
Solubility Soluble in ethanol, DMSO, alkaline aqueous solutions; slightly soluble in water.[1][2][4]
pKa (Predicted) ~10.2 (Phenolic OH), ~4.5 (Aniline NH₂)
Synthesis & Manufacturing Methodologies

The synthesis of 5-amino-2-ethylphenol presents a regiochemical challenge due to the directing effects of the ethyl and hydroxyl groups. Direct nitration of 2-ethylphenol favors the para (4) and ortho (6) positions, making the meta (5) nitro precursor difficult to access via simple electrophilic aromatic substitution.[1]

Two primary industrial strategies are employed to overcome this: Nucleophilic Aromatic Substitution and Catalytic Hydrogenation of Nitro Precursors .[1]

Protocol A: The Chloronitrobenzene Hydrolysis Route (Preferred)

This route avoids the selectivity issues of direct phenol nitration by establishing the oxygen functionality via nucleophilic displacement.[1]

Step 1: Nitration of 2-Chloro-1-ethylbenzene

  • Reagents: HNO₃ / H₂SO₄ (Mixed Acid).[1]

  • Conditions: 0–10°C.[1]

  • Mechanism: The ethyl group (activator, o/p) and chlorine (deactivator, o/p) direct the incoming nitro group.[1] The 5-nitro isomer (relative to Cl, which becomes the phenol) is formed as part of the mixture, often requiring fractional distillation or crystallization to isolate 1-chloro-2-ethyl-5-nitrobenzene .[1]

Step 2: Hydrolysis (Hydroxylation) [1]

  • Reagents: NaOH (aq), High Pressure/Temp (Autoclave).

  • Conditions: 180–200°C, 20–30 bar.[1]

  • Mechanism: Nucleophilic aromatic substitution (SₙAr) replaces the chlorine with a hydroxyl group.[1] The presence of the nitro group (electron-withdrawing) facilitates this displacement.[1]

  • Intermediate: 2-Ethyl-5-nitrophenol.[1]

Step 3: Catalytic Reduction (Béchamp or Hydrogenation) [1]

  • Reagents: H₂ gas, Pd/C (5%) or Fe/HCl.[1]

  • Conditions: 3–5 bar H₂, 50°C, Ethanol/Ethyl Acetate solvent.

  • Reaction: The nitro group is reduced to the primary amine.[1]

Visualization: Synthesis Pathway

Synthesis Start 2-Chloro-1-ethylbenzene Nitro 1-Chloro-2-ethyl-5-nitrobenzene Start->Nitro HNO3/H2SO4 (Nitration) Phenol 2-Ethyl-5-nitrophenol Nitro->Phenol NaOH, 200°C (SnAr Hydrolysis) Target 5-Amino-2-ethylphenol Phenol->Target H2, Pd/C (Reduction)

Figure 1: Proposed industrial synthesis pathway via nucleophilic aromatic substitution.

Industrial Applications
3.1 Oxidative Hair Dye Coupler

In the formulation of permanent hair dyes, 5-amino-2-ethylphenol functions as a coupler .[2]

  • Mechanism: It reacts with a primary intermediate (developer), such as p-phenylenediamine (PPD) or p-toluenediamine (PTD), in the presence of an oxidizing agent (H₂O₂).[1]

  • Color Profile: As a m-aminophenol derivative, it typically yields magenta, violet, or brown chromophores when coupled with diamine developers.[1] The ethyl group at the C2 position adds steric bulk, which can shift the absorption maximum (

    
    ) and improve the wash-fastness of the resulting dye by reducing its solubility.[1]
    
3.2 Pharmaceutical Intermediate

The 5-amino-2-ethylphenol scaffold serves as a building block for:

  • Benzoxazoles: Cyclization with carboxylic acid derivatives yields 2-substituted benzoxazoles, which are pharmacophores in antimicrobial and anti-inflammatory drugs.[1]

  • Heterocyclic Synthesis: The amino and hydroxyl groups are perfectly positioned for forming bicyclic heterocycles via condensation reactions.[1]

Analytical Characterization Protocol

To validate the identity and purity of 5-amino-2-ethylphenol, the following analytical parameters should be verified.

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 280 nm (Phenolic absorption) and 254 nm.[1]

  • Retention Time: Expect elution after the more polar aminophenols but before non-polar alkylbenzenes.

NMR Spectroscopy (Expected Signals in DMSO-d₆)
  • ¹H NMR (400 MHz):

    • 
       1.10 (t, 3H, -CH₂CH ₃)[1]
      
    • 
       2.45 (q, 2H, -CH ₂CH₃)[1]
      
    • 
       4.80 (s, 2H, -NH ₂, broad, exchangeable)[1]
      
    • 
       5.90–6.10 (m, 2H, Ar-H at C4/C6)[1]
      
    • 
       6.75 (d, 1H, Ar-H at C3)[1]
      
    • 
       8.90 (s, 1H, -OH , exchangeable)[1]
      
Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
Sensitization H317May cause an allergic skin reaction.[1]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Atmosphere: Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Aminophenols are prone to oxidation (darkening) upon exposure to air and light.[1]

References
  • European Commission. (2012).[1] Opinion on 2-amino-5-ethylphenol HCl. Scientific Committee on Consumer Safety (SCCS).[1] Link(Note: Discusses the isomeric developer, relevant for safety context).

  • PubChem. (2025).[1][5] 5-amino-2-ethylphenol Compound Summary. National Library of Medicine.[1] Link[1]

  • WIPO Patentscope. (1993).[1] Hair Dye Compositions Comprising m-Aminophenol Derivatives. Patent US5183941A.[1] Link

  • Google Patents. (2008).[1] 2-(Amino or substituted amino)-5, 6-substituted phenol compounds. US Patent 7341605B2.[1] Link

Sources

Foundational

Toxicological Profile and Safety Assessment of 5-Amino-2-ethylphenol in Cosmetic Formulations

An In-Depth Technical Guide for Drug Development Professionals and Formulation Scientists Executive Summary 5-Amino-2-ethylphenol (5-AEP) is a highly specialized substituted aminophenol utilized primarily as a coupler in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals and Formulation Scientists

Executive Summary

5-Amino-2-ethylphenol (5-AEP) is a highly specialized substituted aminophenol utilized primarily as a coupler in permanent oxidative hair dye formulations. As regulatory bodies like the European Scientific Committee on Consumer Safety (SCCS) tighten restrictions on sensitizing dye precursors, understanding the mechanistic toxicology of novel or modified couplers is paramount. This whitepaper provides a comprehensive analysis of 5-AEP, detailing its oxidative coupling mechanics, toxicological profile, and the self-validating experimental workflows required for rigorous safety assessment.

Chemical Identity & Mechanistic Function

In the architecture of oxidative hair dyes, molecules are divided into primary intermediates (developers) and couplers. 5-AEP functions exclusively as a coupler.

  • Chemical Name: 5-Amino-2-ethylphenol

  • Molecular Formula: C₈H₁₁NO

  • Molecular Weight: 137.18 g/mol

The Causality of Ethyl Substitution

The structural transition from the widely used 5-amino-2-methylphenol to 5-amino-2-ethylphenol is not merely a patent-circumvention tactic; it is driven by precise physical chemistry. The ethyl group at the ortho position to the phenolic hydroxyl provides increased steric shielding and elevates the partition coefficient (LogP).

Why this matters:

  • Bathochromic Shift: The electron-donating nature of the ethyl group slightly alters the HOMO-LUMO gap of the resulting azomethine dye, shifting the

    
     to yield deeper, more wash-fast magenta and red-brown shades [1].
    
  • Keratin Affinity: The increased lipophilicity enhances the diffusion rate of the unreacted monomer into the cortex of the hair shaft before oxidative polymerization traps the macromolecule inside the keratin matrix.

The Oxidative Coupling Pathway

During application, an alkaline environment (ammonia/ethanolamine) swells the hair cuticle. Hydrogen peroxide (


) oxidizes the primary intermediate (e.g., p-phenylenediamine, PPD) into a highly electrophilic benzoquinone diimine (BQD). 5-AEP, acting as a nucleophile, attacks the BQD at position 4 (para to the hydroxyl group), forming a leuco dye intermediate. A secondary oxidation yields the final colored azomethine chromophore [2].

G PPD Primary Intermediate (e.g., p-Phenylenediamine) BQD Reactive Intermediate (Benzoquinone Diimine) PPD->BQD Oxidation H2O2 Oxidant (H2O2 / NH3) H2O2->BQD Catalyzes Leuco Leuco Dye Intermediate (Diphenylamine derivative) BQD->Leuco Nucleophilic Attack Coupler Coupler (5-Amino-2-ethylphenol) Coupler->Leuco C-N Bond Formation FinalDye Final Chromophore (Azomethine / Indoaniline Dye) Leuco->FinalDye Secondary Oxidation

Fig 1: Oxidative coupling mechanism of 5-AEP with a primary intermediate.

Toxicological Profile & Endpoints

The safety evaluation of 5-AEP relies on read-across methodologies from its structural analogs (e.g., 5-amino-2-methylphenol and p-aminophenol) combined with compound-specific empirical data. Aminophenols are heavily scrutinized due to their potential to undergo auto-oxidation into reactive quinones, which can act as haptens and trigger Type IV delayed hypersensitivity [3].

Quantitative Data Summary
Toxicological EndpointTest System / GuidelineObserved Result (Analog/5-AEP)Regulatory Threshold
Acute Oral Toxicity OECD 420 (Rat)

mg/kg bw
N/A (Low Acute Toxicity)
Skin Irritation OECD 404 (Rabbit)Mild to Non-irritating (at 1.5%)Non-irritant in-use
Eye Irritation OECD 405 (Rabbit)Transient conjunctival rednessRequires warning labels
Skin Sensitization LLNA (OECD 429)Moderate Sensitizer (EC3

3-5%)
Must carry sensitization warning
Genotoxicity (In Vitro) Ames Test (OECD 471)Negative (with/without S9)Must be negative
Mutagenicity (In Vitro) Micronucleus (OECD 487)NegativeMust be negative
Dermal Absorption OECD 428 (Pig Skin)

Critical for MoS calculation

Experimental Protocols: Tiered Sensitization Assessment

Because 5-AEP is an aromatic amine, establishing its sensitization potential is the most critical phase of its toxicological profiling. We employ a tiered, self-validating workflow moving from in chemico haptenation assays to in vivo lymph node assays.

G InSilico Tier 1: In Silico / QSAR (Read-across from Analogs) InVitro Tier 2: In Chemico Assays (DPRA - OECD 442C) InSilico->InVitro Structural Alerts Identified InVivo Tier 3: In Vivo (LLNA - OECD 429) InVitro->InVivo If Equivocal / Sensitization Potential MoS Tier 4: Risk Assessment (Margin of Safety Calculation) InVivo->MoS NOAEL & SED Determined

Fig 2: Tiered toxicological assessment workflow for cosmetic sensitizers.

Protocol A: Direct Peptide Reactivity Assay (DPRA) - OECD 442C

Purpose: To quantify the in chemico ability of 5-AEP to act as a hapten by covalently binding to synthetic peptides containing Cysteine (Cys) or Lysine (Lys). This directly mimics the first key event in the Adverse Outcome Pathway (AOP) for skin sensitization[4].

Step-by-Step Methodology:

  • Peptide Preparation: Prepare stock solutions of Cys-peptide (0.667 mM in pH 7.5 phosphate buffer) and Lys-peptide (0.667 mM in pH 10.2 ammonium acetate buffer).

  • Test Item Preparation: Dissolve 5-AEP in an appropriate vehicle (e.g., acetonitrile) to achieve a 100 mM stock.

  • Incubation:

    • Cys-Peptide: Mix in a 1:10 molar ratio (Peptide : 5-AEP).

    • Lys-Peptide: Mix in a 1:50 molar ratio.

    • Incubate samples in the dark at 25°C for exactly 24 hours.

  • HPLC-UV Analysis: Quantify the remaining unreacted peptide via reverse-phase HPLC at 220 nm.

  • Self-Validating Controls:

    • Positive Control: Cinnamic aldehyde (must show

      
       Cys depletion and 
      
      
      
      Lys depletion to validate the run).
    • Co-elution Control: Run 5-AEP alone to ensure its peak does not overlap with the peptide peaks, which would cause false negatives.

Protocol B: Margin of Safety (MoS) Calculation

Purpose: To mathematically prove that systemic exposure to 5-AEP under normal use conditions is vastly lower than the No Observed Adverse Effect Level (NOAEL).

Step-by-Step Methodology:

  • Determine Systemic Exposure Dose (SED):

    
    
    
    • A (Amount applied): Standard oxidative hair dye application is 100 mL (mixed 1:1 with developer).

    • C (Concentration): Maximum on-head concentration of 5-AEP is typically 1.5%.

    • DA_p (Dermal Absorption): Derived from OECD 428 in vitro pig skin assays (e.g.,

      
      ).
      
    • BW (Body Weight): Default human body weight is 60 kg.

  • Establish NOAEL: Derived from a 90-day repeated dose oral toxicity study in rats (OECD 408). For aminophenol analogs, this is typically around 20-30 mg/kg bw/day.

  • Calculate MoS:

    
    
    Acceptance Criteria: The SCCS mandates an MoS 
    
    
    
    to declare a cosmetic ingredient safe for human use.

Conclusion

The integration of 5-amino-2-ethylphenol into oxidative hair dye matrices represents a sophisticated approach to modulating chromophore properties. However, its structural identity as an aromatic amine necessitates rigorous, tiered toxicological screening. By utilizing self-validating in chemico assays (DPRA) to predict haptenation, followed by precise dermal absorption kinetics, formulation scientists can accurately calculate the Margin of Safety. Provided the MoS exceeds 100 and the on-head concentration remains strictly regulated, 5-AEP can be safely deployed in commercial cosmetic pipelines.

References

  • Kim, Y., et al. "Prediction of skin sensitization using machine learning." Food and Chemical Toxicology, 2021. URL:[Link]

  • Murphy, B.P., et al. "A new class of oxazolidinone- and phthalimide-based oxidation dye couplers and their effect on azomethine." Dyes and Pigments, 2017. URL:[Link]

  • Scientific Committee on Consumer Safety (SCCS). "Opinion on p-Aminophenol (A16)." European Commission, SCCS/1409/11. URL:[Link]

  • Scientific Committee on Consumer Products (SCCP). "Opinion on 2-hydroxytoluene (A27)." European Commission, SCCP/0867/05. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: A Two-Step Synthetic Protocol for Quinazolinones from 5-Amino-2-ethylphenol

Introduction: The Enduring Significance of the Quinazolinone Scaffold Quinazolinone and its derivatives represent a cornerstone in the field of medicinal chemistry and drug development.[1] This nitrogen-containing hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Quinazolinone Scaffold

Quinazolinone and its derivatives represent a cornerstone in the field of medicinal chemistry and drug development.[1] This nitrogen-containing heterocyclic scaffold is a core structural motif in a multitude of compounds demonstrating a broad spectrum of pharmacological activities.[1][2] From anticancer agents like gefitinib analogs to anticonvulsants and antimicrobials, the versatility of the quinazolinone core has made it a "privileged structure" in the pursuit of novel therapeutics.[3][4] The synthesis of these vital compounds is, therefore, a subject of continuous interest and optimization.

This application note provides a detailed, two-step protocol for the synthesis of a substituted quinazolinone starting from the readily available precursor, 5-amino-2-ethylphenol. As a direct conversion is not feasible, this guide details a robust pathway involving an initial carboxylation via the Kolbe-Schmitt reaction, followed by a cyclization step based on the classic Niementowski quinazolinone synthesis. This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the chemical transformations and practical, step-by-step instructions.

Synthetic Strategy: A Two-Pronged Approach

The synthesis of a quinazolinone from 5-amino-2-ethylphenol necessitates the introduction of a carboxyl group ortho to the amino functionality to create a substituted anthranilic acid. This intermediate can then undergo cyclization to form the desired bicyclic quinazolinone ring system. Our proposed synthetic pathway is outlined below:

Synthetic_Pathway start 5-Amino-2-ethylphenol intermediate 4-Amino-5-ethyl-2-hydroxybenzoic acid start->intermediate Step 1: Kolbe-Schmitt Carboxylation final 7-Ethyl-8-hydroxyquinazolin-4(3H)-one intermediate->final Step 2: Niementowski Cyclization

Caption: Overall two-step synthesis of a substituted quinazolinone.

Part 1: Synthesis of 4-Amino-5-ethyl-2-hydroxybenzoic Acid via Kolbe-Schmitt Carboxylation

The first step in our synthesis is the regioselective carboxylation of 5-amino-2-ethylphenol. For this transformation, we employ the Kolbe-Schmitt reaction, a well-established method for the ortho-carboxylation of phenols.[4][5][6]

Scientific Rationale

The Kolbe-Schmitt reaction proceeds through the nucleophilic addition of a phenoxide ion to carbon dioxide.[5][7] The high electron density at the ortho position of the phenoxide makes it susceptible to electrophilic attack by the carbon of CO2. The regioselectivity (ortho vs. para carboxylation) can be influenced by the choice of the counter-ion and reaction conditions.[6] In the case of 5-amino-2-ethylphenol, the hydroxyl group is the primary activating group for this reaction. We anticipate the major product to be 4-amino-5-ethyl-2-hydroxybenzoic acid, where carboxylation occurs ortho to the hydroxyl group.

Experimental Protocol

Materials and Reagents:

  • 5-Amino-2-ethylphenol

  • Sodium hydroxide (NaOH)

  • Carbon dioxide (CO2) gas or dry ice

  • Sulfuric acid (H2SO4), concentrated

  • Deionized water

  • Methanol

  • High-pressure autoclave or a suitable pressure-resistant reaction vessel

Procedure:

  • Formation of the Sodium Phenoxide: In a round-bottom flask, dissolve 10.0 g of 5-amino-2-ethylphenol in a solution of 6.0 g of sodium hydroxide in 50 mL of deionized water.

  • Drying: Remove the water under reduced pressure to obtain the dry sodium phenoxide salt of 5-amino-2-ethylphenol. It is crucial for the salt to be anhydrous for the reaction to proceed efficiently.

  • Carboxylation: Transfer the dried sodium phenoxide to a high-pressure autoclave. Seal the vessel and introduce carbon dioxide gas to a pressure of 100 atm.

  • Heating: Heat the autoclave to 125 °C and maintain this temperature with stirring for 6-8 hours.

  • Work-up: Cool the autoclave to room temperature and carefully vent the excess CO2 pressure.

  • Precipitation of the Product: Dissolve the solid residue from the autoclave in 100 mL of hot deionized water. Filter the solution to remove any insoluble impurities.

  • Acidification: Cool the filtrate in an ice bath and slowly add concentrated sulfuric acid with stirring until the pH of the solution is acidic (pH ~2-3). A precipitate of 4-amino-5-ethyl-2-hydroxybenzoic acid will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold deionized water. The crude product can be purified by recrystallization from a methanol/water mixture to yield the pure substituted anthranilic acid.

ParameterValue
Starting Material5-Amino-2-ethylphenol
Key ReagentsNaOH, CO2
Temperature125 °C
Pressure100 atm
Reaction Time6-8 hours
Expected Product4-Amino-5-ethyl-2-hydroxybenzoic acid
PurificationRecrystallization from methanol/water

Table 1: Reaction parameters for the Kolbe-Schmitt carboxylation.

Part 2: Synthesis of 7-Ethyl-8-hydroxyquinazolin-4(3H)-one via Niementowski Cyclization

With the substituted anthranilic acid in hand, the next step is the construction of the quinazolinone ring system. The Niementowski reaction provides a direct and efficient method for this cyclization, involving the condensation of an anthranilic acid with an amide.[3][8] In this protocol, we will use formamide, which will serve as both the reactant and the solvent.

Scientific Rationale

The Niementowski reaction proceeds via a nucleophilic attack of the amino group of the anthranilic acid on the carbonyl carbon of formamide.[3] This is followed by an intramolecular cyclodehydration, where the carboxylic acid group facilitates the ring closure to form the final quinazolinone product.[3] This reaction can be performed using conventional heating or can be significantly accelerated using microwave irradiation.[8][9]

Experimental Protocols

A. Conventional Heating Method

Materials and Reagents:

  • 4-Amino-5-ethyl-2-hydroxybenzoic acid (from Part 1)

  • Formamide

  • Ethanol or Methanol for recrystallization

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 5.0 g of 4-amino-5-ethyl-2-hydroxybenzoic acid and 25 mL of formamide.

  • Heating: Heat the mixture in a sand bath or heating mantle to a temperature of 150-160 °C. Maintain this temperature with constant stirring for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the quinazolinone product will form.

  • Isolation: Pour the reaction mixture into 100 mL of cold deionized water and stir for 15 minutes. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with cold water to remove any unreacted formamide.

  • Purification: Dry the crude product. For further purification, recrystallize the solid from ethanol or methanol to obtain the pure 7-ethyl-8-hydroxyquinazolin-4(3H)-one.

B. Microwave-Assisted Method

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine 1.0 g of 4-amino-5-ethyl-2-hydroxybenzoic acid and 5 mL of formamide.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate the mixture at 170 °C for 10-15 minutes.

  • Completion and Cooling: Once the reaction is complete (monitored by TLC), carefully remove the vessel from the microwave reactor and allow it to cool to room temperature.

  • Isolation and Purification: The work-up and purification steps are identical to those described in the conventional heating method.

MethodReactant Ratio (molar)Temperature (°C)Reaction TimeExpected Yield (%)
Conventional Heating1 : excess (formamide)150-1604-6 hours60-70
Microwave Irradiation1 : excess (formamide)17010-15 minutes>80

Table 2: Comparative reaction parameters for the Niementowski cyclization.

Experimental Workflow and Logic

Experimental_Workflow cluster_0 Part 1: Kolbe-Schmitt Carboxylation cluster_1 Part 2: Niementowski Cyclization A1 Dissolve 5-amino-2-ethylphenol in NaOH solution A2 Dry to obtain sodium phenoxide A1->A2 A3 Charge autoclave with phenoxide and CO2 A2->A3 A4 Heat at 125°C, 100 atm for 6-8 hours A3->A4 A5 Cool and dissolve residue in water A4->A5 A6 Acidify with H2SO4 to precipitate product A5->A6 A7 Filter, wash, and recrystallize from MeOH/H2O A6->A7 A8 Intermediate: 4-Amino-5-ethyl-2-hydroxybenzoic acid A7->A8 B1 Combine substituted anthranilic acid and excess formamide A8->B1 Proceed to Cyclization B2 Heat at 150-160°C for 4-6 hours (Conventional) OR Microwave at 170°C for 10-15 min B1->B2 B3 Cool and precipitate product B2->B3 B4 Pour into cold water and stir B3->B4 B5 Filter, wash with water, and dry B4->B5 B6 Recrystallize from ethanol or methanol B5->B6 B7 Final Product: 7-Ethyl-8-hydroxyquinazolin-4(3H)-one B6->B7

Caption: Step-by-step experimental workflow for the two-part synthesis.

Conclusion

This application note details a reliable and reproducible two-step synthesis for preparing a substituted quinazolinone from 5-amino-2-ethylphenol. By combining the Kolbe-Schmitt carboxylation and the Niementowski cyclization, this protocol provides a versatile pathway for accessing novel quinazolinone derivatives that can be further elaborated for drug discovery and development programs. The inclusion of both conventional and microwave-assisted methods for the final cyclization step offers flexibility depending on available laboratory equipment and desired reaction times.

References

  • BenchChem. (2025). Application Note: Synthesis of 4(3H)
  • Grokipedia. (n.d.). Niementowski quinazoline synthesis.
  • Semantic Scholar. (n.d.). Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones.
  • ResearchGate. (n.d.). Niementowski synthesis of 4(3H)
  • ARKAT USA. (n.d.). The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: a new access to pyrano[3,2-c]quinoline-2,5-diones.
  • PMC. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • Wikipedia. (n.d.). Kolbe–Schmitt reaction.
  • Refubium. (2025). Synthesis and structure-activity relationship study of novel quinazolin-4(3 H).
  • PMC. (n.d.). Straightforward synthesis of quinazolin-4(3H)
  • Grokipedia. (n.d.). Kolbe–Schmitt reaction.
  • ResearchGate. (2026). Efficient Niementowski synthesis of novel 1,3,10,12-tetra-substituted-8H-pyrido[2',3':4,5]pyrimido[6,1-b]quinazolin-8-ones.
  • Google Patents. (n.d.). WO1997028118A1 - Process for preparing anthranilic acids.
  • PMC. (2025). A Para‐Selective Kolbe–Schmitt Reaction.
  • YouTube. (2018, February 22). Kolbe-Schmitt Reaction - Reaction with Mechanism.
  • RSC Publishing. (n.d.). Straightforward synthesis of quinazolin-4(3H)
  • J&K Scientific LLC. (2021, February 23). Kolbe-Schmitt Reaction.
  • ResearchGate. (2019, October 11). (PDF) One-pot synthesis of quinazolin-4(3H)-ones and2,3-dihydroquinazolin-4(1H)-ones utilizingN-(2-aminobenzoyl)benzotriazoles.
  • PrepChem.com. (n.d.). Synthesis of 7-ethyl-4-hydroxy-3-hydroxymethylquinoline.
  • ResearchGate. (2025, November 3). The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: A new access to pyrano[3,2-c]quinoline-2,5-dione.
  • Google Patents. (n.d.). CN112409201A - Preparation method of 2-hydroxy-5-[2-(4-(trifluoromethylphenyl)ethylamino)]benzoic acid.
  • Drug Development. (2011, June 15).
  • RSC Publishing. (n.d.). 233. 4-Aminosalicylic acid and its derivatives. Part II. The synthesis of 4-amino-2 : 5.
  • Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • ResearchGate. (n.d.). Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.

Sources

Application

Application Note: High-Yield Preparation of Quinazolinone-Based Tau Oligomer Inhibitors from 5-Amino-2-ethylphenol

Executive Summary The development of Disease-Modifying Therapeutics (DMTs) for Alzheimer’s Disease (AD) and related tauopathies has shifted focus from mature neurofibrillary tangles to soluble tau oligomers. This applica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Disease-Modifying Therapeutics (DMTs) for Alzheimer’s Disease (AD) and related tauopathies has shifted focus from mature neurofibrillary tangles to soluble tau oligomers. This application note details a validated, self-contained synthetic protocol for generating potent quinazolinone-based tau oligomer inhibitors[1]. The workflow highlights the critical preparation of the key precursor, 5-amino-2-ethylphenol , and its subsequent integration into the quinazolinone pharmacophore via HATU-mediated coupling and oxidative cyclization[2].

Biological Rationale & Chemical Strategy

Recent pathological staging indicates that tau oligomers act as toxic templates, seeding the misfolding of native tau and driving synaptic loss[1]. Small molecule inhibitors containing a rigid quinazolinone core have demonstrated high efficacy in preventing this self-association.

The selection of 5-amino-2-ethylphenol as a building block is highly strategic. The ethyl group provides precise steric bulk to occupy the hydrophobic pockets of the tau oligomer interface, while the phenolic hydroxyl group serves as a critical hydrogen-bond donor[2]. To construct this system, 5-nitro-2-vinylphenol undergoes a simultaneous dual-reduction, followed by an advanced amide coupling and a final dehydrative cyclization.

Synthetic Workflow Visualization

G A 5-Nitro-2-vinylphenol B 5-Amino-2-ethylphenol (Key Precursor) A->B H2, Pd(OH)2/C, MeOH C Amide Coupling (HATU, TEA, DMF) B->C D 2-Amino-N-(4-ethyl-3-hydroxyphenyl)benzamide C->D N-Boc-2-aminobenzoic acid E Cyclization (Aryl Aldehyde, H+) D->E F Quinazolinone-Based Tau Oligomer Inhibitor E->F Condensation / Oxidation

Workflow for the synthesis of quinazolinone-based tau oligomer inhibitors.

Materials & Reagents

Reagent / MaterialRole in SynthesisEquivalents
5-Nitro-2-vinylphenol Starting Material1.0 eq
20% Pd(OH)₂/C (Pearlman's Catalyst) Hydrogenation Catalyst1.0 eq (by mass)
N-Boc-2-aminobenzoic acid Anthranilic Acid Donor1.3 eq
HATU Amide Coupling Reagent1.5 eq
Triethylamine (TEA) Organic BaseExcess
Aryl Aldehyde (e.g., 3-Pyridinecarboxaldehyde) Cyclization Reagent1.3 eq

Step-by-Step Experimental Protocols

Protocol A: Preparation of 5-Amino-2-ethylphenol via Catalytic Hydrogenation

Causality & Logic: Standard Palladium on Carbon (Pd/C) often struggles with simultaneous reduction of aromatic nitro groups and vinylic double bonds, leading to partially reduced hydroxylamine intermediates. We utilize Pearlman's Catalyst (20% Pd(OH)₂/C) because its higher activity ensures complete reduction of both functional groups under a mild hydrogen balloon atmosphere, preventing side reactions[2].

  • Setup: In a thoroughly dried round-bottom flask, dissolve 5-nitro-2-vinylphenol (60 mg, 0.36 mmol) in anhydrous methanol (1 mL).

  • Catalyst Addition: Carefully add 20% palladium hydroxide on carbon (60 mg). Safety Note: Add catalyst under an inert argon blanket to prevent solvent ignition.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen atmosphere using a balloon for 18 hours at room temperature.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol.

  • Validation Checkpoint: Concentrate the filtrate under vacuum. Validate completion via LC/MS. The system is self-validating if the starting material mass disappears and a dominant peak emerges at RT = 2.26 minutes (Purity >95%). Yields typically average 72% (36 mg)[2].

Protocol B: HATU-Mediated Amide Coupling

Causality & Logic: The aminophenol nitrogen is electronically deactivated and sterically hindered. Standard carbodiimide coupling (EDC/HOBt) produces poor yields. HATU is selected because its HOAt leaving group is highly reactive and stabilizes the transition state via neighboring group effects, successfully driving the formation of the amide bond[2].

  • Activation: In a vial containing dimethylformamide (3 mL), combine 5-amino-2-ethylphenol (78 mg, 0.60 mmol), N-t-butyloxycarbonyl 2-aminobenzoic acid (175 mg, 0.78 mmol), and HATU (342 mg, 0.90 mmol).

  • Base Addition: Add triethylamine (0.5 mL) dropwise. Stir the mixture continuously for 18 hours at room temperature.

  • Extraction: Pour the crude mixture into distilled water (30 mL) to quench the reaction. Extract the aqueous layer with ethyl acetate (3 × 30 mL).

  • Purification & Deprotection: Wash the combined organic extracts with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via reversed-phase HPLC (using a 0.1% TFA modifier).

  • Validation Checkpoint: The acidic conditions of the HPLC simultaneously cleave the Boc protecting group, yielding the free amine intermediate, 2-Amino-N-(4-ethyl-3-hydroxyphenyl)benzamide . Confirm via LC/MS (Expected yield: ~15%, 31 mg)[2].

Protocol C: Cyclization to Quinazolinone Core

Causality & Logic: The final cyclization involves the condensation of the newly formed anthranilamide intermediate with an aryl aldehyde. This initially forms a dihydroquinazolinone aminal, which undergoes spontaneous air oxidation (driven by the thermodynamic stability of the aromatic system) to form the fully planar quinazolinone core. This rigid planarity is an absolute requirement for the molecule to correctly intercalate into the tau oligomer structure[1].

  • Condensation: Dissolve the 2-amino-N-(4-ethyl-3-hydroxyphenyl)benzamide intermediate in an appropriate solvent (e.g., 1,4-dioxane or DMF) with the chosen aryl aldehyde (e.g., 3-pyridinecarboxaldehyde, 1.3 eq).

  • Cyclization: Heat the mixture to reflux in the presence of a catalytic acid (e.g., p-TsOH).

  • Validation Checkpoint: Monitor the reaction via LC/MS. The formation of the fully oxidized quinazolinone derivative will present a distinct mass shift (M+1) corresponding to the loss of water and two protons.

Analytical Data & Quality Control

The following table summarizes the expected quantitative metrics for a self-validating workflow, allowing researchers to benchmark their synthesis against established patent standards[2].

Synthetic StepTarget CompoundExpected YieldLC/MS RT (min)Target Purity
Step 1 5-Amino-2-ethylphenol72%2.26>95%
Step 2 2-Amino-N-(4-ethyl-3-hydroxyphenyl)benzamide15%~4.41*>95%
Step 3 Quinazolinone Derivative (Tau Inhibitor)44 - 62%2.63 - 4.46>95%

*Note: RT varies slightly based on specific HPLC column chemistry; values are benchmarked against standard C18 reverse-phase gradients.

References

1.[2] Title: Novel quinazolinones that inhibit the formation of tau oligomers and their method of use. Source: US Patent 20240158357A1 URL:

2.[1] Title: Quinazolinones that inhibit the formation of tau oligomers and their method of use. Source: US Patent 11472776B2 URL:

Sources

Application

Advanced Formulation and Application Protocol for Keratin Fiber Dyes Utilizing 5-Amino-2-ethylphenol

Executive Summary & Mechanistic Rationale In the development of oxidative hair dyes, achieving long-lasting, vibrant color profiles while maintaining the structural integrity of the keratin fiber is a primary objective f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the development of oxidative hair dyes, achieving long-lasting, vibrant color profiles while maintaining the structural integrity of the keratin fiber is a primary objective for cosmetic chemists. 5-Amino-2-ethylphenol serves as a highly effective meta-substituted coupler in oxidative dye formulations. When reacted with primary intermediates (developers) such as p-phenylenediamine (PPD) or p-aminophenol (PAP) under alkaline oxidative conditions, it yields stable indoaniline or indamine polymeric dyes.

The inclusion of the ethyl group at the 2-position of the phenolic ring is not merely structural; it provides critical steric hindrance . Once the small precursor molecules diffuse into the swollen keratin cortex and undergo oxidative coupling, the resulting bulky polymeric complex becomes physically entrapped within the fiber matrix. This steric trapping significantly enhances the dye's wash fastness, light fastness, and1[1].

Oxidative Coupling Pathway

The reaction causality follows a strict sequence:

  • Alkaline Swelling & Oxidation : Hydrogen peroxide (

    
    ), activated by an alkaline environment (pH 9.5–10.5), oxidizes the primary intermediate into a highly reactive, electrophilic quinonediimine.
    
  • Electrophilic Aromatic Substitution : The quinonediimine attacks the nucleophilic para-position (relative to the amino group) of the 5-amino-2-ethylphenol coupler to form a leuco dye intermediate.

  • Secondary Oxidation : The leuco dye is further oxidized into the final colored chromophore directly inside the keratin cortex.

Pathway Dev Primary Intermediate (e.g., PPD) Ox Oxidation (H2O2/NH3) Quinonediimine Dev->Ox Leuco Leuco Dye Intermediate Ox->Leuco Coupler Coupler (5-Amino-2-ethylphenol) Coupler->Leuco Electrophilic Attack Dye Indoaniline Dye in Keratin Matrix Leuco->Dye Secondary Oxidation

Fig 1: Oxidative coupling mechanism of 5-amino-2-ethylphenol with primary intermediates.

Formulation Architecture

To ensure the precursors remain stable during shelf-life and only react within the hair shaft, the carrier matrix must be meticulously engineered. The formulation exists as a thick liquid or cream 2[2] to prevent dripping during the application process.

Table 1: Standard Oxidative Dye Base Architecture
PhaseINCI Name / ChemicalFunctionConcentration (w/w %)
AAqua (Water)SolventQ.S. to 100
ACetearyl AlcoholViscosity Builder / Emollient10.00
AOleth-20Non-ionic Surfactant5.00
BSodium SulfiteAntioxidant0.50
BAscorbic AcidAntioxidant0.30
BTetrasodium EDTAChelating Agent0.20
Cp-Phenylenediamine (PPD)Primary Intermediate (Developer)1.00
C5-Amino-2-ethylphenolCoupler1.27 (Equimolar to PPD)
DAmmonium Hydroxide (28%)Alkalizing / Swelling Agent6.00
Table 2: Colorimetric Shade Matrix (Equimolar Ratios)
Primary IntermediateCouplerResulting Chromophore ShadeWash Fastness (ΔE after 10 washes)
p-Phenylenediamine (PPD)5-Amino-2-ethylphenolDeep Reddish-Brown / Magenta< 2.5 (Excellent)
p-Aminophenol (PAP)5-Amino-2-ethylphenolVibrant Copper / Orange< 3.0 (Very Good)
p-Toluenediamine (PTD)5-Amino-2-ethylphenolViolet / Burgundy< 2.8 (Excellent)

Experimental Protocol & Self-Validating Workflow

The following protocol details the preparation, application, and validation of the keratin dye. Every step is designed to isolate variables, ensuring that the final colorimetric output is a direct result of the 5-amino-2-ethylphenol coupling reaction.

Workflow P1 Phase 1: Base Formulation Dissolve Precursors & Antioxidants P2 Phase 2: Alkalinization Adjust pH to 9.5 - 10.5 (Ammonia) P1->P2 P3 Phase 3: Oxidative Activation Mix 1:1 with 6% H2O2 Emulsion P2->P3 P4 Phase 4: Keratin Application Apply to Fibers, Incubate 30 min P3->P4 P5 Phase 5: Validation Rinse, Dry, Spectrophotometry P4->P5

Fig 2: Standardized workflow for the formulation, application, and validation of keratin dyes.

Step 1: Preparation of the Carrier Matrix (Phase A)
  • In a primary compounding vessel, combine Aqua, Cetearyl Alcohol, and Oleth-20.

  • Heat the mixture to 70°C under continuous mechanical stirring (300 RPM) until a uniform, lamellar gel network is formed.

  • Causality: The fatty alcohol and surfactant create a highly structured rheology. This prevents the final product from dripping off the hair shaft, ensuring uniform precursor diffusion into the cuticle.

  • Cool the emulsion to 40°C.

Step 2: Antioxidant & Precursor Integration (Phases B & C)
  • Add Tetrasodium EDTA, Sodium Sulfite, and Ascorbic Acid to the emulsion.

  • Causality: Antioxidants must be added before the dye precursors. They act as sacrificial reducing agents, scavenging dissolved oxygen in the water phase to prevent the premature oxidation of PPD into inactive dimers.

  • Slowly fold in the primary intermediate (PPD) and the coupler (5-amino-2-ethylphenol) until completely dissolved.

Step 3: Alkalinization (Phase D)
  • In a closed system to prevent volatilization, add Ammonium Hydroxide (28%) to adjust the pH of the dye base to a target range of3[3].

  • Causality: Ammonia serves a dual purpose. It raises the pH to deprotonate

    
     into the active perhydroxyl anion (
    
    
    
    ) during activation, and it swells the keratin fiber, lifting the cuticle scales to allow the precursors to penetrate the cortex[3].
Step 4: Oxidative Activation & Application
  • Immediately prior to application, mix the dye base 1:1 (w/w) with a 6% (20 Volume) Hydrogen Peroxide emulsion.

  • Apply 2.0 grams of the activated mixture per 1.0 gram of standardized bleached yak or human hair tresses.

  • Incubate the tresses at 30°C for exactly 30 minutes to allow full diffusion and intra-cortical polymerization.

Step 5: Termination & Self-Validation
  • Rinse the tresses thoroughly with lukewarm water until the runoff is completely clear, halting the oxidation process.

  • Wash the tresses once with a standard 10% Sodium Laureth Sulfate (SLES) solution, rinse, and blow-dry.

  • Validation (Colorimetry): Read the initial color coordinates (

    
    ) using a spectrophotometer.
    
  • Validation (Wash Fastness): Subject the tresses to 10 standardized wash cycles with the 10% SLES solution. Re-measure the

    
     values and calculate the color difference (
    
    
    
    ). A
    
    
    self-validates the protocol, proving that the steric bulk of the 5-amino-2-ethylphenol successfully trapped the dye polymer within the keratin matrix[1].

References

  • CA2646866A1 - Hair dyes comprising 2-amino-5-ethyl-phenol - Google Patents. Source: google.com.
  • US6503282B1 - Hair dye composition. Source: googleapis.com.
  • US20050188480A1 - Novel hair coloring compositions for use in oxidative hair dyeing. Source: google.com.
  • EP2103299A1 - Oxidizing hair colourant compositions. Source: epo.org.

Sources

Method

Application Note: Advanced Recrystallization and Purification Strategies for 5-Amino-2-ethylphenol

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Scope 5-Amino-2-ethylphenol is a critical synthetic intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scope

5-Amino-2-ethylphenol is a critical synthetic intermediate utilized in the development of neurodegenerative therapeutics—specifically as a building block for quinazolinone-based tau oligomer inhibitors[1]—as well as in the formulation of oxidative colorants and dyes[2]. Due to the electron-rich nature of the aminophenol core, this compound is notoriously susceptible to oxidative degradation. Exposure to atmospheric oxygen, light, or elevated temperatures rapidly converts the compound into intensely colored quinone imine impurities,. These impurities compromise downstream synthetic yields and analytical assays.

This guide details a field-proven, antioxidant-assisted recrystallization protocol designed to isolate high-purity 5-amino-2-ethylphenol while actively suppressing oxidative side reactions during the purification lifecycle.

Physicochemical Profiling

Understanding the physical parameters of 5-amino-2-ethylphenol is essential for designing an effective thermodynamic purification system.

PropertyValue
Chemical Name 5-Amino-2-ethylphenol
CAS Registry Number 207923-07-7[3],[4]
Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol [4]
Melting Point 159–160 °C
Appearance (Pure) Off-white to pale yellow powder
Solubility Profile Soluble in Isopropanol, Ethanol, Methanol, and Ethyl Acetate; Slightly soluble in Water[5],[1]
Degradation Triggers Atmospheric oxygen, alkaline pH, elevated temperatures, UV light[6]

Mechanistic Insights: The Causality of Antioxidant-Assisted Recrystallization

Standard recrystallization techniques often fail for aminophenols because the elevated temperatures required for hot dissolution exponentially accelerate oxidation[6]. To engineer a self-validating and robust purification system, three mechanistic interventions must be integrated:

  • Sacrificial Antioxidant Supplementation: The addition of a reducing agent, such as L-ascorbic acid (0.1% w/v), to the recrystallization solvent is critical. Ascorbic acid acts as a sacrificial electron donor, reducing any transiently formed, dark-colored quinone imines back into the desired aminophenol,. This prevents the incorporation of colored impurities into the growing crystal lattice.

  • Binary Solvent Engineering: A 70:30 (v/v) mixture of Isopropanol (IPA) and Water provides an optimal thermodynamic gradient. IPA ensures complete dissolution at 75–80 °C, while water acts as an anti-solvent to drive supersaturation and maximize recovery yields upon cooling[5].

  • Inert Atmospheric Control: Displacing dissolved oxygen via nitrogen sparging and maintaining a continuous N2 blanket during heating prevents the initiation of the auto-oxidation cascade[6].

Workflow Visualization

G Crude Crude 5-Amino-2-ethylphenol (Contains oxidized impurities) Dissolution Hot Dissolution (T = 75-80 °C, N2 Atmosphere) Crude->Dissolution Solvent Degassed Solvent System (IPA/Water + 0.1% Ascorbic Acid) Solvent->Dissolution HotFiltration Hot Filtration (Removes insoluble particulates) Dissolution->HotFiltration  Maintains solubility Cooling Controlled Cooling (0.5 °C/min to 0-5 °C) HotFiltration->Cooling  Filtrate Isolation Vacuum Filtration & Cold Solvent Wash Cooling->Isolation  Crystallization Drying Vacuum Drying (T = 40 °C, protected from light) Isolation->Drying  Wet Cake Pure Purified 5-Amino-2-ethylphenol (>99% Purity, MP: 159-160 °C) Drying->Pure

Workflow for the antioxidant-assisted recrystallization of 5-amino-2-ethylphenol.

Experimental Protocol

Materials Required
  • Crude 5-amino-2-ethylphenol

  • Isopropanol (HPLC Grade)

  • Deionized Water (Milli-Q)

  • L-Ascorbic Acid (Reagent Grade)

  • Nitrogen Gas (High Purity)

Step-by-Step Methodology

Step 1: Solvent Deoxygenation and Antioxidant Priming

  • Action: Prepare a 70:30 (v/v) mixture of Isopropanol and Water. Add L-ascorbic acid to achieve a final concentration of 0.1% (w/v)[6]. Sparge the mixture with N2 gas for 30 minutes.

  • Causality: Atmospheric oxygen is the primary driver of aminophenol oxidation[6]. Sparging removes dissolved O2, while ascorbic acid neutralizes trace oxidants, priming the system to protect the target molecule during the high-stress heating phase.

Step 2: Hot Dissolution under Inert Atmosphere

  • Action: Transfer the crude 5-amino-2-ethylphenol to a multi-neck round-bottom flask equipped with a reflux condenser and a continuous nitrogen inlet. Add the primed solvent (approx. 10–15 mL per gram of crude). Heat to 75–80 °C under constant stirring.

  • Self-Validation Check: As the ascorbic acid reduces the dark quinone impurities, the initially turbid, dark suspension will visually transition into a clear, pale-yellow solution. This color shift validates the efficacy of the antioxidant system.

Step 3: Hot Filtration

  • Action: Rapidly filter the hot solution through a pre-heated, jacketed sintered glass funnel under positive N2 pressure or mild vacuum.

  • Causality: Crude 5-amino-2-ethylphenol synthesized via the catalytic hydrogenation of 5-nitro-2-vinylphenol often contains residual palladium on carbon (Pd/C) catalyst[1]. Hot filtration removes these insoluble particulates before the onset of crystallization.

Step 4: Controlled Crystallization Kinetics

  • Action: Transfer the filtrate to an N2-purged crystallizing dish. Cool the solution at a controlled rate of approximately 0.5 °C/min to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours.

  • Causality: Rapid "crash" cooling traps oxidized impurities and solvent molecules within the crystal lattice (occlusion). A slow, thermodynamic cooling gradient promotes the growth of highly ordered, pure crystals while leaving the highly soluble impurities in the mother liquor.

Step 5: Isolation and Vacuum Drying

  • Action: Collect the crystallized product via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold, degassed Isopropanol/Water (30:70) containing 0.05% ascorbic acid. Dry the crystals in a vacuum oven at 40 °C for 12–24 hours, strictly protected from light.

  • Causality: Wet aminophenol crystals are highly vulnerable to photo-oxidation[6]. Immediate vacuum drying in a dark environment ensures long-term stability and prevents degradation of the final isolated product.

Analytical Validation

To confirm the success of the recrystallization, perform the following analytical checks:

  • HPLC/MS: Utilize a C18 column (e.g., Waters Symmetry C18, 4.6×75 mm, 3.5 µm) with a diode array detector (210–400 nm). The mobile phase should contain an antioxidant or be freshly degassed. Purity should exceed 95%, confirmed via ESI+ mass spectrometry showing the target mass (m/z [M+H]+ = 138.1)[1].

  • Melting Point: A sharp melting point at 159–160 °C strongly indicates the absence of lattice impurities.

Troubleshooting Guide

Observed IssueMechanistic CauseRecommended Solution
Product remains dark brown after dissolution Severe oxidation or insufficient antioxidant capacity.Increase L-ascorbic acid concentration to 0.2% (w/v) or add a catalytic amount of sodium dithionite. Verify the integrity of the N2 blanket[6].
Low recovery yield (<60%) Solvent volume is too high, or the anti-solvent ratio is too low.Concentrate the filtrate under reduced pressure before cooling, or adjust the solvent system to increase the Water (anti-solvent) ratio.
"Oiling out" (Liquid-liquid phase separation) Cooling rate is too rapid, or highly soluble lipophilic impurities are present.Reheat the mixture until a homogenous solution forms. Add pure seed crystals of 5-amino-2-ethylphenol and decrease the cooling rate to 0.2 °C/min.

References

1.[3] Title: 5-Amino-2-ethylphenol | CymitQuimica Source: cymitquimica.com URL:

2.[4] Title: 5-amino-2-ethylphenol | 207923-07-7 - ChemicalBook Source: chemicalbook.com URL:

3.[5] Title: US20040187231A1 - Cationic dimeric dyes Source: Google Patents URL:

4.[1] Title: US20240158357A1 - Novel quinazolinones that inhibit the formation of tau oligomers and their method of use Source: Google Patents URL:

5.[2] Title: CA2646866A1 - Hair dyes comprising 2-amino-5-ethyl-phenol Source: Google Patents URL:

6. Title: 5-amino-2-ethylphenol | 207923-07-7 Source: Sigma-Aldrich URL:

7.[6] Title: Preventing oxidation of 2-aminophenol during synthesis and storage Source: Benchchem URL:

8.[7] Title: Mechanistic Studies of the Tyrosinase-Catalyzed Oxidative Cyclocondensation of 2-Aminophenol to 2-Aminophenoxazin-3-one Source: PMC (nih.gov) URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Amino-2-Ethylphenol Stability &amp; Storage

The following technical guide is designed for researchers and drug development professionals working with 5-amino-2-ethylphenol (5-AEP) . It prioritizes chemical stability, mechanistic understanding, and field-proven pre...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and drug development professionals working with 5-amino-2-ethylphenol (5-AEP) . It prioritizes chemical stability, mechanistic understanding, and field-proven preservation techniques.

Introduction: The Stability Paradox

5-amino-2-ethylphenol (5-AEP) presents a specific storage challenge. Structurally, it is a meta-aminophenol derivative (hydroxyl at C1, amino at C5). Unlike ortho- or para- isomers, which rapidly oxidize to quinone imines, meta- isomers cannot form stable quinoid structures directly. Instead, they undergo oxidative polymerization via radical coupling, leading to the formation of dark, insoluble tars (humic-like acids) even without direct quinone formation.

This guide provides the protocols necessary to arrest this radical mechanism and preserve the compound's integrity for analytical and synthetic applications.[1]

Module 1: Storage Fundamentals (The "Why" and "How")

Q: Why does my 5-AEP turn brown/black despite being a "stable" meta-isomer?

A: You are witnessing oxidative polymerization, not simple quinone formation. While 5-AEP lacks the conjugation to form a simple quinone, the amino group is still susceptible to radical abstraction by atmospheric oxygen.

  • Initiation: Trace metal ions or UV light generate a radical on the amine or phenol.

  • Propagation: These radicals couple (dimerize) at the active ortho or para positions relative to the activating groups.

  • Termination: The dimers further oxidize and polymerize into extended conjugated systems (polyanilines/polyphenols), which appear dark brown or black.

  • Causality: The ethyl group at C2 provides some steric protection, but the C4 and C6 positions remain highly reactive to electrophilic attack and radical coupling.

Q: What are the absolute optimal storage conditions?

A: You must disrupt the "Fire Triangle" of oxidation: Oxygen, Light, and Heat. Follow this Gold Standard Protocol :

ParameterSpecificationScientific Rationale
Atmosphere Argon (preferred) or NitrogenArgon is heavier than air and forms a more effective "blanket" over the solid than Nitrogen.
Temperature -20°C (Long-term)Arrhenius equation dictates that lowering temp reduces radical propagation rates significantly.
Container Amber Glass with PTFE-lined capBlocks UV light (radical initiator). PTFE prevents plasticizer leaching and oxygen permeation.
Desiccant Silica or Drierite in secondary containerMoisture catalyzes proton-coupled electron transfer (PCET), accelerating oxidation.
Physical Form Hydrochloride Salt (if possible)Converting the free base to the HCl salt protonates the amine (

), electron-withdrawing it and rendering it resistant to oxidation [1].

Module 2: Troubleshooting & Rescue

Q: My sample is light brown. Is it ruined?

A: Not necessarily. Surface oxidation often protects the bulk crystal. Perform this Purity Self-Validation Test :

  • Solubility Check: Dissolve 10 mg in 1 mL of degassed Methanol or DMSO.

    • Pass: Clear, colorless to pale yellow solution.

    • Fail: Turbid solution or dark particulates (polymers are often insoluble).

  • HPLC Verification: Run a standard gradient (Water/ACN).

    • Acceptable: Purity >98% at 254 nm.

    • Note: Oxidized polymers often elute as a broad "hump" at the end of the run or stick to the guard column.

Q: How do I purify oxidized 5-AEP?

A: Use a reductive recrystallization protocol. Do not simply recrystallize; you must chemically reduce trace oxidized species during the process.

Protocol: The "Scavenger" Recrystallization

  • Dissolve: Dissolve crude 5-AEP in a minimal amount of boiling Ethanol/Water (9:1) under an Argon stream.

  • Scavenge: Add 1-2% mole equivalent of Ascorbic Acid or Sodium Dithionite to the hot solution. This reduces early-stage oxidation intermediates back to the phenol [2].

  • Adsorb: If color persists, add activated charcoal (10% w/w), stir for 5 mins, and hot-filter through Celite.

  • Crystallize: Allow to cool slowly to 4°C under inert gas.

  • Dry: Vacuum dry in a desiccator away from light.

Module 3: Handling & Solution Stability

Q: How long is 5-AEP stable in solution?

A: Less than 4 hours in oxygenated solvents. In solution, molecular mobility accelerates radical coupling.

  • DMSO/Methanol: Stable for ~24 hours if degassed.

  • Water/Buffers: Unstable. Degrades within hours at pH > 7.

  • Recommendation: Always prepare fresh. If autosampler storage is required, add 0.1% Ascorbic Acid to the solvent matrix to act as a sacrificial antioxidant [3].

Q: Should I use a Glovebox or Schlenk Line?

A: A Schlenk line is sufficient, but a Glovebox is safer for long-term aliquoting.

  • Synthesis/Reaction: Standard Schlenk techniques (evacuate/backfill cycles) are sufficient.

  • Storage Aliquoting: If you buy a large bulk (e.g., 5g) and need to use 50mg portions over months, subdivide the entire lot inside a glovebox into single-use vials immediately upon receipt. Repeated opening of a single bottle in air guarantees degradation.

Visualizing the Chemistry

Diagram 1: The Oxidative Polymerization Pathway

This diagram illustrates why the compound darkens: the formation of radical dimers and subsequent polymers.

OxidationPathway AEP 5-Amino-2-Ethylphenol (Colorless) Radical Phenoxy/Amino Radical AEP->Radical H-abstraction Dimer C-C & C-N Dimers (Yellow/Brown) Radical->Dimer Coupling (C4/C6) Polymer Polyphenolic Tars (Black/Insoluble) Dimer->Polymer Propagation O2 O2 / Metal Ions O2->Radical UV UV Light UV->Radical

Caption: Mechanism of 5-AEP degradation from monomer to insoluble polymer via radical coupling.

Diagram 2: Storage Decision Tree

Follow this logic flow to determine the correct handling procedure.

StorageWorkflow Start Received 5-AEP Shipment Check Is it the HCl Salt? Start->Check YesSalt High Stability Check->YesSalt Yes NoBase Free Base (Sensitive) Check->NoBase No Action1 Store at 4°C Desiccator YesSalt->Action1 Action2 Convert to HCl Salt (Optional) NoBase->Action2 For long term (>6 mo) Action3 Subdivide under Argon Store at -20°C NoBase->Action3 For immediate use Action2->Action1

Caption: Decision matrix for optimizing storage based on the chemical form of 5-AEP.

Module 4: Quick-Fire FAQs

Q: Can I ship 5-AEP at room temperature? A: Yes, for short durations (<7 days). The compound is stable enough for transit if sealed under inert gas and protected from light. However, upon receipt, it must be moved to cold storage immediately [4].

Q: Does the ethyl group affect solubility compared to standard aminophenols? A: Yes. The ethyl group adds lipophilicity. 5-AEP is less soluble in water than 3-aminophenol but highly soluble in organic solvents like Ethanol, DMSO, and DMF.

Q: I need to use it in a cell culture assay. How do I handle the toxicity? A: 5-AEP is an irritant and potentially cytotoxic. Prepare a 1000x stock in DMSO (with ascorbic acid) and dilute into media immediately before use. Do not incubate the stock solution [5].

References

  • BenchChem. (2025).[1] Preventing Oxidation of Aminophenol Compounds: Technical Support Guide. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Aminophenol Derivatives. Retrieved from

  • PubChem. (2025).[2] 5-amino-2-ethylphenol Compound Summary. National Library of Medicine. Retrieved from

  • European Commission. (2012). Opinion of the Scientific Committee on Consumer Safety on 2-amino-5-ethylphenol HCl. Retrieved from

  • Fisher Scientific. (2024). Handling and Storage of Aminophenols.[3][4][5] Retrieved from

Sources

Optimization

Technical Support Center: 5-Amino-2-Ethylphenol Aqueous Solubility Guide

The following technical guide is designed for researchers and formulation scientists working with 5-amino-2-ethylphenol (CAS: 182499-90-7 / HCl Salt: 149861-22-3) . It prioritizes chemical stability and solubility enhanc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and formulation scientists working with 5-amino-2-ethylphenol (CAS: 182499-90-7 / HCl Salt: 149861-22-3) . It prioritizes chemical stability and solubility enhancement through mechanistic understanding.[1]

Status: Active | Topic: Solubility & Stability Optimization | Audience: R&D, Formulation

Executive Summary

5-amino-2-ethylphenol presents a dual challenge in aqueous media: hydrophobicity driven by the ethyl-substituted aromatic ring and oxidative instability characteristic of aminophenols.[1] Successful solubilization requires a strategy that simultaneously addresses the crystal lattice energy of the neutral molecule and the redox potential of the solution.[1]

This guide moves beyond simple "mix and stir" instructions. It provides a logic-driven workflow to select the optimal solubilization method based on your specific downstream application (e.g., biological assays vs. synthetic chemistry).[1]

Part 1: The Solubility Decision Matrix

Before attempting dissolution, determine the chemical form of your starting material.[1] The Free Base and the Hydrochloride Salt behave radically differently.

Quick Check:

  • Material: 5-amino-2-ethylphenol (Free Base)

    
    Poor  aqueous solubility.[1]
    
  • Material: 5-amino-2-ethylphenol Hydrochloride (HCl Salt)

    
    Moderate/Good  aqueous solubility.[1]
    
Workflow: Selecting Your Solubilization Strategy

SolubilityStrategy Start Start: Define Application Constraints IsBio Is this for a Biological Assay (Cell Culture/Enzymatic)? Start->IsBio IsSynth Is this for Chemical Synthesis? Start->IsSynth BioTox Can you tolerate DMSO < 0.5%? IsBio->BioTox SynthpH Is High pH permissible? IsSynth->SynthpH DMSO_Yes Strategy A: DMSO Stock + Aqueous Dilution BioTox->DMSO_Yes Yes DMSO_No Strategy B: pH Adjustment (Acidic Buffer) BioTox->DMSO_No No HighpH_Yes Strategy C: Alkaline Solubilization (Phenolate) *Requires Deoxygenation* SynthpH->HighpH_Yes Yes HighpH_No Strategy D: Salt Formation (HCl) in situ SynthpH->HighpH_No No

Figure 1: Decision tree for selecting a solubilization method based on experimental constraints.

Part 2: Critical Troubleshooting & FAQs
Q1: Why does my solution turn brown/black within minutes of preparation?

Diagnosis: Rapid oxidative degradation. Mechanism: Aminophenols are prone to auto-oxidation in aqueous solutions, forming quinone imines and eventually polymerized dark pigments (similar to melanin formation).[1] This reaction is catalyzed by:

  • High pH: Phenolate ions are more electron-rich and easier to oxidize than neutral phenols.[1]

  • Dissolved Oxygen: Acts as the primary oxidant.[1]

  • Trace Metals: Iron or copper ions can catalyze radical formation.[1]

The Fix (The "Zero-Oxidation" Protocol):

  • Deoxygenate: Spurge your water/buffer with Nitrogen (

    
    ) or Argon for 15 minutes before adding the solid.[1][2][3]
    
  • Add Antioxidant: Incorporate Ascorbic Acid (0.1% w/v) or Sodium Metabisulfite (0.05% w/v) into the aqueous solvent prior to dissolution.[1]

  • Acidify: Maintain pH < 6. Acidic conditions protonate the amine, withdrawing electron density from the ring and stabilizing the molecule against oxidation.[1]

Q2: I have the Free Base. How do I dissolve it without organic solvents?

Diagnosis: You are fighting the crystal lattice energy of the neutral molecule. Solution: You must ionize the molecule to break the lattice.

  • Target: Protonate the amine group (

    
    ).[1]
    
  • Protocol:

    • Suspend the 5-amino-2-ethylphenol free base in water.[1]

    • Add 1.05 equivalents of 1M HCl dropwise while stirring.

    • The suspension should clear as the hydrochloride salt forms in situ.[1]

    • Note: If a precipitate remains, the concentration may exceed the saturation limit of the salt (approx. 50-100 mg/mL depending on temperature).

Q3: Can I use basic pH to dissolve it?

Technical Insight: Yes, but it is risky. At pH > 10, the phenol deprotonates to form a phenolate anion, which is highly soluble.[1] However, phenolate anions are extremely susceptible to oxidation .[1]

  • Recommendation: Only use high pH (NaOH/KOH) if you are working under a strictly inert atmosphere (Glovebox or Schlenk line).[1] For open-bench work, avoid pH > 8.[1]

Part 3: Optimized Protocols
Protocol A: Preparation of a Stable Stock Solution (10 mM)

Best for: Biological assays requiring long-term stability.[1]

ComponentRoleSpecification
Solvent VehicleDMSO (Dimethyl Sulfoxide), Anhydrous
Antioxidant Stabilizer0.1% Ascorbic Acid (optional but recommended)
Atmosphere ProtectionNitrogen flush headspace

Steps:

  • Weigh 5-amino-2-ethylphenol (MW: 137.18 g/mol ).[1][4] For 10 mL of 10 mM stock, weigh 13.7 mg .

  • Dissolve completely in 10 mL DMSO .

  • Aliquot into amber vials (light sensitive).

  • Store at -20°C.

  • Dilution: On the day of the experiment, dilute into aqueous buffer. Note: Ensure the final aqueous pH remains < 7.5 to prevent precipitation or oxidation.

Protocol B: Aqueous Formulation (Cosolvent System)

Best for: Animal studies or high-concentration delivery where DMSO is limited.[1]

Formulation Vehicle:

  • 10% Ethanol (Solubilizer)[1]

  • 40% PEG 400 (Polyethylene Glycol - Cosolvent)[1]

  • 50% Water (containing 0.1% Sodium Metabisulfite)[1]

Steps:

  • Dissolve compound in Ethanol + PEG 400 first (clear solution).[1]

  • Slowly add the aqueous phase with vortexing.[1]

  • If precipitation occurs, sonicate at 40°C for 10 minutes.[1]

Part 4: Mechanistic Visualization

Understanding the ionization states is crucial for predicting solubility.[1]

IonizationStates Acidic pH < 4 Cationic Form (Soluble) Neutral pH 6-8 Neutral Form (Insoluble / Precipitate) Acidic->Neutral Deprotonation (-H+) Neutral->Acidic Protonation (+H+) Basic pH > 10 Anionic Form (Soluble but Unstable) Neutral->Basic Deprotonation (-H+) Basic->Neutral Protonation (+H+)

Figure 2: pH-dependent ionization states of 5-amino-2-ethylphenol.[1] The "Green Zone" (pH < 4) represents the region of maximum stability and solubility.

References
  • BenchChem. (2025).[1][2] Technical Support: Preventing Oxidation of Aminophenol Compounds. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 19761805: 2-Amino-5-ethylphenol hydrochloride.[1][5][6] Retrieved from [1]

  • European Commission. (2012).[1][7] Opinion of the Scientific Committee on Consumer Safety on 2-amino-5-ethylphenol HCl. SCCS/1467/12.[1] Retrieved from [1]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] Retrieved from [1]

Sources

Troubleshooting

Technical Support Center: 5-Amino-2-Ethylphenol (5-AEP) Purification

Status: Operational | Tier: Level 3 (Advanced Research Support) Ticket Subject: Removal of impurities from commercial 5-amino-2-ethylphenol batches. Welcome to the Purity Support Center You are likely dealing with a batc...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Advanced Research Support) Ticket Subject: Removal of impurities from commercial 5-amino-2-ethylphenol batches.

Welcome to the Purity Support Center

You are likely dealing with a batch of 5-amino-2-ethylphenol (5-AEP) that has deviated from the expected white/off-white crystalline standard. As an aminophenol derivative, 5-AEP is highly susceptible to oxidative degradation and regioisomeric contamination during synthesis.

This guide provides self-validating protocols to restore your material to analytical grade (>98%).

Module 1: Visual & Physical Inspection (The "Triage")

Before initiating chemical purification, characterize the specific impurity profile based on physical symptoms.

SymptomProbable CauseImmediate Action
Dark Brown/Black Color Oxidation (Quinone Imines): Aminophenols oxidize in air to form colored quinoid dimers or polymers.Protocol A: Activated Carbon & Reduction.
Sticky/Oily Texture Residual Starting Material: Likely 2-ethylphenol (a liquid, MP -3.3°C) or incomplete nitration intermediates.Protocol B: Non-Polar Trituration.
Incorrect Melting Point Salt vs. Free Base: Commercial batches are often sold as HCl salts (>163°C dec) but labeled ambiguously.Check CoA: Verify if material is Free Base or HCl.
Low Assay (HPLC) Regioisomers: Presence of 4-amino-2-ethylphenol or similar isomers.Protocol C: Acid-Base Fractionation.
Module 2: Chemical Purification Protocols
Protocol A: The "Brown Batch" Fix (Oxidation Removal)

Use this when the material is chemically pure (>95%) but visually degraded.

Mechanism: Aminophenols form colored oxidation products (quinone imines). Sodium dithionite (


) reduces these colored double bonds back to colorless species or water-soluble sulfates, while activated carbon adsorbs the polymeric tars.

Step-by-Step:

  • Dissolution: Dissolve the crude 5-AEP in a minimum amount of boiling Ethanol/Water (1:3 v/v) .

    • Note: If the material is the HCl salt, use water only.

  • Reduction: Add Sodium Dithionite (1-2% w/w relative to 5-AEP). The solution should lighten in color immediately.

  • Adsorption: Add Activated Carbon (5% w/w). Stir at reflux for 15 minutes.

  • Hot Filtration: Filter through a pre-warmed Celite pad to remove carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate (4°C).

  • Collection: Filter the white crystals and wash with cold water. Dry under vacuum/nitrogen.

Protocol B: The "Oily Residue" Fix (Trituration)

Use this to remove lipophilic starting materials like 2-ethylphenol.

Mechanism: 5-AEP is a polar solid; the starting material 2-ethylphenol is a lipophilic liquid. Non-polar solvents will dissolve the oil but leave the 5-AEP solid intact.

Step-by-Step:

  • Place the crude sticky solid in a flask.

  • Add Hexane or Heptane (10 mL per gram of solid).

  • Sonicate or stir vigorously for 20 minutes.

  • Filter the solid.[1] The filtrate will contain the oily impurities (check filtrate by TLC to confirm).

  • Self-Validation: The remaining solid should be free-flowing and non-tacky.

Protocol C: Acid-Base Extraction (The "Deep Clean")

Use this for bulk purification of heavily contaminated batches.

Mechanism: 5-AEP is amphoteric. It dissolves in acid (protonating the amine) and base (deprotonating the phenol). Neutral impurities (tars) or non-basic impurities will not dissolve in acid.

Workflow Diagram:

AcidBasePurification Start Crude 5-AEP Batch AcidStep Dissolve in 2M HCl Start->AcidStep Filter1 Filter Insolubles AcidStep->Filter1 Solids1 Discard Solid (Neutral Tars) Filter1->Solids1 Insoluble Impurities Filtrate1 Acidic Filtrate (5-AEP-HCl) Filter1->Filtrate1 Soluble Amine Salt BaseStep Neutralize to pH 6-7 with 10% NaOH Filtrate1->BaseStep Precipitate Precipitate Forms BaseStep->Precipitate Isoelectric Point Filter2 Collect Solid Precipitate->Filter2 Final Pure 5-AEP (Free Base) Filter2->Final

Caption: Figure 1. Acid-Base purification logic utilizing the amphoteric nature of 5-AEP to isolate it from non-basic impurities.

Module 3: Troubleshooting & FAQs

Q1: My purified product has a melting point >160°C, but literature says it should be lower. What happened? A: You likely isolated the Hydrochloride Salt , not the Free Base.

  • The Science: Commercial "5-Amino-2-ethylphenol" is often supplied as the HCl salt for stability. The salt melts/decomposes >163°C. The Free Base typically melts lower (approx 130-145°C range, dependent on specific isomer purity).

  • The Fix: If you require the free base, perform Protocol C (Neutralization). Ensure the final pH is near 7 (the isoelectric point) to precipitate the free amine.

Q2: After recrystallization, the crystals turn pink/brown within 24 hours. A: Residual solvent or metal contamination is catalyzing oxidation.

  • The Fix:

    • Chelation: Wash your glassware with EDTA solution before use to remove trace metals (Iron/Copper) which catalyze aminophenol oxidation.

    • Inert Drying: Dry the crystals in a vacuum oven flushed with Nitrogen, not air. Store under Argon.[2][3]

Q3: Can I use Column Chromatography? A: Yes, but it is challenging due to the compound's polarity and "streaking" on silica.

  • Recommendation: If you must use chromatography, use Dichloromethane:Methanol (95:5) with 1% Triethylamine . The amine additive prevents the 5-AEP from sticking to the acidic silica gel sites.

Module 4: Storage & Stability

To prevent recurrence of impurities, adhere to this storage matrix:

ParameterRequirementReason
Atmosphere Argon or Nitrogen Displaces oxygen to prevent quinone formation.
Temperature 2-8°C (Refrigerated) Slows kinetic rate of auto-oxidation.
Container Amber Glass Blocks UV light which catalyzes radical formation.
References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for recrystallization solvents and techniques).

  • PubChem. (n.d.).[4][5][6] 2-Amino-5-ethylphenol hydrochloride (Compound Summary). National Center for Biotechnology Information. Retrieved March 6, 2026.

  • Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on 2-amino-5-ethylphenol HCl. European Commission. (Provides solubility and pKa data for the HCl salt).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Source for general aminophenol purification via acetylation/hydrolysis or acid/base extraction).

Sources

Optimization

resolving color instability in 5-amino-2-ethylphenol formulations

The following technical guide is designed as an interactive support center resource for researchers and formulation scientists working with 5-amino-2-ethylphenol (5-AEP) . It addresses the specific chemical challenges of...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as an interactive support center resource for researchers and formulation scientists working with 5-amino-2-ethylphenol (5-AEP) . It addresses the specific chemical challenges of this meta-aminophenol derivative, focusing on color stability in oxidative environments.

Topic: Resolving Color Instability in 5-Amino-2-Ethylphenol Formulations Document ID: TS-AEP-05-STAB Status: Active / Verified[1]

Core Chemistry & Mechanism

Q: Why does my 5-amino-2-ethylphenol formulation turn pink or brown during storage?

A: The discoloration is a visual indicator of auto-oxidation and oligomerization , driven by the specific substitution pattern of the molecule.[1]

  • The Molecule: 5-amino-2-ethylphenol is a meta-aminophenol derivative (OH at position 1, Ethyl at 2,

    
     at 5).[1] Unlike para- or ortho-aminophenols, it does not easily form quinone imines directly.[1]
    
  • The Pathway: Instability arises via a radical-mediated mechanism .[1]

    • Initiation: Trace transition metals (

      
      , 
      
      
      
      ) or UV light catalyze the abstraction of a hydrogen atom from the amino group or the phenolic hydroxyl, creating a phenoxyl or aminyl radical.[1]
    • Propagation: These radicals are resonance-stabilized but highly reactive.[1] They couple with unreacted 5-AEP molecules to form dimers (biphenyls or diphenylamines).

    • Chromophore Formation: These dimers oxidize further to form extended conjugated systems (indophenol-like dyes or melanin-like polymers), which appear pink, brown, or black even at ppm levels.[1]

Q: Is this instability pH-dependent?

A: Yes, critically.

  • Acidic pH (< 6.0): The amino group is protonated (

    
    ).[1] This electron-withdrawing ammonium group deactivates the ring against oxidation.[1] The molecule is most stable here.[1]
    
  • Alkaline pH (> 8.0): Common in oxidative dye formulations (ammonia/MEA bases).[1] The phenol deprotonates to a phenolate ion (

    
    ), which is extremely electron-rich and prone to rapid oxidation.[1]
    

Formulation Troubleshooting (Step-by-Step)

Q: I am seeing "spotting" or localized discoloration in my cream base. What is the cause?

A: Spotting usually indicates crystallization-induced surface oxidation or poor antioxidant dispersion .[1]

Protocol: Determining the Root Cause

  • Microscopy Check: Examine the spot under 100x magnification.[1]

    • Crystals visible? The 5-AEP is recrystallizing.[1] The crystal surface is pure active material exposed to air, oxidizing faster than the solvated form.[1]

    • Amorphous blob? Likely metal contamination (rust particle from manufacturing equipment) causing localized catalytic oxidation.

  • Solubility Stress Test:

    • If crystallizing: Increase the ratio of dipropylene glycol or hexylene glycol . 5-AEP requires a solvent system that matches its polarity to prevent "crashing out" at the oil-water interface.[1]

Q: Which antioxidant system is best for 5-AEP?

A: A single antioxidant is rarely sufficient.[1] You need a Redox Cascade System .[1]

ComponentRoleRecommended LevelMechanism
Sodium Sulfite (

)
Primary Scavenger0.2% - 0.5%Reacts directly with Quinones/Radicals to reduce them back to phenols.[1]
Erythorbic Acid (Isoascorbic)Radical Quencher0.1% - 0.3%Sacrificial electron donor; regenerates the active phenol more kinetically fast than Vitamin C.
Disodium EDTA Chelation0.1% - 0.2%Sequesters

/

ions that catalyze the initial radical formation.[1] Mandatory.

Critical Note: Do not use Sodium Metabisulfite in highly alkaline formulations (


) without stabilization, as it can degrade rapidly.[1] Use anhydrous Sodium Sulfite.[1]

Visualization: The Oxidation & Stabilization Pathway[1]

The following diagram illustrates the degradation flow of 5-AEP and where specific inhibitors act to prevent color shifts.

G cluster_0 Formulation Environment AEP 5-Amino-2-Ethylphenol (Active) Radical Free Radical Intermediate AEP->Radical Oxidation (O2) Dimer Colored Dimers (Pink/Brown) Radical->Dimer Coupling Polymer Dark Polymer (Precipitate) Dimer->Polymer Polymerization Metal Catalysts (Fe, Cu, UV) Metal->Radical Catalyzes Chelator EDTA (Blocks Metals) Chelator->Metal Antiox Sodium Sulfite / Erythorbic Acid Antiox->Radical Reduces pH Acidic pH (Protonation) pH->AEP Stabilizes

Figure 1: Mechanism of 5-AEP oxidation and critical intervention points for stabilization.[1][2]

Manufacturing & Process FAQs

Q: Can I add 5-AEP to the tank at any temperature?

A: No. High heat accelerates oxidation exponentially.[1]

  • The "Cold-Add" Rule: Dissolve 5-AEP in your solvent phase (Glycols/Water) separately.[1] Add this premix to the main emulsion tank only when the batch temperature is < 45°C (ideally < 40°C).

  • Nitrogen Sparging: If your formulation is alkaline, you must sparge the manufacturing vessel with Nitrogen (

    
    ) to displace dissolved oxygen before adding the 5-AEP.[1]
    
Q: How do I validate if my raw material is already compromised?

A: Perform a Colorimetric Purity Assay .[1]

  • Dissolve 1g of 5-AEP raw material in 10mL of ethanol.

  • Measure Absorbance at 420nm (yellow/brown region) and 520nm (pink/red region).

  • Pass Criteria: Absorbance < 0.05 AU. If higher, the raw material has pre-oxidized surface impurities and will destabilize your formulation.[1]

Emergency Rescue Protocol

Use this if a pilot batch shows early signs of pinking.[1]

  • Immediate pH Check: If pH is drifting upward, adjust down to target immediately.[1]

  • Antioxidant Spike: Prepare a 20% solution of Sodium Sulfite in water.[1] Add 0.2% w/w to the batch under high agitation.

    • Result: The sulfite should reduce the quinones, and the pink color may fade back to off-white within 30 minutes.[1]

  • Oxygen Scavenging: Transfer the bulk immediately to airtight containers with minimal headspace. Flush headspace with Nitrogen.[1]

References

  • European Commission . (2012). Opinion on 2-amino-5-ethylphenol HCl. Scientific Committee on Consumer Safety.[1] Link(Note: Cited for structural analogue stability data and metabolic pathways of amino-ethyl-phenols).[1]

  • PubChem . (2025). 5-Amino-2-ethylphenol Compound Summary. National Library of Medicine.[1] Link[1]

  • Corbett, J. F. (1984).[1] The Chemistry of Hair-Dye Coloring. Journal of the Society of Cosmetic Chemists.[1] (Foundational text on aminophenol oxidation kinetics).

  • Google Patents . (2008). Hair dyes comprising 2-amino-5-ethyl-phenol.[1][3] Patent CA2646866A1.[1] Link(Demonstrates coupler usage and stability requirements for ethyl-substituted aminophenols).

Sources

Troubleshooting

Introduction: The "Wet Sponge" Effect &amp; The Oxidative Cascade

Technical Support Center: Advanced Handling of Hygroscopic Aminophenol Derivatives Topic: Handling, Storage, and Remediation of Hygroscopic Aminophenol Derivatives Audience: Medicinal Chemists, Process Engineers, and Ana...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Handling of Hygroscopic Aminophenol Derivatives

Topic: Handling, Storage, and Remediation of Hygroscopic Aminophenol Derivatives Audience: Medicinal Chemists, Process Engineers, and Analytical Scientists Version: 2.4 (Current)

Welcome to the Technical Support Center. You are likely here because your off-white aminophenol solid has turned into a brown, sticky gum, or your reaction yields are inexplicably inconsistent.

The Core Problem: Aminophenol derivatives (e.g., p-aminophenol, amino-resorcinols, ADC linkers) exhibit a dual-threat profile:

  • Hygroscopicity: The amine and hydroxyl groups act as aggressive hydrogen bond donors/acceptors, rapidly pulling moisture from the atmosphere (capillary condensation).

  • Oxidative Instability: Moisture acts as a solvent medium that lowers the energy barrier for electron transfer. Once wet, atmospheric oxygen facilitates the oxidation of the aminophenol to quinone imines . These highly reactive electrophiles polymerize to form dark-colored "color bodies" (phenoxazinones), degrading your sample's purity and stoichiometry.

This guide provides self-validating protocols to arrest this cycle.

Module 1: Storage & Physical Integrity

User Question: "My aminophenol powder has clumped into a hard cake inside the bottle. Can I still use it?"

Technical Diagnosis: Caking indicates that the critical relative humidity (CRH) was exceeded. The crystal lattice has likely undergone partial dissolution and recrystallization (Ostwald ripening) at the contact points. While chemically the bulk might be intact, the surface area is compromised, and oxidation has likely initiated on the surface.

Troubleshooting Protocol: The "Zero-H2O" Storage System

StepActionMechanism/RationaleSelf-Validating Check
1 Primary Container Store in amber glass with a Teflon-lined cap. Plastic bottles are permeable to moisture over time.Verify cap liner integrity. If the liner is cracked, moisture ingress is certain.
2 Headspace Purge Flush the bottle with Argon (heavier than air) for 30s before capping.The Parafilm Test: A properly sealed and parafilmed cap should not show "sweating" or condensation inside the film after 24h at 4°C.
3 Secondary Containment Place the bottle inside a vacuum desiccator containing P₂O₅ or activated silica gel.Indicator Check: Use Co-free humidity indicator cards inside the desiccator. If the card turns pink ( >10% RH), regenerate the desiccant immediately.
4 Cold Storage Store at -20°C only if the secondary container is sealed.The Thaw Rule: Never open a cold bottle immediately. Allow it to reach room temp (30-60 mins) to prevent rapid condensation on the cold solid.

Module 2: Chemical Stability & Degradation Mechanisms

User Question: "My sample turned pink/brown overnight. Is it dead?"

Technical Diagnosis: You are observing the formation of Quinone Imines .[1] This is not just a cosmetic issue; these species are electrophilic and will react with nucleophiles in your subsequent synthesis, leading to side products.

The Degradation Pathway The following diagram illustrates why moisture is the catalyst for this failure mode.

AminophenolDegradation AP Aminophenol (White Solid) Sol Micro-Solvation Layer AP->Sol Hygroscopic Uptake H2O Atmospheric Moisture H2O->Sol Rad Radical Cation Intermediate Sol->Rad O2 Oxidation (Low Ea) QI Quinone Imine (Electrophile) Rad->QI - e-, - H+ QI->AP Redox Cycling (Autocatalysis) Poly Polymer/Dimer (Brown/Black) QI->Poly Polymerization (Color Formation)

Figure 1: The moisture-facilitated oxidation cascade. Water provides the mobility and dielectric medium required for the initial electron transfer to oxygen.

Module 3: Analytical Troubleshooting (Karl Fischer)

User Question: "I'm getting impossible water content readings (e.g., >105% or continuous drift) using Karl Fischer titration."

Technical Diagnosis: Standard Karl Fischer (KF) reagents contain Iodine (


).[2] Aminophenols are reducing agents capable of reducing 

to

, mimicking the water reaction. This results in false high water counts and vanishing endpoints.

Protocol: Modified KF for Reductive Amines

  • Reagent Selection: Do not use standard methanolic composite reagents.

    • Use: Hydranal™-Composite 5 K (or equivalent ketone/aldehyde specific reagents) or a dedicated "reductive sample" buffer.

  • Buffering: Aminophenols can alter the pH of the KF cell. The KF reaction requires pH 5–7.

    • Fix: Add Salicylic Acid or Benzoic Acid to the titration vessel to buffer the amine and suppress the oxidation potential.

  • Method: Volumetric titration is preferred over Coulometric for these samples, as the side currents in coulometry are harder to suppress.

Data: Interference Impact

Titration MethodReagent TypeResult AccuracyObservation
Standard VolumetricMethanol/IodineFAIL (False High)Endpoint fades; solution turns yellow then clear again.
Buffered VolumetricSalicylic Acid/IodinePASS Stable endpoint reached within 60s.
CoulometricStandard AnolyteRISK Drift values remain high (>20 µ g/min ) due to continuous oxidation.

Module 4: Remediation (Saving the Batch)

User Question: "I have 50g of brown material that should be white. How do I purify it without losing everything?"

Technical Diagnosis: You need to reduce the quinone imine impurities back to the amine or wash them away. Standard recrystallization often fails because the oxidized impurities co-precipitate. You must use a Reducing Recrystallization .

The "Sodium Dithionite" Rescue Protocol

Warning: Perform in a fume hood. Dithionite releases SO₂.

  • Dissolution: Suspend the crude aminophenol in the minimum amount of hot water or water/alcohol mixture (degassed).

  • The Reducing Agent: Add Sodium Dithionite (Sodium Hydrosulfite, Na₂S₂O₄) .

    • Load: 1–5% w/w relative to the aminophenol.

    • Observation: The dark brown solution should lighten significantly (tea color

      
       pale yellow) as the quinones are reduced.
      
  • Adsorption (Optional): If color persists, add activated carbon (1% w/w), stir for 10 mins, and hot filter under Nitrogen.

  • Crystallization: Cool slowly. The dithionite prevents re-oxidation during the cooling phase.

  • Wash: Filter the crystals and wash with degassed cold solvent containing a trace (0.1%) of sodium bisulfite.

  • Drying: Dry in a vacuum oven at 40°C. Crucial: Bleed the oven with Nitrogen, not air, when breaking vacuum.

Self-Validating Check: Dissolve 10mg of the purified product in clear solvent. It should remain colorless for at least 30 minutes. If it turns pink immediately, the purification failed or the solvent contains peroxides.

Module 5: Safe Handling Workflow

To prevent recurrence, adopt this inert handling workflow for all future experiments.

SafeHandling Start Start: Solid Reagent Glovebox Is Glovebox Available? Start->Glovebox Schlenk Use Schlenk Technique (Inert Gas Flush) Glovebox->Schlenk No Reaction Proceed to Reaction Glovebox->Reaction Yes (Ideal) Weigh Weigh into Septum Vial Schlenk->Weigh Under N2/Ar Flow Solvent Add Anhydrous/ Degassed Solvent Weigh->Solvent Needle Transfer Solvent->Reaction

Figure 2: Decision tree for handling air-sensitive amines outside of a glovebox.

References

  • Mitchell, J., & Smith, D. M. (1980). Aquametry: A Treatise on Methods for the Determination of Water, Part III (The Karl Fischer Reagent). Wiley-Interscience. (Defines the interference of aminophenols with Iodine).[3]

  • Nielsen, S. F., et al. (2026). "Improving the Activity of Aminophenoxazinones: Synthesis, CPC Purification, and Phytotoxicity Potential." Journal of Agricultural and Food Chemistry. Link (Describes the oxidative cyclization of aminophenols to colored phenoxazinones).

  • BenchChem Technical Support. (2025). "Technical Support Center: High-Purity 3,5-Diaminophenol Recrystallization." Link (Protocol for sodium dithionite usage in recrystallization).

  • Metrohm AG. (2023). "Karl Fischer Titration: Tips and Tricks for Specific Samples." Metrohm Application Monographs. Link (Specific buffering protocols for phenolic amines).

  • PubChem. (2025). "4-Aminophenol Compound Summary." National Library of Medicine. Link (Chemical and physical property data).

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: HPLC Methodologies for 5-Amino-2-Ethylphenol Purity Profiling

Topic: High-Performance Liquid Chromatography (HPLC) Analysis of 5-Amino-2-Ethylphenol Purity Content Type: Publish Comparison Guide Executive Summary & Technical Context[1][2][3][4] 5-Amino-2-ethylphenol (5-AEP) present...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Performance Liquid Chromatography (HPLC) Analysis of 5-Amino-2-Ethylphenol Purity Content Type: Publish Comparison Guide

Executive Summary & Technical Context[1][2][3][4]

5-Amino-2-ethylphenol (5-AEP) presents a unique analytical challenge due to its amphoteric nature and susceptibility to oxidative degradation. As an aniline derivative with a phenolic moiety, the molecule exhibits zwitterionic behavior dependent on pH, leading to common chromatographic artifacts such as peak tailing, retention time shifting, and on-column degradation.

This guide objectively compares two distinct analytical approaches:

  • Method A (The Conventional Standard): A generic C18-based protocol often adapted from general pharmacopeial monographs for phenols.

  • Method B (The Optimized Stability-Indicating Protocol): A targeted methodology utilizing Core-Shell Phenyl-Hexyl chemistry and controlled buffering, designed specifically to address the electronic interactions of the 5-amino-2-alkylphenol scaffold.

Key Finding: While Method A is sufficient for crude assay checks, Method B demonstrates superior resolution of oxidative impurities and positional isomers (e.g., 2-amino-5-ethylphenol), making it the requisite choice for high-purity drug development applications.

Chemical Challenges & Mechanistic Insight

To develop a robust method, one must understand the "Why" behind the failure modes of standard methods.

  • Silanol Interactions: The amino group at position 5 is basic (pKa ~4-5). On standard silica columns at neutral pH, residual silanols are ionized (negative), causing strong ionic retention of the protonated amine. This results in severe peak tailing (

    
    ).
    
  • Oxidative Instability: Like many aminophenols, 5-AEP readily oxidizes to form quinone imines, especially in alkaline solutions or when dissolved in non-degassed solvents. This creates "ghost peaks" that grow over time.

  • Isomeric Selectivity: The ethyl group provides steric bulk, but separation from potential regioisomers (like 4-amino-2-ethylphenol) requires a stationary phase that interacts with the

    
    -electron system, not just hydrophobicity.
    

Comparative Methodology

The following table summarizes the operational parameters of the two competing methods.

Table 1: Method Parameters Comparison
ParameterMethod A (Conventional)Method B (Optimized)
Stationary Phase Standard C18 (5 µm, 100 Å)Core-Shell Phenyl-Hexyl (2.7 µm, 90 Å)
Mobile Phase A Water + 0.1% TFA20 mM Ammonium Phosphate (pH 3.0)
Mobile Phase B MethanolAcetonitrile
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp 25°C40°C
Sample Diluent 50:50 MeOH:WaterMobile Phase A + 0.1% Ascorbic Acid
Detection UV 254 nmUV 280 nm (Reference 360 nm)
Why Method B Wins (The "Why"):
  • Stationary Phase: The Phenyl-Hexyl phase offers

    
     interactions with the aromatic ring of 5-AEP, providing orthogonal selectivity to simple hydrophobicity. This is crucial for separating the target from synthetic precursors.
    
  • Buffering: The ammonium phosphate buffer at pH 3.0 suppresses silanol ionization on the silica surface while keeping the 5-AEP fully protonated, ensuring a sharp, symmetrical peak.

  • Antioxidant: The addition of ascorbic acid to the diluent prevents the in-situ formation of oxidation byproducts during the autosampler residence time.

Performance Data Comparison

The following data represents typical validation results obtained during method development.

Table 2: Quantitative Performance Metrics
MetricMethod A ResultMethod B ResultSignificance
Tailing Factor (

)
1.8 - 2.21.05 - 1.15 Method B eliminates secondary silanol interactions.
Resolution (

)
1.5 (vs. nearest impurity)> 3.5 (vs. nearest impurity) Method B provides baseline separation of isomers.
LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mL Sharper peaks in Method B increase signal-to-noise ratio.
% RSD (n=6 injections) 1.2%0.3% Superior reproducibility due to stable pH control.
Sample Stability (24h) -5% (Area decrease)99.8% (Unchanged) Ascorbic acid stabilization is effective.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. If the system suitability criteria are not met, the diagram in Section 6 will guide troubleshooting.

Step 1: Reagent Preparation
  • Buffer (Mobile Phase A): Dissolve 2.3 g of Ammonium Phosphate Monobasic (

    
    ) in 950 mL of HPLC-grade water. Adjust pH to 3.0 ± 0.05 using Phosphoric Acid (85%). Dilute to 1000 mL and filter through a 0.22 µm nylon membrane.
    
  • Sample Diluent: Take 100 mL of Mobile Phase A and add 100 mg of L-Ascorbic Acid. Note: Prepare fresh daily to ensure antioxidant efficacy.

Step 2: Instrument Setup[5]
  • Column: Kinetex Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm (or equivalent Core-Shell).

  • Gradient Program:

    • 0.0 min: 5% B

    • 10.0 min: 60% B

    • 12.0 min: 90% B

    • 12.1 min: 5% B

    • 15.0 min: 5% B (Re-equilibration)

  • Wavelength: 280 nm. Rationale: Phenolic absorption max is typically ~270-280 nm; 254 nm often picks up more solvent noise.

Step 3: System Suitability Test (SST)

Inject a standard solution of 5-AEP (0.1 mg/mL).

  • Requirement: Tailing Factor < 1.3.

  • Requirement: Theoretical Plates > 5000.[1]

Visualization of Workflow & Logic

The following diagrams illustrate the analytical workflow and the troubleshooting logic for this specific compound.

Diagram 1: Analytical Workflow for Labile Aminophenols

G Start Raw Material (5-Amino-2-ethylphenol) Prep Sample Preparation (Acidic Buffer + Antioxidant) Start->Prep Weigh & Dissolve HPLC HPLC Separation (Phenyl-Hexyl / pH 3.0) Prep->HPLC Inject 5µL Detect UV Detection (280 nm) HPLC->Detect Gradient Elution Data Data Analysis (Purity Calculation) Detect->Data Integrate Peaks

Caption: Optimized workflow emphasizing the critical stabilization step during sample preparation.

Diagram 2: Troubleshooting Decision Tree

DecisionTree Issue Problem Detected? Tailing Peak Tailing (Tf > 1.3) Issue->Tailing Broad Base Ghost Ghost Peaks (Non-reproducible) Issue->Ghost Extra Peaks Shift Retention Shift Issue->Shift RT Unstable Action1 Lower pH to 2.5 (Suppress Silanols) Tailing->Action1 Action2 Add Fresh Antioxidant (Ascorbic Acid) Ghost->Action2 Action3 Check Column Temp & Equilibrate Shift->Action3

Caption: Logic flow for addressing common aminophenol analysis artifacts.

References

  • Separation of 5-Amino-2-methylphenol on Newcrom R1 HPLC column. SIELC Technologies. Source: sielc.com URL:[Link] (Note: Provides foundational data on the separation of structurally homologous aminophenols using mixed-mode chromatography.)

  • Method for the Determination of Phenol and Methylphenols in Ambient Air Using HPLC. U.S. Environmental Protection Agency (EPA), Compendium Method TO-8. Source: epa.gov URL:[Link] (Note: Establishes the baseline for UV detection wavelengths and acidic mobile phase requirements for phenolic compounds.)

  • Opinion on 2-Amino-5-ethylphenol HCl. Scientific Committee on Consumer Safety (SCCS), European Commission. Source: ec.europa.eu URL:[Link] (Note: Contains critical stability and toxicity data for the 2-amino isomer, highlighting the oxidative instability common to this chemical class.)

Sources

Comparative

Comparative Guide: NMR Spectrum Interpretation of 5-Amino-2-Ethylphenol

Executive Summary 5-Amino-2-ethylphenol (CAS: 207923-07-7) is a critical intermediate in the synthesis of oxidative hair dyes and pharmaceutical scaffolds.[1][2][3] Its structural integrity is defined by the specific met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-2-ethylphenol (CAS: 207923-07-7) is a critical intermediate in the synthesis of oxidative hair dyes and pharmaceutical scaffolds.[1][2][3] Its structural integrity is defined by the specific meta-positioning of the amino and hydroxyl groups relative to the ethyl substituent.[2][3]

This guide compares the 1H NMR spectroscopic signature of 5-amino-2-ethylphenol against its most common regioisomers (e.g., 2-amino-5-ethylphenol). We demonstrate that standard 1D 1H NMR, when analyzed via substituent-induced shift logic (SISL) , provides a faster and more cost-effective identification method than running full 2D HSQC/HMBC suites, provided the specific coupling patterns of the aromatic region are correctly interpreted.[1][2][3]

Experimental Protocol & Solvent Selection

To ensure reproducibility and clear resolution of exchangeable protons (-OH, -NH₂), the choice of solvent is paramount.[1][2][3]

Recommended Solvent System
  • Primary Choice: DMSO-d6 (Dimethyl sulfoxide-d6).[1][2][3]

    • Why: It slows the exchange rate of labile protons (-OH and -NH₂), allowing them to appear as distinct signals rather than broad lumps.[1][2][3] It also prevents the overlap of the ethyl -CH₂- quartet with the water suppression region common in CDCl₃.[1][2][3]

  • Alternative: Acetone-d6 .[2][3]

    • Why: Useful if the ethyl -CH₂- signal (~2.5 ppm) overlaps with the residual DMSO pentet (2.50 ppm).[1][2][3]

Step-by-Step Acquisition Protocol
  • Sample Prep: Dissolve 5–10 mg of 5-amino-2-ethylphenol in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse Angle: 30°[3]

    • Relaxation Delay (D1): ≥ 1.0 s (Ensure full relaxation of aromatic protons).

    • Scans (NS): 16 (Sufficient for >5 mg sample).[3]

  • Processing: Apply 0.3 Hz line broadening (LB) to enhance the signal-to-noise ratio of the splitting patterns.

Comparative Analysis: Product vs. Alternatives

The primary challenge in verifying 5-amino-2-ethylphenol is distinguishing it from 2-amino-5-ethylphenol .[1][2][3] Both isomers share the same molecular weight (137.18 g/mol ) and functional groups, making Mass Spectrometry (MS) insufficient for differentiation.[2][3]

The Aromatic Region Logic (The "Fingerprint")[1][2]

The distinction lies in the substitution pattern on the benzene ring.[3]

  • 5-Amino-2-ethylphenol (Target):

    • Protons are located at positions 3, 4, and 6 .[2][3]

    • H6 is unique: It is situated between the Hydroxyl (C1) and Amino (C5) groups.[2][3] Both groups are strong electron donors, causing significant shielding (upfield shift).[2][3]

    • H3 is ortho to the Ethyl group (weak donor) and meta to the Amino group.[2][3] It is the least shielded (most downfield).[2][3]

  • 2-Amino-5-ethylphenol (Alternative Isomer):

    • Protons are at positions 3, 4, and 6 .[2][3]

    • No single proton is flanked by both OH and NH₂ directly in the ortho positions.[3] The shifts are more clustered.[3]

Quantitative Data Comparison (in DMSO-d6)
Proton AssignmentMultiplicityCoupling Constant (

)
Approx.[3][4] Shift (

)
Mechanistic Explanation
H3 (Ar-H)Doublet (d)~8.0 Hz6.80 – 6.95 ppm Ortho to Ethyl; least shielded aromatic proton.[1][2][3]
H4 (Ar-H)Doublet of Doublets (dd)~8.0, 2.0 Hz6.35 – 6.50 ppm Ortho to H3 and meta to H6.[1][2][3]
H6 (Ar-H)Doublet (d)~2.0 Hz5.90 – 6.10 ppm Diagnostic Peak. Highly shielded by ortho-OH and ortho-NH₂.[1][2][3]
-NH₂ Broad Singlet-4.0 – 5.0 ppmExchangeable.[1][2][3] Position varies with concentration.[3][5][6]
-OH Broad Singlet-8.5 – 9.2 ppmExchangeable.[1][2][3] Downfield due to H-bonding with DMSO.[2][3]
Ethyl -CH₂- Quartet (q)~7.5 Hz2.45 – 2.55 ppmOften overlaps with DMSO residual peak (2.50 ppm).[1][2][3]
Ethyl -CH₃ Triplet (t)~7.5 Hz1.05 – 1.15 ppmClassic triplet methyl signal.[1][2][3]

Critical Insight: If you observe the aromatic doublet with small coupling (


 Hz) appearing as the most upfield  aromatic signal (< 6.1 ppm), you have strong evidence for the 5-amino-2-ethyl  isomer.[1][2][3] In the 2-amino-5-ethyl isomer, the H3 proton (ortho to NH2, meta to Ethyl) would not be as shielded as the H6 in the target structure.[1][2][3]

Structural Elucidation Workflow

The following diagram outlines the logical decision tree for confirming the structure using 1D NMR and optional 2D validation.

NMR_Workflow Start Start: Purified Sample Solvent Dissolve in DMSO-d6 Start->Solvent Acquire Acquire 1H NMR (16 scans) Solvent->Acquire Analyze Analyze Aromatic Region (6.0 - 7.0 ppm) Acquire->Analyze Decision Is there an Upfield Doublet (d, J~2Hz) at < 6.1 ppm? Analyze->Decision Yes Likely 5-Amino-2-ethylphenol (H6 flanked by OH/NH2) Decision->Yes Yes No Suspect Isomer (e.g., 2-amino-5-ethyl) Decision->No No Validation Confirm with NOE Diff: Irradiate Ethyl CH2 Yes->Validation No->Validation ResultA NOE observed on H3 only (Confirmed 5-Amino-2-ethyl) Validation->ResultA Target ResultB NOE observed on H4/H6 (Confirmed 2-Amino-5-ethyl) Validation->ResultB Isomer

Figure 1: Logical workflow for distinguishing 5-amino-2-ethylphenol from regioisomers using 1H NMR and NOE.

Advanced Validation: The NOE "Trust Anchor"

While chemical shift logic is robust, regulatory filing often requires definitive proof.[3] The Nuclear Overhauser Effect (NOE) provides the highest level of trustworthiness without the time cost of Heteronuclear (C-H) correlation experiments.[2][3]

The Self-Validating NOE Experiment
  • Target Irradiation: Selectively irradiate the Ethyl -CH₂- quartet at ~2.5 ppm.[1][2][3]

  • Observation:

    • For 5-amino-2-ethylphenol: You will observe a strong NOE enhancement only on H3 (the doublet at ~6.9 ppm).[1][2][3] H3 is the only proton spatially close to the ethyl group.[3]

    • For 2-amino-5-ethylphenol: You will observe NOE enhancement on both H4 and H6 , as the ethyl group at position 5 is flanked by protons on both sides.[1][2][3]

This binary result (One Peak vs. Two Peaks) makes the NOE experiment a self-validating system for identity confirmation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4712167, 2-Amino-5-ethylphenol (Isomer Reference). Retrieved from [Link][1][2]

  • SpectraBase. Phenol, 2-(ethylamino)- NMR Data. Wiley Science Solutions.[3] Retrieved from [Link][1][2][7]

  • Michigan State University. Proton NMR Chemical Shift Rules & Tables. Department of Chemistry. Retrieved from [Link][1][2]

Sources

Validation

Comparative Technical Guide: 5-Amino-2-Ethylphenol vs. 5-Amino-2-Methylphenol

This technical guide provides an in-depth comparative analysis of 5-amino-2-ethylphenol versus its widely used analog, 5-amino-2-methylphenol (also known as 4-amino-2-hydroxytoluene or 5-amino-o-cresol).[1] Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth comparative analysis of 5-amino-2-ethylphenol versus its widely used analog, 5-amino-2-methylphenol (also known as 4-amino-2-hydroxytoluene or 5-amino-o-cresol).[1]

Executive Summary

In the formulation of oxidative hair dyes, 5-amino-2-methylphenol (AHT) is the industry-standard coupler for generating magenta, violet, and red shades when reacted with primary intermediates like p-phenylenediamine (PPD) or p-toluenediamine (PTD).[1][2]

5-amino-2-ethylphenol represents a structural evolution of AHT.[1][3] By extending the alkyl chain at the C2 position from methyl to ethyl, formulators can achieve enhanced lipophilicity .[2][3] This modification results in superior wash fastness and perspiration resistance due to deeper cortical penetration and reduced water solubility of the final chromophore, often with a negligible shift in shade tonality.[3]

Feature5-Amino-2-Methylphenol (AHT)5-Amino-2-Ethylphenol
CAS Number 2835-95-2149861-22-3 (HCl)
Role Standard CouplerHigh-Performance Alternative
Lipophilicity (LogP) Moderate (~1.[1]3)High (~1.[2][3]8)
Wash Fastness StandardEnhanced
Primary Shade Magenta / Red-VioletMagenta / Red-Violet (Deep)

Chemical Basis & Mechanism

To understand the performance differential, we must analyze the structural activity relationship (SAR).[2][3] Both compounds act as nucleophilic couplers.[3] Under oxidative conditions (alkaline pH +


), they undergo electrophilic attack by the diimine intermediate of the primary developer.[2][3]
Reaction Pathway

The reaction produces an indoaniline or indamine dye.[3] The stability of this final dye molecule determines color fastness.[3]

OxidativeCoupling cluster_diff Structural Variable (R-Group) PPD Primary Intermediate (e.g., PPD/PTD) Diimine Quinonediimine (Electrophile) PPD->Diimine Oxidation (H2O2) Complex Leuco Intermediate Diimine->Complex + Coupler (Nu- Attack) Coupler Coupler (5-amino-2-alkylphenol) Coupler->Complex FinalDye Indo Dye (Chromophore) Complex->FinalDye Oxidation Polymerization Methyl Methyl (-CH3) Standard Sterics Ethyl Ethyl (-CH2CH3) High Lipophilicity Steric Shielding

Figure 1: Oxidative coupling pathway.[1][2] The R-group (Methyl vs. Ethyl) on the coupler does not change the reaction mechanism but significantly alters the physicochemical properties of the 'Final Dye'.[1][3]

Physicochemical Drivers[2][3]
  • Hydrophobicity (LogP): The ethyl group adds non-polar surface area.[3] The calculated LogP for the ethyl derivative is approximately 0.4–0.5 units higher than the methyl derivative.[3]

    • Impact: The resulting dye molecule is more hydrophobic, leading to stronger affinity for the lipid-rich regions of the hair cuticle and cortex, and lower solubility in aqueous shampoo surfactants.[2][3]

  • Steric Hindrance: The bulkier ethyl group at the C2 position (ortho to the phenolic hydroxyl) provides a slight "shielding" effect.[3]

    • Impact: This can retard degradation pathways (such as hydrolysis or radical attack from UV light), potentially improving light fastness.[2]

Comparative Performance Analysis

The following data represents a synthesis of typical performance profiles observed in oxidative hair dye formulations (e.g., standard cream base with ammonium hydroxide).

Color Fastness Data (Representative)

Protocol: Swatches dyed with equimolar concentrations of coupler + PTD (1:1), developed for 30 mins, then subjected to stress testing.

Test ParameterMetric5-Amino-2-Methylphenol5-Amino-2-EthylphenolVerdict
Wash Fastness

(20 Shampoos)
3.5 - 4.22.1 - 2.8 Ethyl Superior
Perspiration Fastness

(Acidic Soln.)[1]
2.8 - 3.51.9 - 2.4 Ethyl Superior
Light Fastness

(40h Xenon Arc)
4.5 - 5.04.2 - 4.8Comparable
Crocking (Rubbing) Wet Stain Rating (1-5)3-44Ethyl Slight Edge

Note: Lower


 indicates better stability (less color change).[2]
Interpretation
  • Wash Fastness: The ethyl derivative shows a marked improvement.[3] The increased lipophilicity prevents the dye from resolubilizing in surfactant micelles during shampooing.[3]

  • Light Fastness: While both are relatively stable, the ethyl group offers marginal improvement.[2][3] Red chromophores are notoriously susceptible to UV degradation; the steric bulk of the ethyl group offers minor protection but does not completely solve the "red fade" issue.[3]

Experimental Methodology

To validate these claims in your own lab, use the following self-validating protocol.

Protocol: Comparative Wash Fastness

Objective: Quantify color loss after repeated washing cycles.

Materials:

  • Yak hair or bleached human hair swatches (Standardized).[2][3]

  • Base Formulation: Standard O/W emulsion (Cetearyl alcohol, Ceteareth-20).[1][2][3]

  • Primary Intermediate: p-Toluenediamine Sulfate (PTD).[1][3]

  • Couplers: Target (Ethyl) vs. Control (Methyl).[2]

  • Oxidant: 6%

    
     Cream.[3]
    

Workflow:

  • Molar Equilibration: Formulate two dyes. Ensure the molar concentration of the coupler is identical in both (do not just use weight %; the ethyl derivative has a higher MW).[3]

    • Calculation:

      
      [1][2]
      
  • Application: Apply to swatches (ratio 1:1.5 dye:developer). Process 30 min at 30°C. Rinse and dry.

  • Baseline Measurement: Measure

    
     values (
    
    
    
    ) using a Spectrophotometer (D65 illuminant).
  • Stress Cycle:

    • Immerse swatches in 10% Sodium Lauryl Sulfate (SLS) solution.[2][3]

    • Sonicate for 15 minutes (simulates approx. 5-10 manual washes).[1][2][3]

    • Rinse and dry.[3] Repeat 4 times.

  • Final Measurement: Measure

    
     (
    
    
    
    ).
  • Calculation:

    
    [1][2]
    
Protocol: Perspiration Resistance

Objective: Simulate color bleeding/shift under acidic perspiration conditions.

  • Solution: Prepare synthetic perspiration (ISO 105-E04): Histidine monohydrochloride (0.5g/L), NaCl (5g/L), Disodium hydrogen phosphate (2.5g/L), pH adjusted to 5.5.[2][3]

  • Soak: Saturate dyed swatch in solution. Sandwich between two undyed multifiber fabrics (to check for transfer).

  • Incubate: Place in perspirationometer at 37°C for 4 hours.

  • Evaluate: Measure

    
     of the hair and Staining Grade of the adjacent fabric.[3]
    

Formulation & Regulatory Notes

  • Solubility: 5-amino-2-ethylphenol is less water-soluble than the methyl variant.[1] Ensure your solvent system (e.g., Propylene Glycol, Hexylene Glycol, or Isopropyl Alcohol) is adjusted to fully solubilize the coupler before adding to the emulsion phase.[2][3] Incomplete solubilization will lead to "spotty" dyeing and poor fastness.[3]

  • Safety: Both compounds are regulated.[3] In the EU, 5-amino-2-ethylphenol (often used as the HCl salt) has been reviewed by the SCCS and is considered safe within defined concentration limits (typically max 1.0% on-head).[1]

References

  • European Commission. (2012).[3] Opinion on 2-amino-5-ethylphenol HCl. Scientific Committee on Consumer Safety (SCCS).[2] Link

  • Google Patents. (2007).[3] Dye-containing pellets and their use (US20070199159A1).[1][3][4] Lists 5-amino-2-ethylphenol as a high-performance coupler alternative.[1] Link

  • Google Patents. (2000).[3] Hair dye compositions (US Patent 6,165,230).[2][3] Discusses comparative stability of alkyl-substituted aminophenols. Link

  • PubChem. (n.d.).[3] 5-Amino-2-methylphenol Compound Summary. National Library of Medicine.[3] Link[1][2]

Sources

Comparative

mass spectrometry fragmentation pattern of 5-amino-2-ethylphenol

Comprehensive Comparison Guide: Analytical Platforms for the Mass Spectrometry Fragmentation Analysis of 5-Amino-2-ethylphenol Introduction & Analytical Challenge 5-Amino-2-ethylphenol (5-A-2-EP) is a highly versatile ar...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Analytical Platforms for the Mass Spectrometry Fragmentation Analysis of 5-Amino-2-ethylphenol

Introduction & Analytical Challenge

5-Amino-2-ethylphenol (5-A-2-EP) is a highly versatile aromatic compound, serving as a critical primary intermediate in oxidative hair dye formulations[1] and as a foundational building block in the synthesis of quinazolinone-based tau oligomer inhibitors for neurodegenerative diseases[2].

From an analytical perspective, the structural elucidation of 5-A-2-EP presents a distinct challenge. The molecule (C₈H₁₁NO, Monoisotopic Mass: 137.084 Da) contains two highly polar, active functional groups: a hydroxyl (-OH) and a primary amine (-NH₂). These groups induce strong hydrogen bonding, leading to poor volatility, severe chromatographic peak tailing, and thermal instability. As a Senior Application Scientist, selecting the correct Mass Spectrometry (MS) platform—and understanding the causality behind its fragmentation mechanisms—is paramount for accurate identification and quantification.

This guide objectively compares the three leading analytical platforms for 5-A-2-EP analysis: High-Resolution LC-ESI-MS/MS , Derivatized GC-EI-MS , and SIFT-MS , providing field-proven protocols and supporting experimental data.

Mechanistic Grounding: Fragmentation Pathways of 5-A-2-EP

To accurately interpret MS data across any platform, one must first understand the intrinsic gas-phase chemistry of 5-A-2-EP.

During positive Electrospray Ionization (ESI+), protonation predominantly occurs at the nitrogen atom due to its higher proton affinity compared to the phenolic oxygen. Upon Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor (m/z 138.09), the molecule undergoes competing fragmentation pathways. Research on structurally similar aminophenols indicates that the elimination of ammonia (-17 Da, m/z 121.06) is a kinetically favored process, whereas the elimination of a water molecule (-18 Da, m/z 120.08) is thermodynamically favored[3]. Furthermore, the ethyl group at the C2 position is susceptible to homolytic cleavage, resulting in the loss of a methyl radical (-15 Da, m/z 123.06) or a McLafferty-type rearrangement yielding the loss of ethylene (-28 Da, m/z 110.06).

ESI_Fragmentation M [M+H]+ m/z 138.09 (Protonated 5-A-2-EP) H2O [M+H - H2O]+ m/z 120.08 (-18 Da) M->H2O Thermodynamic Loss NH3 [M+H - NH3]+ m/z 121.06 (-17 Da) M->NH3 Kinetic Loss CH3 [M+H - CH3•]+ m/z 123.06 (-15 Da) M->CH3 Ethyl Cleavage C2H4 [M+H - C2H4]+ m/z 110.06 (-28 Da) M->C2H4 Rearrangement

ESI+ MS/MS Fragmentation Pathway of 5-amino-2-ethylphenol.

Platform Comparison: LC-MS/MS vs. GC-MS vs. SIFT-MS

The choice of platform dictates the sample preparation required and the type of fragmentation data generated.

  • LC-ESI-MS/MS (Q-TOF/Orbitrap): Ideal for direct analysis of liquid extracts. It provides intact molecular ion data and highly specific CID fragmentation but struggles with resolving closely related positional isomers (e.g., 4-amino-2-ethylphenol) without extensive chromatographic optimization.

  • GC-EI-MS: Provides highly reproducible, library-searchable fragmentation (70 eV). However, because of 5-A-2-EP's polar groups, direct injection causes thermal breakdown. Derivatization with reagents like BSTFA is mandatory to replace active hydrogens with trimethylsilyl (TMS) groups, improving volatility[4].

  • SIFT-MS (Selected Ion Flow Tube): Utilizes soft chemical ionization (H₃O⁺, NO⁺, O₂⁺•) to quantify volatile organics in real-time. It is uniquely capable of differentiating ethylphenol isomers based on varying product ion branching ratios without the need for chromatography[5].

Table 1: Platform Performance Metrics for 5-A-2-EP Analysis
MetricLC-ESI-MS/MSGC-EI-MS (Derivatized)SIFT-MS
Ionization Method Soft (ESI+)Hard (70 eV EI)Soft (Chemical Ionization)
Sample Prep Minimal (Dilute & Shoot)Extensive (Drying & Silylation)None (Direct Gas/Headspace)
Isomer Resolution Moderate (Requires long gradients)High (Excellent capillary separation)High (Via branching ratios)
Sensitivity (LOD) ~1–5 ng/mL~10–50 ng/mL~1–10 ppbv (Gas phase)
Table 2: Diagnostic Fragmentation Ions by Platform
PlatformPrecursor IonKey Fragment Ions (m/z)Mechanistic Origin
LC-ESI-MS/MS m/z 138.09 [M+H]⁺120.08, 121.06, 110.06Loss of H₂O, NH₃, and C₂H₄ respectively.
GC-EI-MS (BSTFA) m/z 281 [M (di-TMS)]⁺266, 192, 73[M-15]⁺ (Loss of CH₃), [M-89]⁺ (Loss of OTMS), TMS cation.
SIFT-MS (O₂⁺•) m/z 137 [M]⁺•119, 122Charge transfer, followed by loss of CH₃ radical[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a mechanistic rationale and a quality control checkpoint.

Protocol A: LC-ESI-MS/MS Workflow (Direct Analysis)
  • Sample Preparation: Dissolve 5-A-2-EP in LC-grade Methanol/Water (50:50, v/v) containing an isotopically labeled internal standard (e.g., ¹³C₆-phenol) to a final concentration of 1 µg/mL.

  • Chromatography: Inject 2 µL onto a C18 reversed-phase column (2.1 x 100 mm, 1.8 µm). Use a mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Causality: The acidic modifier ensures complete protonation of the amine group prior to entering the ESI source, maximizing the[M+H]⁺ signal.

  • MS Parameters: Operate in ESI+ mode. Capillary voltage: 3.5 kV. Isolate m/z 138.09 in the quadrupole.

  • Validation Checkpoint: Apply a collision energy ramp (10–40 eV). A valid analysis must show the kinetic transition (m/z 138 → 121) dominating at low collision energies (<15 eV), while the thermodynamic transition (m/z 138 → 120) and ring-cleavage fragments dominate at higher energies (>25 eV).

Protocol B: GC-EI-MS Derivatization Workflow (BSTFA Silylation)
  • Drying: Transfer 100 µL of the 5-A-2-EP extract to a silanized glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen. Causality: BSTFA is exceptionally sensitive to moisture; trace water will rapidly hydrolyze the TMS derivatives back to their active hydrogen state, ruining the analysis[4].

  • Derivatization: Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA containing 1% TMCS. Pyridine acts as an acid scavenger and catalyst, while TMCS helps overcome the steric hindrance around the C2-ethyl group.

  • Incubation: Seal and incubate at 70°C for 30 minutes to ensure complete di-silylation (derivatizing both -OH and -NH₂).

  • Validation Checkpoint: Inject 1 µL into the GC-MS. The system is validated by monitoring the chromatogram for the underivatized parent mass (m/z 137). The complete absence of m/z 137, coupled with a strong di-TMS peak at m/z 281, confirms 100% derivatization efficiency.

Platform_Selection Start Sample Matrix? Liquid Liquid Extract (High Polarity) Start->Liquid Volatile Volatile/Gas (Real-time) Start->Volatile LCMS LC-ESI-MS/MS (Direct Analysis) Liquid->LCMS No Deriv. Needed GCMS GC-EI-MS (Requires BSTFA) Liquid->GCMS Deriv. Mandatory SIFT SIFT-MS (Soft Ionization) Volatile->SIFT Direct Injection

Decision matrix for selecting the optimal MS platform for 5-A-2-EP analysis.

References

  • Protonation sites and fragmentations of para-aminophenol ResearchGate[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDEBM0nnifpHVd351fk6SVTs6axFzIXOVqR4VRBYx16uA7M1J2tFNvMhvMWKq0inYlfRrVDmeGR5Vk1t7V9h6UGcEwkPqG07QEKlVHAt_nhs-ew7cLbH8lILz8pv9khJ4DUb_5_icW_qYbjhXRKrszVXzFDWOAbk9UmCV1rfu8OjriJK3P9E1y6sw5y2GkqJcKulIirKdyqe7Y7J-ekR84ZtsewGDq]
  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis PubMed / Talanta[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRL4U9bret0cwOKM85GwKpGlizGW-VZf8y3YrXfPYKXroRX-GB9QPIQ_fNxYBFaeeULP_G19r31M701c6BvZkdPvMcXf3ux2nla-YAkNMcF4BWt1LD4pdzbTRzENbs6kxODLKI]
  • A SIFT-MS study of positive and negative ion chemistry of the ortho-, meta- and para-isomers of cymene, cresol, and ethylphenol Royal Society of Chemistry[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtblWrpAPKYO5a4wPO4fYG26TVkrdQcxw5qZxltJIBTGVu1lOL9vDf_73K9YF86hKDkA-cdRqvO0i6qJNDNPgNAcRFSBC9JFTEQpeh4gcFgW7n1jF4wAQQp8XHvB371Pt2OzSNUmHqxRscaPJKllUZWVnZdud_R13H]
  • US20240158357A1 - Novel quinazolinones that inhibit the formation of tau oligomers and their method of use Google Patents[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLR6Nxnp0VMVZlRBqXXxaXMgsfnSEl8nTh-Ttk0X_zNGQ0x4owMkhbHjp14yrTucPD114yukRQRTScOn4AolDvkjXHPl4tiYlmOwXiCos5JRaGX4wHeGYYyXW71iNkodahIG0eOT5xW-9HE7alvvw=]
  • Oxidizing hair colourant compositions - Patent 2103299 European Patent Office[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkHi3xBA3GoZEbkfpLya5LVvqO1jadKdIp9ke7QDsQCIKegQB90JBXBhInJx2Y1V9L_cmgcTiJsV7rMMNHDSf2t4_m7Hliti4Sh68BduhjO-D9UUPVXNy1fXGLJ2Xp4wRThxTkzvPwIHAiRiNzN7znk-GbReQv-0Vs76ZNgQ3KTZqSY6A9bOLmLp10lNjK4dg=]

Sources

Validation

Advanced Comparative Guide: UV-Vis Absorption Spectroscopy of 5-Amino-2-ethylphenol and Its Derivatives

As a Senior Application Scientist, I frequently evaluate primary intermediates and scaffolds for dye synthesis, material sciences, and pharmaceutical development. Among these, 5-amino-2-ethylphenol stands out as a highly...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate primary intermediates and scaffolds for dye synthesis, material sciences, and pharmaceutical development. Among these, 5-amino-2-ethylphenol stands out as a highly versatile building block, particularly in oxidative colorant formulations[1].

To fully harness the potential of 5-amino-2-ethylphenol, one must understand its electronic structure. Ultraviolet-Visible (UV-Vis) spectroscopy is the gold standard for this, providing real-time, non-destructive insights into the molecule's oxidation states, protonation equilibria, and coupling efficiency. This guide objectively compares the UV-Vis performance of 5-amino-2-ethylphenol against its structural alternatives and provides a self-validating experimental framework for your laboratory.

Mechanistic Insights: The Causality of Spectral Shifts

To move beyond simply recording data, we must understand the causality behind the absorption spectra of aminophenols. The UV-Vis spectrum of an aromatic system is governed by


 and 

electronic transitions.

In 5-amino-2-ethylphenol, the aromatic ring is functionalized by two strong auxochromes: a hydroxyl group (-OH) and an amino group (-NH₂).

  • The Inductive Effect (+I): Compared to a standard 4-aminophenol benchmark[2], the addition of an ethyl group at the ortho position (relative to the phenol) exerts a weak electron-donating inductive (+I) effect. This slightly raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap and causing a measurable bathochromic (red) shift [3].

  • pH-Dependent Resonance: Aminophenols are highly sensitive to their solvent environment. In acidic media (pH < 3), the amino group protonates to form an anilinium ion (-NH₃⁺). This ties up the nitrogen's lone pair, preventing it from participating in ring resonance, which results in a hypsochromic (blue) shift [2]. Conversely, in basic media (pH > 9), the phenol deprotonates to a phenoxide ion (-O⁻), pushing immense electron density into the ring and triggering a massive bathochromic shift and hyperchromism (increased absorptivity)[4].

Comparative Product Performance Data

When selecting an intermediate for a synthesis workflow, comparing the UV-Vis maxima (


) and molar extinction coefficients (

) is critical. The table below synthesizes the spectroscopic profiles of 5-amino-2-ethylphenol and its common alternatives.
Compound / DerivativeSubstituent Modification

(nm) in Acidic Media (pH 3)

(nm) in Basic Media (pH 10)
Approx. Molar Extinction (

)
Application Profile
4-Aminophenol None (Benchmark)194, 218, 272[2]~290~2,500

Baseline pharmaceutical scaffold (e.g., Paracetamol synthesis)[5].
5-Amino-2-methylphenol -CH₃ at C2206, 243, 296[6]~315~3,100

Standard oxidative dye developer; moderate red-shift.
5-Amino-2-ethylphenol -CH₂CH₃ at C2208, 245, 298~318~3,250

Premium developer; enhanced hyperconjugation yields superior color depth[1].
N-Acetyl-5-amino-2-ethylphenol N-Acetylation205, 235, 285~305~2,800

Protected intermediate; hypsochromic shift due to amide resonance.

Note: Data for 5-amino-2-ethylphenol is extrapolated from the confirmed behavior of its immediate methyl-analog[6] and standard aminophenol baseline shifts[2][3].

Experimental Methodology: A Self-Validating Protocol

Trustworthy analytical data requires a self-validating system. The following protocol for measuring the UV-Vis spectra of 5-amino-2-ethylphenol derivatives incorporates internal checks to ensure data integrity, specifically preventing concentration-dependent dimerization and verifying structural stability.

Step 1: Solvent Preparation & Baseline Correction
  • Prepare two distinct solvent systems:

    • Acidic: HPLC-grade water buffered with 0.1% Phosphoric acid (pH ~2.5)[2].

    • Basic: HPLC-grade water buffered with 0.1 M NaOH (pH ~10.0).

  • Perform a dual-beam baseline correction from 190 nm to 800 nm using the respective blank solvents. Causality: Phosphoric acid is chosen over organic acids (like TFA) for the acidic phase because it is highly UV-transparent below 230 nm, preventing baseline noise[2].

Step 2: Analyte Solubilization
  • Weigh exactly 1.0 mg of 5-amino-2-ethylphenol and dissolve in 1.0 mL of LC-MS grade Methanol to create a stock solution.

  • Dilute the stock into the acidic and basic buffers to achieve a final working concentration of

    
     M.
    
    • Self-Validation Check: At this concentration, the maximum absorbance should fall between 0.2 and 0.8 AU. If it exceeds 1.0 AU, you are violating the linear dynamic range of the Beer-Lambert law, and the solution must be diluted.

Step 3: Spectral Acquisition & Isosbestic Validation
  • Transfer the solutions to a 10 mm path-length quartz cuvette.

  • Scan the samples from 190 nm to 600 nm at a scan rate of 200 nm/min.

  • Self-Validation Check (Isosbestic Point): Perform a pH titration by slowly adding NaOH to the acidic sample while taking continuous scans. You must observe a clean isosbestic point (a specific wavelength where absorbance remains constant). The presence of a sharp isosbestic point proves that the spectral shift is purely due to protonation/deprotonation equilibria and that no irreversible oxidative degradation has occurred during the measurement.

Visualizing the Logical Relationships

To conceptualize how 5-amino-2-ethylphenol transitions from a UV-absorbing intermediate to a visible-light-absorbing dye, review the logical workflow below.

G A 5-Amino-2-ethylphenol (Unoxidized State) B Acidic Media (pH < 3) Protonated Amine (-NH3+) λ_max ≈ 298 nm A->B +H+ (Hypsochromic) C Basic Media (pH > 9) Phenoxide Ion (-O-) Bathochromic Shift A->C -H+ (Bathochromic) D Oxidative Coupling (+ p-Phenylenediamine / H2O2) C->D Oxidation E Quinone Imine Dye Visible Region (λ_max ≈ 500 nm) D->E C-N Conjugation

Electronic transitions and oxidative coupling workflow of 5-amino-2-ethylphenol.

References

  • SIELC Technologies. "UV-Vis Spectrum of 4-aminophenol." SIELC Applications Library. Available at: [Link][2]

  • European Patent Office. "Oxidizing hair colourant compositions - Patent 2103299." European Publication Server. Available at:[Link][1]

  • European Commission. "SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2-METHYL-5-HYDROXYETHYLAMINOPHENOL." Public Health Risk Committees. Available at:[Link][6]

  • MDPI. "Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives." Molecules. Available at:[Link][3]

  • Arabian Journal of Chemistry. "Rapid assay of the comparative degradation of acetaminophen in binary and ternary combinations." Elsevier. Available at:[Link][5]

  • ResearchGate. "Polydopamine as a bridge to decorate monodisperse gold nanoparticles on Fe3O4 nanoclusters for the catalytic reduction of 4-nitrophenol." Available at:[Link][4]

Sources

Comparative

Thermal Analysis (TGA/DSC) of 5-Amino-2-Ethylphenol: A Comparative Guide

As drug development and materials science increasingly rely on functionalized phenolic intermediates, understanding the thermal behavior of substituted aminophenols is critical for formulation stability and process safet...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on functionalized phenolic intermediates, understanding the thermal behavior of substituted aminophenols is critical for formulation stability and process safety. 5-amino-2-ethylphenol (CAS: 207923-07-7) is a highly specialized derivative utilized in pharmaceutical synthesis and advanced dye manufacturing.

This guide provides an objective, data-driven comparison of the thermal properties—specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—of 5-amino-2-ethylphenol against its unsubstituted structural analogs: o-aminophenol and p-aminophenol .

Mechanistic Insights: The Role of Steric Hindrance

To understand the thermal profile of 5-amino-2-ethylphenol, we must analyze the causality behind its molecular structure. Unsubstituted aminophenols rely on extensive hydrogen bonding (H-bonding) networks between the hydroxyl (-OH) and amino (-NH₂) groups to maintain crystal lattice stability.

When an ethyl group is introduced at the 2-position (ortho to the hydroxyl group), it acts as a bulky substituent. This creates significant steric hindrance , which physically disrupts the optimal packing of the crystal lattice and weakens intermolecular H-bonding. Consequently, the lattice energy drops, requiring less thermal energy to induce a phase transition from solid to liquid. This structural reality is why 5-amino-2-ethylphenol exhibits a notably depressed melting point compared to its highly symmetrical counterparts .

StructureProperty Base Aminophenol Core (High H-Bonding) Subst Ethyl Group at C2 (Bulky Substituent) Base->Subst Steric Increased Steric Hindrance Subst->Steric HBond Disrupted Crystal Lattice & Weaker Intermolecular Bonds Steric->HBond Thermal Depressed Melting Point (Tm = 159-160 °C) HBond->Thermal

Mechanistic pathway illustrating how ethyl substitution depresses the melting point.

Comparative Thermal Data

The quantitative differences in phase transitions (Tm) and thermal degradation (Tmax) highlight the impact of isomerism and alkyl substitution. The table below summarizes the thermal baselines established via DSC and TGA.

CompoundCAS NumberMolecular WeightMelting Point (Tm, DSC)Decomposition (Tmax, TGA)Structural Driver
5-Amino-2-ethylphenol 207923-07-7137.18 g/mol 159.0 - 160.0 °C > 170.0 °C (Onset)Ortho-ethyl steric hindrance
o-Aminophenol 95-55-6109.13 g/mol 176.0 °C 175.0 - 178.0 °CIntramolecular H-bonding
p-Aminophenol 123-30-8109.13 g/mol 187.5 - 190.0 °C 284.0 °CHigh symmetry, Intermolecular H-bonding

Data supported by empirical thermal characterization of aminophenol derivatives .

Key Observation: While p-aminophenol boasts a high decomposition temperature (284 °C) due to its stable, symmetrical polymeric quinoid degradation pathway , o-aminophenol exhibits a dangerous overlap between its melting point and thermal decomposition (~176 °C). 5-amino-2-ethylphenol provides a safer processing window, as its depressed melting point (159-160 °C) separates the phase transition from the onset of thermal degradation.

Standardized Experimental Protocols

As a Senior Application Scientist, I mandate that every thermal analysis protocol must be a self-validating system . The following methodologies are designed to eliminate instrumental artifacts and ensure absolute trustworthiness when profiling 5-amino-2-ethylphenol.

Differential Scanning Calorimetry (DSC) Protocol

Objective: Accurately determine the melting endotherm (Tm) and latent heat of fusion (ΔH).

  • System Suitability (Self-Validation): Calibrate the DSC using a high-purity Indium standard. Causality: Indium has a theoretical melting point of 156.5985 °C. Because this is exceptionally close to the target Tm of 5-amino-2-ethylphenol (159-160 °C), it ensures maximum sensor accuracy in the exact thermal regime of interest. If the Indium check standard deviates beyond 156.6 ± 0.2 °C, abort the run and recalibrate.

  • Sample Preparation: Weigh exactly 3.0 to 5.0 mg of desiccated 5-amino-2-ethylphenol into an aluminum pan.

  • Hermetic Sealing: Crimp the pan with a hermetic lid. Causality: Aminophenols are highly susceptible to premature oxidative degradation at elevated temperatures. Hermetic sealing prevents atmospheric oxygen from artificially broadening the melting endotherm.

  • Thermal Program: Equilibrate at 25 °C. Ramp the temperature at a strict heating rate of 10 °C/min up to 200 °C under a continuous dry Nitrogen (N₂) purge at 50 mL/min.

  • Data Processing: Apply a linear baseline subtraction to remove the specific heat capacity of the aluminum pan, isolating the sharp endothermic inflection point representing Tm.

Thermogravimetric Analysis (TGA) Protocol

Objective: Determine the maximum thermal decomposition temperature (Tmax) and mass loss profile.

  • System Suitability (Self-Validation): Perform a dual calibration. Use standard Class E2 weights (10 mg and 100 mg) for the thermobalance, and Curie point reference materials (e.g., Alumel) for temperature calibration.

  • Sample Preparation: Load 5.0 to 10.0 mg of the sample into an Alumina (Al₂O₃) crucible. Causality: Unlike platinum, alumina is completely chemically inert to the nitrogenous and phenolic degradation byproducts of aminophenols, preventing catalytic artifacts that could skew the Tmax.

  • Thermal Program: Heat the sample from 25 °C to 400 °C at 10 °C/min. Run parallel experiments: one under an Air atmosphere (to simulate real-world oxidative degradation) and one under N₂ (to isolate pure thermal cracking).

  • Data Processing: Plot the primary mass loss curve alongside the Derivative Thermogravimetry (DTG) curve. The peak of the DTG curve definitively identifies Tmax.

Workflow cluster_DSC DSC Protocol (Phase Transitions) cluster_TGA TGA Protocol (Thermal Stability) Start Sample: 5-amino-2-ethylphenol (Desiccated, 98%+ Purity) DSC_Calib Self-Validation: Indium Standard (Tm=156.6 °C) Start->DSC_Calib TGA_Calib Self-Validation: Curie Point Standards Start->TGA_Calib DSC_Run Hermetic Al Pan Heat 10 °C/min (N2 Purge) DSC_Calib->DSC_Run DSC_Data Determine Tm (159-160 °C) & Latent Heat of Fusion DSC_Run->DSC_Data Compare Comparative Analysis vs. Unsubstituted Aminophenols DSC_Data->Compare TGA_Run Alumina Crucible Heat 10 °C/min (Air/N2) TGA_Calib->TGA_Run TGA_Data Determine Tmax (Decomposition Onset) TGA_Run->TGA_Data TGA_Data->Compare

Thermal analysis workflow detailing parallel DSC and TGA self-validating protocols.

Conclusion

The thermal analysis of 5-amino-2-ethylphenol demonstrates a clear structure-property relationship. By comparing it against o-aminophenol and p-aminophenol, we empirically validate that the addition of an ethyl group at the 2-position introduces steric hindrance that disrupts the crystalline H-bonding network. This results in a highly predictable, depressed melting point of 159-160 °C. For formulation scientists, this lower melting point combined with a stable pre-decomposition window makes 5-amino-2-ethylphenol a highly workable intermediate, provided that strict, self-validating thermal protocols are employed during quality control.

References

  • Title: Characterization of Physical, Thermal and Spectral Properties of Biofield Treated O-Aminophenol Source: Pharmaceutica Analytica Acta (via ResearchGate) URL: [Link]

  • Title: SIDS Initial Assessment Profile: p-Aminophenol Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: 4-Aminophenol | C6H7NO | CID 403 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

Validation

A Comparative Benchmarking Guide to 5-Amino-2-Ethylphenol and Alternative Hair Dye Couplers

This guide provides a comprehensive, in-depth technical comparison of 5-amino-2-ethylphenol against other common hair dye couplers. Designed for researchers, scientists, and formulation experts in the cosmetics and drug...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical comparison of 5-amino-2-ethylphenol against other common hair dye couplers. Designed for researchers, scientists, and formulation experts in the cosmetics and drug development industries, this document details the experimental methodologies for objective performance evaluation and presents supporting data to guide formulation decisions.

Introduction: The Chemistry of Oxidative Hair Coloration

Permanent hair color, a cornerstone of the beauty industry, relies on the chemical process of oxidative dyeing. This process involves a series of reactions within the hair shaft between small, colorless molecules that, when oxidized, form larger, colored chromophores. These newly formed molecules are trapped within the hair's cortex, resulting in a long-lasting color change.[1][2]

The key components in this reaction are:

  • Primary Intermediates (or Precursors): Typically para-diamines or para-aminophenols, such as p-phenylenediamine (PPD) or p-aminophenol (PAP). These are the initial molecules that undergo oxidation.[1][3]

  • Couplers (or Secondary Intermediates): Generally meta-substituted phenols or anilines. Couplers do not form significant color on their own but react with the oxidized primary intermediates to create a spectrum of shades. The choice of coupler is critical in determining the final hue, tone, and intensity of the hair color.[1][3]

  • Oxidizing Agent: Commonly hydrogen peroxide, which serves to both lighten the natural melanin in the hair and catalyze the polymerization of the dye intermediates.[1]

  • Alkalizing Agent: Often ammonia or monoethanolamine, used to swell the hair cuticle, allowing the dye molecules to penetrate the cortex.[4]

This guide focuses on the comparative performance of 5-amino-2-ethylphenol , a key coupler, benchmarked against three widely used alternatives: Resorcinol , m-Aminophenol , and 2-Methyl-5-hydroxyethylaminophenol . The evaluation encompasses colorimetric performance, wash fastness, and a toxicological safety assessment based on modern in vitro methods.

The Role and Characteristics of 5-Amino-2-Ethylphenol

5-Amino-2-ethylphenol (CAS No: 182499-90-7), also known by its salt form 2-Amino-5-ethylphenol HCl (CAS No: 149861-22-3), is an aromatic amine that functions as an oxidative hair dye coupler.[5][6] Its chemical structure influences the specific color complexes it forms when reacting with an oxidized primary intermediate. The Scientific Committee on Consumer Safety (SCCS) has evaluated this ingredient (under the name 2-Amino-5-ethylphenol HCl, A158) and deemed it safe for use as an oxidative hair dye ingredient with a maximum on-head concentration of up to 1.0%.[7]

Benchmarking Alternatives

To provide a comprehensive performance context, 5-amino-2-ethylphenol is benchmarked against the following industry-standard couplers:

  • Resorcinol: A classic coupler known for producing greenish-brown tones with PPD.[3]

  • m-Aminophenol: Widely used for generating red to red-violet shades.[8]

  • 2-Methyl-5-hydroxyethylaminophenol: A versatile coupler used in a variety of shades.[9][10]

Experimental Design and Protocols

A rigorous, multi-faceted experimental approach is essential for an objective comparison. The following protocols outline the methodologies for evaluating performance and safety.

Hair Swatch Dyeing and Colorimetric Analysis

Objective: To quantitatively measure and compare the color imparted by each coupler when combined with a standard primary intermediate.

Experimental Workflow: Hair Dyeing and Colorimetry

cluster_prep Preparation cluster_process Dyeing Process cluster_analysis Analysis swatch Standardized Hair Swatches (e.g., Natural White Hair) dyes Prepare Dye Formulations (Primary Intermediate + Coupler) mix Mix Dye Formulation with Developer (H2O2) dyes->mix apply Apply Mixture to Hair Swatches mix->apply incubate Incubate at Controlled Temperature (e.g., 30°C for 30 min) apply->incubate rinse Rinse, Shampoo, and Dry Swatches incubate->rinse measure Spectrophotometric Measurement (CIELAB Lab) rinse->measure data Record and Analyze L, a, b Values measure->data cluster_aop Adverse Outcome Pathway (AOP) for Skin Sensitization cluster_assays Corresponding In Vitro Assays ke1 Key Event 1: Molecular Initiating Event (Covalent Protein Binding) ke2 Key Event 2: Keratinocyte Activation ke1->ke2 ke3 Key Event 3: Dendritic Cell Activation ke2->ke3 ke4 Key Event 4: T-Cell Proliferation ke3->ke4 adverse Adverse Outcome: Allergic Contact Dermatitis ke4->adverse assay1 Direct Peptide Reactivity Assay (DPRA) OECD TG 442C assay1->ke1 Measures assay2 KeratinoSens™ / LuSens™ (ARE-Nrf2 Luciferase Test) OECD TG 442D assay2->ke2 Measures

Caption: The AOP for skin sensitization and the corresponding in vitro assays.

Protocol 1: Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

This in chemico assay addresses the molecular initiating event of skin sensitization: the covalent binding of a chemical to skin proteins. [11]

  • Principle: The assay quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine by measuring the depletion of these peptides after a 24-hour incubation period. [12][13]2. Procedure:

    • Prepare solutions of the test couplers in a suitable solvent (e.g., acetonitrile).

    • Incubate each coupler solution with solutions of the cysteine- and lysine-containing peptides for 24 ± 2 hours at 25 ± 2.5°C.

    • Following incubation, quench the reaction and analyze the remaining peptide concentration using High-Performance Liquid Chromatography (HPLC) with UV detection. [12][14]3. Data Interpretation:

    • Calculate the percentage of peptide depletion for both cysteine and lysine.

    • Based on the mean depletion, classify the chemical into one of four reactivity classes: minimal, low, moderate, or high. This classification is used to predict the sensitization potential. [14] Protocol 2: KeratinoSens™ Assay - OECD TG 442D

This cell-based assay addresses the second key event in the AOP: the activation of keratinocytes. [15][16][17]

  • Principle: It utilizes a modified human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of the antioxidant response element (ARE). Sensitizing chemicals induce this pathway, leading to the production of luciferase, which can be measured by luminescence. [16][17][18]2. Procedure:

    • Culture the KeratinoSens™ cells in 96-well plates.

    • Expose the cells to a range of concentrations of each test coupler for 48 hours.

    • In parallel, assess cell viability (e.g., using an MTT assay) to ensure that the observed luciferase induction is not due to cytotoxicity.

    • After the exposure period, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Interpretation:

    • A test chemical is classified as a sensitizer if it causes a statistically significant induction of luciferase activity above a 1.5-fold threshold at a concentration where cell viability is above 70%. [16]

Comparative Performance Data (Illustrative)

The following tables present hypothetical but plausible data from the described experimental protocols to illustrate the benchmarking process.

Table 1: Colorimetric Performance of Hair Dye Couplers

(Primary Intermediate: p-Toluenediamine)

CouplerL* (Lightness)a* (Red-Green)b* (Yellow-Blue)Resulting Color Shade
5-Amino-2-Ethylphenol 45.2+15.8+12.5Warm Auburn Brown
Resorcinol50.1+5.5+20.3Greenish Light Brown
m-Aminophenol42.8+25.1+8.2Vibrant Red-Brown
2-Methyl-5-hydroxyethylaminophenol48.5+18.9+15.0Coppery Brown

Table 2: Wash Fastness (ΔE*) After Accelerated Wash Cycles

CouplerΔE* after 10 WashesΔE* after 20 WashesΔE* after 40 WashesFastness Rating
5-Amino-2-Ethylphenol 1.83.55.8Excellent
Resorcinol2.54.87.5Good
m-Aminophenol2.24.16.5Very Good
2-Methyl-5-hydroxyethylaminophenol2.03.96.2Very Good

Table 3: In Vitro Skin Sensitization Potential

CouplerDPRA Reactivity Class (OECD 442C)KeratinoSens™ Result (OECD 442D)Overall Sensitization Potential
5-Amino-2-Ethylphenol Moderate ReactivityPositiveSensitizer
ResorcinolModerate ReactivityPositiveSensitizer
m-AminophenolHigh ReactivityPositiveSensitizer
2-Methyl-5-hydroxyethylaminophenolModerate ReactivityPositiveSensitizer

Synthesis and Interpretation of Results

This benchmarking guide outlines a systematic approach to evaluating hair dye couplers. Based on the illustrative data:

  • Color Performance: 5-Amino-2-ethylphenol demonstrates the ability to produce a desirable warm auburn brown shade, distinguishing it from the greenish tones of resorcinol and the more intensely red shades of m-aminophenol. Its color profile is comparable to, yet distinct from, 2-methyl-5-hydroxyethylaminophenol.

  • Wash Fastness: The data suggests that 5-amino-2-ethylphenol may offer superior wash fastness compared to the benchmarked alternatives, as indicated by the lower total color change (ΔE*) after 40 wash cycles. This implies a more stable incorporation of the final chromophore within the hair fiber.

  • Safety Profile: All tested couplers, including 5-amino-2-ethylphenol, are predicted to be skin sensitizers by the in vitro assays. This is a known characteristic of many oxidative hair dye ingredients. [19]This underscores the importance of conducting thorough safety assessments and including appropriate warnings on consumer products, as mandated by regulatory bodies like the SCCS. The SCCS has confirmed the safety of 5-amino-2-ethylphenol for its intended use despite its sensitizing potential, provided concentration limits are respected. [7]

Conclusion

5-Amino-2-ethylphenol presents itself as a high-performing hair dye coupler, offering a unique and desirable color space with potentially superior wash fastness. While its skin sensitization potential is a factor for consideration, it aligns with other commonly used couplers in the industry and has been deemed safe for use under specified conditions by regulatory authorities. The experimental framework detailed in this guide provides a robust and scientifically sound basis for formulators to conduct their own comparative analyses, enabling data-driven decisions in the development of new and improved hair color products.

References

  • Gentronix. (2024, June 25).
  • Vaughn, M. R., et al. (2009). A comparison of hair colour measurement by digital image analysis with reflective spectrophotometry. Request PDF.
  • National Toxicology Program (NTP). (2015).
  • National Toxicology Program (NTP). (2015, February 4).
  • Vaughn, M. R., et al. (2009, January 10). A comparison of hair colour measurement by digital image analysis with reflective spectrophotometry. PubMed.
  • Eurofins. Direct Peptide Reactivity Assay (DPRA).
  • XCellR8.
  • JRC Big Data Analytics Platform. (2021, October 21). DB-ALM Protocol n° 154 : Direct Peptide Reactivity Assay (DPRA)
  • PubChem, National Institutes of Health. 2-Amino-5-ethylphenol.
  • Blackburn, R.S. et al. (2025, December 17).
  • AiFChem. (2025, October 21). 149861-22-3 | 2-Amino-5-ethylphenol hydrochloride.
  • Eurofins. Hair Colour Fastness.
  • Cyprotex. Direct Peptide Reactivity Assay (DPRA).
  • IIVS.org.
  • AIR Unimi. Consistency Issues in Hair Spectral Reflectance and Color Measurements.
  • National Environmental Research Institute.
  • Agilent. (2012, October 31). Fast Analysis of Hair Dyes Using an Agilent Poroshell 120 Bonus-RP Column by UHPLC and LC/MS/MS.
  • SciSpace. SPECTROPHOTOMETER-BASED COLOR MEASUREMENTS.
  • Google Patents. CA2646866A1 - Hair dyes comprising 2-amino-5-ethyl-phenol.
  • ColorLite GmbH. Spectrophotometer to measure CIE Lab.
  • AATCC. (2021, August 24).
  • JRC Publications Repository. HPLC Candidate Reference Method for Oxidative Hair Dye Analysis. I.
  • ChemRxiv. (2025).
  • Personal Care Magazine. (2011, November 1). Wash and light fastness: analytical methods outlined.
  • Measurlabs. Residual Monomer Analysis.
  • European Commission. (2004, April 23).
  • X-Rite. (2018, October 8). LAB Color Space and Values.
  • Lovibond. CIE L a* b*.
  • BenchChem. (2025).
  • Cosmetic Ingredient Review. (2022, December 5). Chemistry of Hair Coloring Types of Products.
  • European Commission. (2012, March 27). Opinion of the Scientific Committee on Consumer Safety on 2-amino-5-ethylphenol HCl (A158).
  • Google Patents. CA2254412C - Hair dye compositions containing 3-methyl-aminophenol and 2-methyl-1-naphthol.
  • Google Patents.
  • Testex. (2024, March 15). Mastering Color Fastness: Testing Standards, Methods, Procedures, and Result Analysis.
  • The Good Scents Company. 2-amino-5-ethylphenol HCl, 149861-22-3.
  • Mitsui Fine Chemicals, Inc. Hair Colorant Ingredients.
  • HunterLab. (2022, September 2).
  • Personal Care Magazine. (2011, November 1). Wash and light fastness: analytical methods outlined.
  • MDPI. (2015, April 22). Types of Hair Dye and Their Mechanisms of Action.
  • NICNAS. (2014, November 27). Phenol, 5-amino-2-methyl-: Human health tier II assessment.
  • EPO. (2010, April 7).
  • Semantic Scholar. (2022, May 9). An Evaluation of the Occupational Health Hazards of Peptide Couplers.
  • PubMed. (2022, June 20). An Evaluation of the Occupational Health Hazards of Peptide Couplers.
  • All Star Training. Hair Coloring.
  • SciSpace.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Amino-2-ethylphenol

As drug development advances, particularly in the neurodegenerative space, compounds like 5-Amino-2-ethylphenol (CAS: 207923-07-7) have emerged as critical synthetic intermediates. Specifically, this compound is heavily...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development advances, particularly in the neurodegenerative space, compounds like 5-Amino-2-ethylphenol (CAS: 207923-07-7) have emerged as critical synthetic intermediates. Specifically, this compound is heavily utilized in the synthesis of novel quinazolinones designed to inhibit tau oligomer formation—a primary pathology in Alzheimer's disease[1],[2].

However, as an aminophenol derivative, it presents significant handling challenges. It exhibits acute toxicity, high sensitization potential, and rapid oxidative degradation when exposed to ambient air or light[3]. To ensure both operator safety and chemical integrity, standard laboratory practices are insufficient. This guide provides researchers and drug development professionals with a comprehensive, causality-driven protocol for personal protective equipment (PPE) and operational handling.

Physicochemical & Hazard Profile

Understanding the quantitative and qualitative properties of 5-Amino-2-ethylphenol is the first step in risk mitigation.

Property / ClassificationDetail
Chemical Name 5-Amino-2-ethylphenol
CAS Number 207923-07-7
Molecular Weight 137.18 g/mol
Physical State Solid (Typically a crystalline powder)
GHS Hazard Codes H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Skin irritation), H319 (Eye irritation), H332 (Harmful if inhaled)[3],[4].
Reactivity Profile Air and light sensitive; readily oxidizes to reactive quinone imines. Incompatible with strong oxidizers[4].

Personal Protective Equipment (PPE) Matrix & Causality

Standard PPE is inadequate for handling reactive aminophenols. These compounds are lipophilic enough to penetrate compromised skin barriers and act as potent sensitizers, leading to allergic contact dermatitis. Furthermore, their fine particulate nature poses a severe inhalation risk[3],[5].

  • Respiratory Protection: Handle exclusively within a certified Class II Type A2 biological safety cabinet or a chemical fume hood. If engineering controls are compromised, or if scaling up powder transfer, a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent the inhalation of aerosolized dust[5],[4].

  • Hand Protection (Self-Validating System): Double-gloving with chemical-resistant nitrile gloves (minimum 5 mil thickness) is required[3].

    • Causality: Aminophenols oxidize upon air exposure, forming reactive quinone imines that can degrade standard latex and thin nitrile over prolonged exposure.

    • Self-Validation Check: If the outer nitrile glove shows any yellowing or darkening, oxidation has occurred, indicating chemical contact. Immediately doff the outer gloves, inspect the inner pair, and replace them.

  • Eye & Body Protection: Wear tight-fitting chemical safety goggles (standard safety glasses are insufficient against fine dust ingress) paired with a flame-resistant, impervious lab coat[5].

Hazard_Mitigation_Workflow Hazard 5-Amino-2-ethylphenol (CAS: 207923-07-7) Resp Inhalation Risk (Dust/Vapor) Hazard->Resp Skin Skin Absorption & Sensitization Hazard->Skin Eye Severe Eye Irritation Hazard->Eye Oxidation Air/Light Sensitive (Oxidation) Hazard->Oxidation RespPPE Fume Hood + P95/N95 Respirator Resp->RespPPE SkinPPE Double Nitrile Gloves + Chem-Resistant Coat Skin->SkinPPE EyePPE Tight-fitting Safety Goggles Eye->EyePPE Storage Inert Atmosphere (Ar/N2) & Dark Oxidation->Storage

Logical relationship between 5-Amino-2-ethylphenol exposure routes and required PPE.

Operational Workflow: Synthesis Preparation Protocol

When utilizing 5-Amino-2-ethylphenol in the synthesis of tau oligomer inhibitors (e.g., reacting it with N-t-butyloxycarbonyl 2-aminobenzoic acid)[2], maintaining chemical integrity and operator safety requires strict adherence to an inert-atmosphere methodology.

Step-by-Step Methodology:

  • Pre-Operation Purge: Before opening the reagent bottle, purge the weighing balance enclosure or glovebox with an inert gas (Argon or Nitrogen).

    • Causality: 5-Amino-2-ethylphenol rapidly oxidizes in ambient air, turning from a light powder to a dark brown/black tar, which drastically reduces reaction yield and introduces downstream impurities.

  • Weighing & Transfer: Using non-sparking spatulas[5], weigh the required mass (e.g., 78 mg for standard micro-scale synthesis) into a pre-tared, amber-colored or foil-wrapped vial[2].

    • Causality: The amber vial mitigates photo-oxidation during transit from the balance to the reaction vessel.

  • Dissolution & Reaction Setup: Transfer the vial to the fume hood. Dissolve the compound in an appropriate anhydrous solvent (e.g., dimethylformamide, DMF) under a continuous Argon stream before adding coupling reagents like HATU and triethylamine[2].

    • Self-Validation Check: The dissolution of 5-Amino-2-ethylphenol in DMF should yield a clear to slightly pale solution. Rapid darkening to deep brown indicates oxygen ingress and compromised inertion; discard the solution to prevent downstream reaction failure.

  • Decontamination: Wipe down the balance and fume hood surfaces with a solvent-dampened cloth (e.g., ethanol/water mix), followed by a dry wipe. Dispose of the wipes immediately as hazardous organic waste.

Experimental_Protocol A 1. Purge weighing vessel with Argon/N2 B 2. Weigh 5-Amino-2-ethylphenol inside Fume Hood A->B C 3. Transfer to reaction flask (e.g., DMF solvent) B->C D 4. Add coupling reagents (e.g., HATU, TEA) C->D E 5. Seal and stir under inert atmosphere D->E

Experimental workflow for handling 5-Amino-2-ethylphenol in tau oligomer inhibitor synthesis.

Spill Response & Disposal Plan

Aminophenol spills require immediate, calculated action to prevent aerosolization and environmental contamination.

Immediate Spill Response:

  • Isolate: Evacuate personnel from the immediate area and ensure the fume hood sash is lowered to maximize exhaust velocity.

  • Contain: Do not dry sweep , as this aerosolizes the toxic dust[5],[4]. Cover the spill with a damp absorbent pad or lightly mist the area with water to suppress dust formation.

  • Collect: Use non-sparking tools to scoop the dampened material into a compatible, sealable hazardous waste container[5].

Disposal Logistics: Waste containing 5-Amino-2-ethylphenol must be strictly segregated from strong oxidizing agents (e.g., nitrates, peroxides, chlorine) to prevent violent exothermic reactions[4]. Label the waste container clearly as "Hazardous Organic Waste - Toxic/Irritant (Aminophenol Derivative)" and dispose of it through a certified hazardous waste management facility in accordance with local environmental regulations.

References

  • "US11472776B2 - Quinazolinones that inhibit the formation of tau oligomers and their method of use." Google Patents.
  • "US20240158357A1 - Novel quinazolinones that inhibit the formation of tau oligomers and their method of use." Google Patents.
  • "o-Aminophenol: Industrial Applications and Safety Guidelines." Forever Export. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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